molecular formula C8H6ClN3O B1277092 3-amino-6-chloroquinazolin-4(3H)-one CAS No. 5584-16-7

3-amino-6-chloroquinazolin-4(3H)-one

Cat. No.: B1277092
CAS No.: 5584-16-7
M. Wt: 195.6 g/mol
InChI Key: ZBLKVISBOLRJDY-UHFFFAOYSA-N
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Description

3-Amino-6-chloroquinazolin-4(3H)-one (CAS 5584-16-7) is a synthetically versatile chemical intermediate belonging to the quinazolin-4(3H)-one family, a class of heterocyclic compounds recognized for their broad spectrum of biological activities . This compound serves as a key precursor in the design and synthesis of novel molecules for pharmacological research, particularly in the development of anti-inflammatory, antioxidant, and antiulcer agents . Its structure, featuring both an amino and a chloro substituent, allows for further functionalization, making it a valuable scaffold for constructing more complex chemical entities . The significance of the quinazolinone core is well-established in medicinal chemistry, with derivatives demonstrating a wide range of therapeutic properties, including anticancer, antibacterial, and antifungal activities . Researchers utilize this compound as a building block to generate new derivatives for biological screening and structure-activity relationship (SAR) studies . The product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-chloroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLKVISBOLRJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429253
Record name 3-amino-6-chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5584-16-7
Record name 3-amino-6-chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-amino-6-chloroquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from structurally related analogues, this document will delve into its chemical identity, synthesis, characterization, reactivity, and potential applications.

Introduction: The Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidinone ring, serves as the foundation for numerous approved drugs and clinical candidates. The diverse pharmacological profiles of quinazolinone derivatives, which include antiviral, antibacterial, antifungal, and anticancer properties, underscore the versatility of this structural motif[1][2]. The subject of this guide, this compound, represents a key intermediate for the synthesis of novel derivatives with potentially valuable therapeutic applications.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound Synonyms: 3-amino-6-chloro-3,4-dihydroquinazolin-4-one[2][3] CAS Number: 5584-16-7[2][3] Molecular Formula: C₈H₆ClN₃O[2][3] Molecular Weight: 195.61 g/mol [2]

Chemical Structure:

This compound cluster_benzene N1 N C2 C N1->C2 C8a C N1->C8a H_N1 H N1->H_N1 C2->N1 N3 N C2->N3 N3->C2 C4 C N3->C4 N_amino N N3->N_amino C4->N3 C4a C C4->C4a O4 O C4->O4 C4a->C4 C5 C C4a->C5 C4a->C8a C5->C4a C6 C C5->C6 H5 H C5->H5 C6->C5 C7 C C6->C7 Cl6 Cl C6->Cl6 C7->C6 C8 C C7->C8 H7 H C7->H7 C8->C7 C8->C8a H8 H C8->H8 C8a->N1 C8a->C4a C8a->C8 H_amino1 H N_amino->H_amino1 H_amino2 H N_amino->H_amino2

Figure 1: Chemical Structure of this compound

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₈H₆ClN₃O[2][3]
Molecular Weight 195.61 g/mol [2]
CAS Number 5584-16-7[2][3]
Appearance Likely a solidInferred

Proposed Synthesis Protocol

Workflow for the Proposed Synthesis:

G A 2-amino-5-chlorobenzoic acid B 6-chloro-2H-3,1-benzoxazin-4(3H)-one A->B Formamide, Reflux C This compound B->C Hydrazine hydrate, Pyridine

Figure 2: Proposed synthetic workflow.

Step 1: Synthesis of 6-chloro-2H-3,1-benzoxazin-4(3H)-one

This initial step involves the cyclization of 2-amino-5-chlorobenzoic acid. The use of formamide is a common method for the formation of the benzoxazinone ring system.

  • Reaction: 2-amino-5-chlorobenzoic acid is refluxed with an excess of formamide.

  • Causality: Formamide serves as both a reagent and a solvent in this reaction. At elevated temperatures, it dehydrates and cyclizes the anthranilic acid to form the benzoxazinone intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is then filtered, washed with water to remove residual formamide, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of this compound

The second step involves the reaction of the benzoxazinone intermediate with hydrazine hydrate to form the final quinazolinone product.

  • Reaction: 6-chloro-2H-3,1-benzoxazin-4(3H)-one is dissolved in a solvent such as pyridine, and hydrazine hydrate is added dropwise. The reaction is typically stirred at room temperature or with gentle heating.

  • Causality: Hydrazine hydrate acts as a nucleophile, attacking the carbonyl group of the benzoxazinone. This leads to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to form the more stable quinazolinone ring system with the amino group at the N-3 position. Pyridine often serves as a basic catalyst and solvent for this transformation.

  • Work-up: The product can be isolated by pouring the reaction mixture into ice-water, which precipitates the solid product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Spectroscopic Characterization (Predicted)

As explicit experimental spectra for this compound are not available, the following characterization data are predicted based on the analysis of structurally similar compounds, such as 3-amino-6-chloro-2-methylquinazolin-4(3H)-one. These predictions provide a valuable reference for researchers synthesizing and characterizing this compound.

4.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amino group protons. The chemical shifts (δ) are predicted in ppm relative to a standard reference like TMS.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J)
Aromatic-H (C5-H)~8.0-8.2dJ ≈ 2.5 Hz
Aromatic-H (C7-H)~7.7-7.9ddJ ≈ 8.8, 2.5 Hz
Aromatic-H (C8-H)~7.4-7.6dJ ≈ 8.8 Hz
N-H (Amino)~5.0-6.0br s-
N-H (Amide)~11.0-12.0br s-

4.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)
C=O (C4)~160-165
C=N (C2)~150-155
C-Cl (C6)~128-132
Aromatic Quaternary Carbons~120-150
Aromatic CH Carbons~115-135

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (amino and amide)3100-3400
C=O stretch (amide)1670-1700
C=N stretch1600-1630
Aromatic C=C stretch1450-1600
C-Cl stretch700-800

4.4. Mass Spectrometry (MS) (Predicted)

Electron impact (EI) mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 195, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak (m/z 195 and 197).

  • Fragmentation: Common fragmentation pathways for related quinazolinones include the loss of the amino group (-NH₂) leading to a fragment at m/z 180, and subsequent cleavages of the heterocyclic ring.

Chemical Reactivity and Derivative Synthesis

The 3-amino group of this compound is a key functional handle for further chemical modifications, enabling the synthesis of a wide array of derivatives.

5.1. Schiff Base Formation

The primary amino group at the N-3 position readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is a cornerstone for generating diverse libraries of quinazolinone derivatives for biological screening[4].

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

  • A catalytic amount of an acid, such as a few drops of glacial acetic acid, can be added if the reaction is slow.

  • Reflux the reaction mixture for a period of 2 to 8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry.

  • Recrystallization from a suitable solvent system can be performed for further purification.

G cluster_0 This compound cluster_1 Aldehyde/Ketone cluster_2 Schiff Base A A B + C C D ->[H⁺, Δ] E E

Sources

3-amino-6-chloroquinazolin-4(3H)-one physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-amino-6-chloroquinazolin-4(3H)-one

Introduction: The Quinazolinone Scaffold in Modern Chemistry

The quinazolinone core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug development.[1] Its rigid, bicyclic structure provides a versatile framework for introducing diverse functional groups, enabling the fine-tuning of pharmacological properties. Within this important class, this compound emerges as a key synthetic intermediate and a molecule of significant research interest. The presence of a chlorine atom at the 6-position and an amino group at the 3-position offers distinct electronic properties and multiple points for chemical modification, paving the way for the creation of extensive compound libraries for biological screening.[2][3] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, tailored for researchers and scientists engaged in synthetic chemistry and drug discovery.

Chemical Identity and Molecular Structure

This compound is systematically identified by its unique chemical structure and registry numbers. The fundamental architecture consists of a pyrimidine ring fused to a benzene ring, with a chloro substituent on the benzene ring and an amino group attached to the nitrogen at position 3 of the pyrimidine ring.

  • IUPAC Name: this compound

  • CAS Number: 3257-41-6

  • PubChem CID: 8893233[4]

The molecular structure is depicted below, illustrating the arrangement of atoms and functional groups.

G start 2-Amino-5-chlorobenzoic Acid intermediate1 6-Chloro-2H-3,1-benzoxazine- 2,4(1H)-dione start->intermediate1 Phosgene or Triphosgene intermediate2 Reaction with Hydrazine intermediate1->intermediate2 Nucleophilic Acyl Substitution product 3-Amino-6-chloroquinazolin- 4(3H)-one intermediate2->product Cyclization/ Dehydration

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology (Illustrative Protocol)
  • Formation of the Isatoic Anhydride Analog: 2-Amino-5-chlorobenzoic acid is treated with a carbonylating agent like phosgene or triphosgene in an inert solvent. This step forms the reactive intermediate, 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione (6-chloroisatoic anhydride).

  • Amination and Ring Opening: The resulting anhydride is reacted with hydrazine (NH₂NH₂). The more nucleophilic terminal nitrogen of hydrazine attacks one of the carbonyl groups, leading to the opening of the oxazine ring.

  • Cyclization: Upon heating, the intermediate undergoes an intramolecular cyclization via dehydration, where the second nitrogen of the hydrazine moiety attacks the remaining carbonyl group, forming the stable six-membered pyrimidine ring and yielding the final product, this compound.

The reactivity of this molecule is primarily dictated by the nucleophilic amino group at the N-3 position and the potential for electrophilic substitution on the benzene ring, although the chloro-substituent is deactivating. The N-3 amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex molecular architectures.

Spectroscopic Profile

While specific experimental spectra for this exact compound are not readily available in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogs. [5][6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring, with their chemical shifts and coupling patterns influenced by the chlorine atom. A broad singlet corresponding to the -NH₂ protons would likely appear in the downfield region, and another singlet for the N-H proton at position 1.

  • ¹³C NMR: The carbon spectrum will display signals for the eight unique carbon atoms. The carbonyl carbon (C4) will resonate significantly downfield (typically >160 ppm). Aromatic carbons will appear in the 110-150 ppm range.

  • FTIR (Infrared Spectroscopy): The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amino group (around 3200-3400 cm⁻¹) and the C=O stretching of the amide carbonyl group (around 1650-1690 cm⁻¹). C-Cl stretching vibrations would be observed in the fingerprint region (typically 600-800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature for confirming the presence of a single chlorine atom in the molecule.

Applications in Research and Drug Development

The 4(3H)-quinazolinone scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates. Derivatives have shown promise as:

  • Anticancer Agents: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial targets in oncology. [3]* Antiviral Compounds: Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as potent inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV. [2][8]* Antimicrobial and Other Activities: The scaffold has also been explored for developing antimicrobial, anti-inflammatory, and immunomodulatory agents. [1] this compound serves as a valuable starting material for synthesizing libraries of such bioactive molecules, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care in a controlled environment. While a specific safety data sheet (SDS) is not widely available, GHS hazard classifications for structurally similar quinazolinones provide guidance on potential risks. [9][10]

  • Potential Hazards:

    • May be harmful if swallowed.

    • May cause skin and serious eye irritation.

    • May cause respiratory irritation.

  • Recommended Precautions:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Wash hands thoroughly after handling.

For detailed safety information, it is always best to consult the material safety data sheet (MSDS) provided by the specific chemical supplier.

References

  • PubChem. Compound Summary for CID 7018323, 7-Fluoroquinazolin-4(3H)-one. Available from: [Link]

  • SpectraBase. Compound 3-amino-6-chloro-2-methyl-4(3H)-quinazolinone. Available from: [Link]

  • PubChem. Compound Summary for CID 135398496, 7-Fluoroquinazolin-4(3H)-one. Available from: [Link]

  • PubChem. Compound Summary for CID 135564536, 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. Available from: [Link]

  • PubChem. Compound Summary for CID 8893233, this compound. Available from: [Link]

  • SpectraBase. 3-amino-6-chloro-2-methyl-4(3H)-quinazolinone [FTIR]. Available from: [Link]

  • PubChem. Compound Summary for CID 35396728, 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. Available from: [Link]

  • Castillo, M. V., et al. (2012). Structural study and vibrational spectra of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one. Computational and Theoretical Chemistry, 995, 43–48. Available from: [Link]

  • Park, S., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 48, 128249. Available from: [Link]

  • Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4280. Available from: [Link]

  • PubChem. Compound Summary for CID 2771212, 3-amino-2-methylquinazolin-4(3H)-one. Available from: [Link]

  • de Oliveira, R. S., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 102–110. Available from: [Link]

  • PubChem. Compound Summary for CID 20360443, 3-Amino-6-chloro-3,4-dihydro-2-methyl-4-phenyl-4-quinazolinol. Available from: [Link]

  • PubChem. Compound Summary for CID 135478037, 6-Amino-3,4-dihydroquinazolin-4-one. Available from: [Link]

  • Wang, Y., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(15), 6842–6854. Available from: [Link]

  • ResearchGate. Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Available from: [Link]

  • MOLBASE. 3-amino-6-chloro-4-(pyridin-3-yl)quinolin-2(1H)-one. Available from: [Link]

  • PubChem. Compound Summary for CID 20864350, 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one. Available from: [Link]

  • Kálmán, F. H., et al. (2017). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1035–1041. Available from: [Link]

  • Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Amino-6-chloroquinazolin-4(3H)-one from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-amino-6-chloroquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Starting from the readily available precursor, anthranilic acid, this document details a robust three-step synthetic pathway. Each stage—electrophilic chlorination, cyclization to a benzoxazinone intermediate, and subsequent ring transformation—is elucidated with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insight and practical, actionable procedures for the laboratory-scale preparation of this valuable compound.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds. Its rigid, planar structure and capacity for diverse substitutions make it an ideal scaffold for interacting with various biological targets. Derivatives of quinazolinone have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2].

The specific target of this guide, this compound, incorporates several key features that enhance its utility as a synthetic intermediate. The chloro-substituent at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the 3-amino group is a critical nucleophilic site for building more complex molecular architectures. This unique combination makes it a valuable building block in the synthesis of novel therapeutic agents[3]. This guide presents a logical and efficient pathway to access this compound from anthranilic acid.

Overall Synthetic Strategy

The synthesis of this compound from anthranilic acid is most effectively achieved through a three-step sequence. This pathway was designed for clarity, efficiency, and the use of well-established, reliable chemical transformations.

  • Step I: Regioselective Chlorination. The process begins with the electrophilic aromatic substitution on anthranilic acid to install a chlorine atom, yielding 2-amino-5-chlorobenzoic acid.

  • Step II: Benzoxazinone Formation. The chlorinated intermediate is then cyclized to form a stable 6-chloro-2H-3,1-benzoxazin-4(1H)-one. This is a key step that prepares the scaffold for the introduction of the N-amino group.

  • Step III: Ring Transformation with Hydrazine. The benzoxazinone intermediate undergoes a nucleophilic attack by hydrazine, leading to a ring-opening and re-cyclization cascade that efficiently yields the final product, this compound.

The complete workflow is visualized below.

G cluster_0 Overall Synthetic Workflow A Anthranilic Acid B 2-Amino-5-chlorobenzoic Acid A->B Step I Chlorination C 6-Chloro-2H-3,1-benzoxazin-4(1H)-one B->C Step II Cyclization D This compound C->D Step III Amination & Ring Transformation G cluster_0 Mechanism of Ring Transformation start Benzoxazinone Intermediate inter1 Ring-Opened Intermediate start->inter1 + H₂N-NH₂ (Nucleophilic Attack) final 3-Aminoquinazolinone (Product) inter1->final Intramolecular Cyclization & Dehydration

Sources

A Guide to the Spectral Characterization of 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectral data for the heterocyclic compound 3-amino-6-chloroquinazolin-4(3H)-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation and experimental acquisition.

While a complete, published spectral dataset for this compound is not publicly available, this guide will leverage high-quality data from its close structural analog, 3-amino-6-chloro-2-methylquinazolin-4(3H)-one, and fundamental principles of spectroscopy to present a robust, predictive analysis. This approach underscores the importance of interpreting data within the context of known chemical principles—a cornerstone of scientific integrity.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. Below is a diagram of this compound, with key regions highlighted for spectroscopic correlation.

Caption: Molecular structure of this compound.

Our analytical journey will encompass three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, we expect to see signals corresponding to the aromatic protons and the amino group protons. The predictions are based on known substituent effects and data from similar quinazolinone structures.[1][2]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2Doublet1HH5Deshielded by the anisotropic effect of the adjacent carbonyl group.
~7.8Doublet of Doublets1HH7Influenced by ortho and meta coupling to H5 and H8.
~7.5Doublet1HH8Coupled to H7.
~5.9Singlet (broad)2H-NH₂The broadness is due to quadrupolar relaxation and potential hydrogen exchange. The chemical shift can vary with solvent and concentration.
~8.3Singlet1HH2Proton on the imine-like carbon (C2).
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~161C4Carbonyl carbon, typically found in this downfield region.
~148C8aQuaternary carbon in the aromatic ring fused to the pyrimidine ring.
~147C2Imine-like carbon, deshielded by the adjacent nitrogen atoms.
~135C7Aromatic CH carbon.
~130C6Aromatic carbon bearing the chlorine atom.
~128C5Aromatic CH carbon.
~122C4aQuaternary carbon at the ring junction.
~118C8Aromatic CH carbon.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

prep Sample Preparation dissolve Dissolve ~10 mg in 0.7 mL DMSO-d6 prep->dissolve filter Filter through glass wool into NMR tube dissolve->filter instrument Instrument Setup (500 MHz) filter->instrument lock Lock on DMSO-d6 instrument->lock shim Shim for homogeneity lock->shim h1 ¹H NMR Acquisition shim->h1 c13 ¹³C NMR Acquisition shim->c13 process Data Processing h1->process c13->process ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Structural Assignment integrate->assign

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the dried compound.

  • Dissolution: Dissolve the sample in a deuterated solvent, such as DMSO-d₆, which is effective for polar compounds and has a well-defined residual peak for referencing.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumental Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An extended acquisition time will likely be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

  • Analysis: Calibrate the spectra using the residual solvent peak (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆). Integrate the proton signals and pick all peaks.

  • Advanced Experiments (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to N-H, C=O, C=N, and C-Cl bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3100N-H stretchPrimary Amine (-NH₂)A pair of bands is expected in this region, characteristic of the symmetric and asymmetric stretching of the primary amine.
~1680C=O stretchAmide CarbonylThe carbonyl of the quinazolinone ring is expected in this region. Conjugation may lower the frequency slightly.
~1610C=N stretchImine-like bond in the ringCharacteristic absorption for the C=N bond within the heterocyclic system.
1600 - 1450C=C stretchAromatic RingMultiple sharp bands are expected, corresponding to the vibrations of the benzene ring.
~750C-Cl stretchAryl HalideThe carbon-chlorine stretching vibration is typically found in the fingerprint region.
Experimental Protocol: FTIR Data Acquisition

sample_prep Sample Preparation atr Use Attenuated Total Reflectance (ATR) sample_prep->atr place_sample Place small amount of solid on ATR crystal atr->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_sample Collect sample spectrum apply_pressure->collect_sample instrument_setup Instrument Setup collect_bkg Collect background spectrum instrument_setup->collect_bkg collect_bkg->collect_sample data_processing Data Processing collect_sample->data_processing bkg_subtract Automatic background subtraction data_processing->bkg_subtract peak_pick Identify and label significant peaks bkg_subtract->peak_pick

Caption: Workflow for FTIR-ATR data acquisition.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify and label the wavenumbers of the major absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The molecular weight of this compound (C₈H₆ClN₃O) is 195.61 g/mol .

Predicted Mass Spectrum (Electron Ionization)

Based on the fragmentation of the closely related 3-amino-6-chloro-2-methylquinazolin-4(3H)-one, we can predict a fragmentation pathway for our target molecule.[3][4]

  • Molecular Ion (M⁺): A peak at m/z 195/197 (due to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) is expected.

  • Key Fragments:

    • Loss of NH₂: A fragment at m/z 179/181 corresponding to the loss of the amino group radical.

    • Loss of CO: Subsequent loss of carbon monoxide from the quinazolinone ring, a common fragmentation for such systems, would lead to a fragment at m/z 151/153.

    • Further Fragmentation: The chlorinated benzene ring would likely remain as a stable fragment.

M [M]⁺˙ m/z = 195/197 M_NH2 [M-NH₂]⁺ m/z = 179/181 M->M_NH2 - •NH₂ M_NH2_CO [M-NH₂-CO]⁺ m/z = 151/153 M_NH2->M_NH2_CO - CO further_frag Further Fragments M_NH2_CO->further_frag

Caption: Predicted EI mass fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

Step-by-Step Methodology (using Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • High-Resolution MS (HRMS): For exact mass measurement and confirmation of the elemental composition, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). This will provide a mass accuracy of <5 ppm.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This guide provides a comprehensive, predictive framework for the spectral characterization of this compound. By combining data from a close structural analog with fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols offer a robust methodology for acquiring high-quality, self-validating data. This approach ensures scientific integrity and provides researchers with the necessary tools to confidently confirm the structure and purity of this important heterocyclic compound.

References

  • Osarumwense Peter Osarodion, Omotade Treasure Ejodamen. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. [Link]

  • PubChem Compound Summary for CID 8893233, this compound. National Center for Biotechnology Information. [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1334. [Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 29(1), 23. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1. [Link]

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solubility of 3-amino-6-chloroquinazolin-4(3H)-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-amino-6-chloroquinazolin-4(3H)-one A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Solubility Challenge

The quinazolinone ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is a member of this important class of heterocyclic compounds. However, the very features that make the quinazolinone scaffold biologically active—its rigid, planar, and fused aromatic nature—often lead to poor aqueous solubility.[1] This low solubility can be a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability and therapeutic efficacy.

Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound offers several clues to its expected solubility behavior:

  • The Quinazolinone Core: This rigid, fused heterocyclic system contributes to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate individual molecules.[1]

  • The Chloro Substituent: The electron-withdrawing chloro group at the 6-position increases the lipophilicity of the molecule, which generally decreases aqueous solubility.

  • The Amino Group: The amino group at the 3-position is a key feature. As a basic functional group, its state of ionization is pH-dependent. At acidic pH, this group will be protonated, leading to a significant increase in aqueous solubility.[1]

While experimental data is not published, we can predict certain properties for this molecule. A summary of these predicted values is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight 195.6 g/mol Within the range for typical small molecule drugs.
logP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting low aqueous solubility.
pKa (basic) ~3 - 5The amino group is expected to be a weak base.
Hydrogen Bond Donors 2The amino group can donate hydrogen bonds.
Hydrogen Bond Acceptors 3The carbonyl and ring nitrogens can accept hydrogen bonds.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to understand the two primary types of solubility measurements.[2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, with the solid compound in equilibrium with the solution.[2] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[2] It is often a measure of how readily a compound precipitates from a supersaturated solution and is a common high-throughput screening method in early drug discovery.

For drug development, both values are important. Thermodynamic solubility provides a fundamental understanding of the compound's properties, while kinetic solubility can be more predictive of its behavior in fast-dissolving oral dosage forms.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the solubility of this compound.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the benchmark for determining equilibrium solubility.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the dissolution process to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. Be mindful of potential compound adsorption to the filter material.[1]

  • Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A standard calibration curve must be prepared.

  • Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

workflow_thermodynamic_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Shake at constant temperature (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader capable of nephelometry or a suitable analytical instrument (e.g., HPLC-UV)

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation to occur.

  • Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV.

workflow_kinetic_solubility cluster_prep Preparation cluster_addition Addition & Incubation cluster_detection Detection A Prepare serial dilutions of DMSO stock solution B Add DMSO stock to aqueous buffer in 96-well plate A->B C Incubate with shaking (1-2 hours) B->C D Measure precipitation (e.g., Nephelometry, HPLC) C->D

Caption: Workflow for Kinetic Solubility Assay.

Strategies for Solubility Enhancement

If the solubility of this compound is found to be a limiting factor, several strategies can be employed for its improvement.

pH Adjustment

Given the presence of a basic amino group, altering the pH of the solvent will have a pronounced effect on solubility.[1]

Protocol for pH-Dependent Solubility Profile:

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

  • Determine the thermodynamic solubility of this compound in each buffer using the shake-flask method described above.

  • Plot the solubility as a function of pH. This will reveal the pH range where the compound is most soluble (typically in the acidic range where the amino group is protonated).

Co-solvents

The addition of organic co-solvents can increase the solubility of poorly soluble compounds.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG) 400

  • N,N-Dimethylformamide (DMF)[3][4]

  • Dimethyl sulfoxide (DMSO)

Screening Protocol:

  • Prepare mixtures of an aqueous buffer with varying percentages of a co-solvent (e.g., 10%, 20%, 30% ethanol in PBS).

  • Determine the solubility in each mixture using the shake-flask method.

  • This will identify the most effective co-solvent and the optimal concentration for solubilizing the compound.

Formulation Approaches

For more significant solubility challenges, advanced formulation techniques can be explored:

  • Solid Dispersions: The compound can be dispersed at a molecular level within a hydrophilic polymer matrix.[5] This can be achieved by methods such as solvent evaporation or melt extrusion.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic quinazolinone molecule, forming an inclusion complex with enhanced aqueous solubility.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 4-amino-2-chloro-6,7-dimethoxyquinazoline, suggest the following precautions.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]

  • Hazard Statements (Anticipated):

    • Causes skin irritation.[2]

    • Causes serious eye irritation.[2]

    • May cause respiratory irritation.[2]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[2]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Conclusion

The solubility of this compound is a critical parameter that will influence its entire drug development lifecycle. While this guide cannot provide a definitive solubility value, it offers a robust framework for its experimental determination and enhancement. By applying the principles of physicochemical analysis and the detailed protocols herein, researchers can effectively characterize and overcome solubility challenges, thereby unlocking the full therapeutic potential of this promising quinazolinone derivative.

References

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

  • BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem Technical Guides.
  • BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. BenchChem Technical Guides.
  • Thermo Fisher Scientific. (n.d.).
  • S, S., V, S., & S, N. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • Alagarsamy, V., et al. (2010). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 457-464.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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A Technical Guide to the Biological Activities of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for intensive research and drug development. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological properties of quinazolinone derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and the experimental protocols utilized to evaluate these potent molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the quinazolinone core.

The Quinazolinone Scaffold: A Versatile Pharmacophore

Quinazolinone, a bicyclic aromatic compound, exists in two primary isomeric forms: 2-quinazolinone and 4-quinazolinone, with the 4(3H)-quinazolinone isomer being the more prevalent and extensively studied scaffold in medicinal chemistry.[1] The versatility of the quinazolinone ring system allows for substitutions at multiple positions, leading to a vast library of derivatives with distinct pharmacological profiles.[2][3] This structural flexibility is a key reason for the wide array of biological activities observed, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and many others.[4][5][6][7]

General Synthetic Strategies

The synthesis of the 4(3H)-quinazolinone core typically involves the use of anthranilic acid or its functional derivatives as starting materials.[8][9] A common and highly utilized method is the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride to form the corresponding 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with various amines to yield the desired 4(3H)-quinazolinone derivatives.[10] Other synthetic routes include metal-catalyzed reactions, microwave-assisted synthesis, and photocatalyzed methods, which offer efficient pathways to generate diverse quinazolinone libraries.[11]

Anticancer Activity: A Primary Focus of Quinazolinone Research

The rising incidence of cancer globally has spurred the search for novel and effective anticancer agents. Quinazolinone derivatives have emerged as a promising class of compounds with significant antitumor properties.[11][12] Several quinazolinone-based drugs, such as gefitinib, erlotinib, and lapatinib, are already in clinical use as tyrosine kinase inhibitors.[13]

Mechanisms of Anticancer Action

The anticancer effects of quinazolinone derivatives are mediated through various mechanisms, including:

  • Inhibition of Protein Kinases: A primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[14] Many quinazolinone derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[11][15][16][17]

  • Tubulin Polymerization Inhibition: Certain quinazolinone derivatives disrupt the dynamics of microtubules by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18]

  • Induction of Apoptosis: Quinazolinone compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins and the activation of caspases.[11]

  • Inhibition of Angiogenesis: Some derivatives have been shown to suppress the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[11]

  • PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is often hyperactivated in cancer. Several quinazolinone derivatives have been developed to target and inhibit this pathway, leading to reduced cancer cell proliferation and survival.[19][20]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.[2] Key SAR insights include:

  • Substitutions at Position 2 and 3: Modifications at these positions are crucial for activity. The presence of substituted aromatic rings at position 3 and various functional groups at position 2 significantly influences the anticancer efficacy.[3]

  • Substitutions at Position 4: 4-Anilinoquinazoline derivatives have shown potent inhibitory effects against receptor tyrosine kinases.[21]

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, at positions 6 and 8 of the quinazolinone ring can enhance cytotoxic activity.[3][22]

Experimental Protocol: In Vitro Anticancer Activity Evaluation

A standard method for assessing the anticancer potential of novel quinazolinone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.

Visualization of Anticancer Signaling Pathway

The following diagram illustrates the inhibition of the EGFR-PI3K signaling pathway by quinazolinone derivatives.

EGFR_PI3K_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits Quinazolinone->PI3K Inhibits EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR-PI3K signaling pathway by quinazolinone derivatives.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant microbial strains poses a significant threat to global health. Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[3][22][23]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazolinones are attributed to their ability to interfere with essential microbial processes, such as:

  • Cell Wall Synthesis Inhibition: Some derivatives may disrupt the integrity of the bacterial cell wall.[3]

  • DNA Gyrase Inhibition: They can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[23]

  • Interaction with Microbial DNA: Certain compounds may directly interact with microbial DNA, leading to impaired cellular function.[3]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Key structural features that influence the antimicrobial activity of quinazolinone derivatives include:

  • Substitutions at Positions 2 and 3: The nature of substituents at these positions is critical for antimicrobial potency.[3]

  • Halogenation: The presence of halogen atoms at positions 6 and 8 of the quinazolinone ring often enhances antibacterial and antifungal activity.[3]

  • Amine Substitutions at Position 4: Substituted amines at the 4th position can also contribute to improved antimicrobial properties.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[24]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Antimicrobial Assay Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Quinazolinone Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results & Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. Quinazolinone derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[25][26][27]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinazolinone derivatives are mainly achieved by:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many derivatives selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[26][28]

  • Inhibition of Pro-inflammatory Cytokines: They can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) by inhibiting the NF-κB signaling pathway.[29]

  • PI3Kδ Inhibition: Some quinazolinone-based compounds are selective inhibitors of phosphoinositol-3-kinase δ (PI3Kδ), which plays a crucial role in immune cell function.[27]

Experimental Protocol: In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rodents is a classic and widely used method to evaluate the in vivo anti-inflammatory activity of new compounds.[26][30]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the quinazolinone derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity: Targeting Neurological Disorders

Epilepsy is a common neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have demonstrated potent anticonvulsant activity, with some showing promise for the development of new antiepileptic drugs.[31][32][33]

Mechanisms of Anticonvulsant Action

The anticonvulsant properties of quinazolinone derivatives are thought to be mediated through:

  • Modulation of GABA-A Receptors: Some compounds may act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[34]

  • Interaction with AMPA Receptors: Certain derivatives may bind to the non-competitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[32]

  • Inhibition of Carbonic Anhydrase: Some quinazolinone analogues have shown inhibitory activity against human carbonic anhydrase II, an enzyme implicated in seizure activity.[35]

Experimental Protocol: In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice are standard preclinical tests for evaluating anticonvulsant activity.[35]

Protocol: Maximal Electroshock (MES) Test

  • Animal Preparation: Use albino mice of either sex.

  • Compound Administration: Administer the test compound intraperitoneally.

  • Induction of Seizure: After a predetermined time, deliver an electrical stimulus (e.g., 50 mA for 0.2 s) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued prominence in medicinal chemistry. Future research should focus on the design and synthesis of novel quinazolinone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Further elucidation of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation drugs targeting a wide range of diseases. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the identification of lead compounds with significant therapeutic potential.

References

  • Liu, et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

  • N. S. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

  • Jain, P., et al. (2018). A review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmaceutical and Life Sciences. [Link]

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mechanism of action of 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of 3-amino-6-chloroquinazolin-4(3H)-one in Medicinal Chemistry

Executive Summary

This compound is a pivotal heterocyclic compound that serves as a foundational building block in the field of drug discovery and medicinal chemistry. While direct mechanistic studies on this specific molecule are not extensively published, its true significance lies in its role as a key synthetic intermediate. The quinazolin-4(3H)-one core is recognized as a "privileged scaffold," a framework that can be readily modified to interact with a wide array of biological targets. The strategic placement of the 6-chloro and 3-amino groups provides reactive handles for chemists to generate vast libraries of derivative compounds. This guide elucidates the synthetic utility of this compound and provides an in-depth exploration of the well-established mechanisms of action for its most prominent and therapeutically relevant derivatives, which span oncology, virology, and bacteriology.

The Quinazolin-4(3H)-one Scaffold: A Privileged Structure in Drug Discovery

The quinazolinone framework is a bicyclic aromatic heterocycle that is widely present in both natural products and synthetic compounds.[1] Its rigid structure and potential for substitution at multiple positions allow for the precise spatial arrangement of pharmacophoric features, making it an ideal starting point for drug design. Derivatives of this scaffold have been shown to possess a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This versatility has cemented its status as a cornerstone in the development of novel therapeutic agents.

Synthesis of this compound: A Gateway to Chemical Diversity

The synthesis of the title compound is typically achieved through a multi-step process starting from 2-amino-5-chlorobenzoic acid. This precursor undergoes cyclization to form a benzoxazinone intermediate, which is then treated with hydrazine to yield the final 3-amino product. This synthetic route is efficient and provides a reliable source of the key intermediate for further derivatization.

Protocol 1: Representative Synthesis
  • Step 1: Formation of 6-chloro-2H-3,1-benzoxazin-4(5H)-one. A mixture of 2-amino-5-chlorobenzoic acid and acetic anhydride is heated under reflux. The acetic anhydride serves as both a reagent and a solvent, facilitating the acylation of the amino group followed by intramolecular cyclization. Upon cooling, the benzoxazinone intermediate precipitates and can be isolated by filtration.

  • Step 2: Amination with Hydrazine. The isolated 6-chloro-2H-3,1-benzoxazin-4(5H)-one is suspended in a suitable solvent, such as ethanol. Hydrazine hydrate is added, and the mixture is refluxed for several hours.[3] The hydrazine attacks the carbonyl group, leading to the opening of the oxazinone ring and subsequent recyclization to form the stable quinazolinone ring system, yielding this compound. The product can be purified by recrystallization.

G cluster_synthesis Synthetic Workflow for this compound A 2-amino-5-chlorobenzoic Acid B 6-chloro-2H-3,1-benzoxazin-4(5H)-one A->B Acetic Anhydride, Reflux C This compound B->C Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthesis of the target compound from 2-amino-5-chlorobenzoic acid.

Mechanism of Action of Key Derivatives

The true utility of this compound is realized in the biological activities of the molecules derived from it. The 3-amino group acts as a versatile nucleophilic handle for elaboration, while the 6-chloro atom significantly influences electronic properties and can participate in key binding interactions with biological targets.

Anticancer Activity: Multi-Targeted Inhibition

Derivatives of the 6-chloroquinazolinone scaffold have emerged as potent anticancer agents, primarily through the inhibition of protein kinases and epigenetic modulators that are critical for tumor growth and survival.

PAK4 is a serine/threonine kinase that plays a crucial role in cell motility, invasion, and proliferation. Its overexpression is linked to poor prognosis in several cancers. Structure-based drug design has led to the development of potent PAK4 inhibitors based on a 6-chloro-4-aminoquinazoline scaffold.[4]

  • Mechanism: These inhibitors act as ATP-competitive ligands, binding to the kinase domain of PAK4. The quinazoline core occupies the hinge region of the ATP-binding pocket. The 6-chloro group is critical for potency and selectivity; it lies at the entrance of the binding site and forms van der Waals interactions with key residues such as Phe397 and Glu399, enhancing the affinity of the inhibitor for the target.[4] Inhibition of PAK4 disrupts downstream signaling pathways, including those regulating the cytoskeleton, leading to reduced cancer cell migration and invasion.[4]

G cluster_pak4 PAK4 Inhibition Pathway PAK4 PAK4 Kinase Cytoskeleton Cytoskeletal Reorganization PAK4->Cytoskeleton Regulates Apoptosis Inhibition of Apoptosis PAK4->Apoptosis Prevents Derivative 6-Chloroquinazoline Derivative Derivative->PAK4 Inhibits Motility Cell Motility & Invasion Cytoskeleton->Motility

Caption: Inhibition of PAK4 by 6-chloroquinazoline derivatives blocks cell motility.

HDACs are enzymes that play a critical role in epigenetic regulation. HDAC6, a unique cytoplasmic isozyme, deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.

  • Mechanism: Novel quinazolin-4(3H)-one derivatives have been designed as selective HDAC6 inhibitors.[5] In these molecules, the quinazolinone moiety acts as the "cap" group, which interacts with the rim of the enzyme's active site. This cap group is connected via a linker to a zinc-binding group (e.g., hydroxamic acid) that chelates the zinc ion in the catalytic domain, thereby blocking enzyme activity. Selective inhibition of HDAC6 leads to a significant increase in acetylated α-tubulin with minimal effect on histone acetylation, resulting in potent anticancer effects.[5]

Antiviral Activity: Targeting Coronaviruses

The quinazolin-4(3H)-one scaffold has also been a foundation for the development of antiviral agents. Notably, derivatives of 2-aminoquinazolin-4(3H)-one have shown potent inhibitory effects against coronaviruses like SARS-CoV-2 and MERS-CoV.[6]

  • Mechanism: While the precise molecular target for these antiviral compounds is still under intense investigation, they have been shown to effectively block viral replication in cell-based assays.[6] The mechanism is likely multifaceted, potentially involving the inhibition of viral enzymes essential for replication (such as proteases or polymerases) or interference with the virus-host cell interaction. The structural features of the quinazolinone core are critical for this activity, with substitutions on the phenyl ring significantly modulating potency.[6]

Antibacterial Activity: Combating Resistant Pathogens

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. Derivatives of 2-(amino)quinazolin-4(3H)-one have been identified as promising leads against these challenging pathogens.[7]

  • Mechanism: The exact mechanism of action is not fully elucidated, but these compounds effectively inhibit bacterial growth at low micromolar concentrations.[7] Structure-activity relationship (SAR) studies have shown that substitutions at the 2-position of the quinazolinone ring are critical for antibacterial potency. These compounds represent a promising new class of antistaphylococcal agents that may act on novel bacterial targets, circumventing existing resistance mechanisms.

Quantitative Data Summary

The following table summarizes the biological activity of representative derivatives built upon the quinazolinone scaffold. It is important to note that these data are for derivatives and not the parent compound, this compound.

Derivative ClassTargetRepresentative CompoundActivity (IC₅₀ / MIC₅₀)Reference
Anticancer PAK46-Chloro-4-aminoquinazoline-2-carboxamide derivativeKᵢ = 8 nM[4]
Anticancer HDAC6Quinazoline-4-(3H)-one-based hydroxamic acidIC₅₀ = 150 nM[5]
Antiviral SARS-CoV-27-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneIC₅₀ < 0.25 µM[6]
Antibacterial MRSA2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-one derivativeMIC₅₀ = 0.02 µM[7]

Experimental Protocols: A Methodological Framework

To facilitate further research, this section provides a standardized protocol for evaluating the biological activity of novel quinazolinone derivatives.

Protocol 2: FRET-Based Kinase Inhibition Assay (e.g., for PAK4)

This protocol is adapted from methodologies used to screen for PAK4 inhibitors.[4]

  • Reagents and Materials: Recombinant human PAK4 enzyme, FRET-based peptide substrate (e.g., Z'-Lyte), ATP, kinase buffer, test compounds (dissolved in DMSO), and a microplate reader capable of measuring fluorescence.

  • Assay Procedure: a. Prepare serial dilutions of the test compounds in kinase buffer. b. In a 384-well plate, add the kinase buffer, test compound, and PAK4 enzyme. Incubate for a brief period to allow for compound-enzyme interaction. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a development solution containing a site-specific protease that cleaves only the non-phosphorylated substrate. f. Read the plate on a fluorescence plate reader to measure the emission ratio, which corresponds to the degree of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in medicinal chemistry. While it may not possess a potent, intrinsic mechanism of action itself, its value as a versatile synthetic platform is undisputed. The derivatives stemming from this core structure have led to potent and selective inhibitors of critical targets in oncology, virology, and bacteriology. The 6-chloro substituent has proven to be a key feature for enhancing binding affinity in several important target classes, particularly protein kinases.

Future research should continue to leverage this scaffold to explore new biological targets. The development of novel synthetic methodologies to further diversify the derivatives, coupled with high-throughput screening, will undoubtedly uncover new therapeutic leads. Furthermore, a systematic biological evaluation of the parent compound itself could reveal unappreciated intrinsic activities, providing new avenues for drug development. The quinazolinone story is far from over, and this key intermediate will continue to be a central character in its telling.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, NIH. Available at: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • This compound | C8H6ClN3O | CID 8893233. PubChem, NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. Available at: [Link]

  • (PDF) Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Available at: [Link]

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  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). NIH. Available at: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent biological activities.[1][2] This technical guide provides an in-depth analysis of 3-amino-6-chloroquinazolin-4(3H)-one, a specific derivative with significant therapeutic potential. By examining structure-activity relationships of analogous compounds, we delineate a strategic framework for identifying and validating its primary molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of potential therapeutic avenues, from oncogenic kinase inhibition to modulation of neuronal pathways. We present detailed experimental workflows for target validation, underpinned by a robust scientific rationale, to guide further research and development efforts in harnessing the therapeutic promise of this compound.

The Quinazolinone Scaffold: A Privileged Structure in Drug Discovery

The 4(3H)-quinazolinone core is a bicyclic heterocyclic system that has garnered immense interest from the medicinal chemistry community. Its derivatives are known to possess a remarkable spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The structural versatility of the quinazolinone ring allows for substitutions at various positions, leading to a diverse array of biological effects.[5] The presence of a chlorine atom at the 6-position and an amino group at the 3-position of the quinazolinone ring, as in the case of this compound, suggests a strong potential for targeted biological activity, particularly in oncology and neurology, based on the established profiles of similarly substituted analogs.[6][7]

Primary Potential Therapeutic Target Classes

Based on extensive literature analysis of structurally related quinazolinone derivatives, we have identified four primary classes of potential therapeutic targets for this compound. The following sections will delve into the scientific rationale for each, propose mechanisms of action, and provide detailed protocols for experimental validation.

Oncogenic Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR)

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer (NSCLC).[8] Several approved EGFR inhibitors, such as gefitinib and erlotinib, feature this core structure.[7] The quinazolinone moiety itself is also found in numerous potent EGFR inhibitors.[9] The 6-chloro substitution on the quinazolinone ring is a common feature in many active EGFR inhibitors, contributing to favorable binding interactions within the ATP-binding pocket of the enzyme.[10]

Proposed Mechanism of Action: this compound is hypothesized to act as an ATP-competitive inhibitor of the EGFR tyrosine kinase. The quinazolinone core likely forms hydrogen bonds with key residues in the hinge region of the kinase domain, while the 6-chloro substituent occupies a hydrophobic pocket, enhancing binding affinity. Inhibition of EGFR autophosphorylation blocks downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

Signaling Pathway Diagram: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS Ras EGFR->RAS pY PI3K PI3K EGFR->PI3K pY EGF EGF EGF->EGFR Compound 3-amino-6-chloro- quinazolin-4(3H)-one Compound->EGFR RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Protocol: In Vitro EGFR Kinase Assay

  • Objective: To determine the direct inhibitory activity of this compound on EGFR tyrosine kinase.

  • Materials: Recombinant human EGFR kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, [γ-³²P]ATP, 96-well plates, kinase buffer, stop solution, scintillation counter.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant EGFR kinase.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated ³²P into the substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Modulation of Neuronal Ion Channels: GABA-A Receptors

Quinazolinone derivatives have a long history of interacting with the central nervous system (CNS), with methaqualone being a notable example of a sedative-hypnotic from this class.[11] More recent research has focused on the anticonvulsant properties of quinazolinones, with many derivatives showing promising activity in preclinical models of epilepsy.[3][6][12][13] The primary mechanism of action for the anticonvulsant effects of many compounds is the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain.[12]

Proposed Mechanism of Action: this compound is proposed to bind to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. This binding is expected to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a CNS depressant and anticonvulsant effect.

Workflow Diagram: Anticonvulsant Activity Screening

Anticonvulsant_Workflow Start Synthesized Compound: This compound MES_Test Maximal Electroshock (MES) Test in Mice Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice Start->scPTZ_Test Active Compound is Active MES_Test->Active Inactive Compound is Inactive MES_Test->Inactive scPTZ_Test->Active scPTZ_Test->Inactive Neurotoxicity Rotarod Neurotoxicity Test Toxic Compound is Neurotoxic Neurotoxicity->Toxic Mechanism_Study Mechanism of Action Studies (e.g., Electrophysiology on GABA-A Receptors) Neurotoxicity->Mechanism_Study Not Toxic Active->Neurotoxicity

Caption: A typical workflow for screening anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES)-Induced Seizure Test

  • Objective: To evaluate the anticonvulsant activity of this compound in a preclinical model of generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) at various doses.

    • After a predetermined time (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The absence of the tonic hind limb extension is considered as protection.

    • Calculate the percentage of protection for each dose and determine the ED₅₀ value.

Targeting DNA Damage Response: Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Some quinazoline derivatives have been identified as PARP-1 inhibitors, suggesting that this could be a potential mechanism of action for the anticancer activity of this compound.[14]

Proposed Mechanism of Action: this compound may act as an inhibitor of PARP-1 by competing with its natural substrate, NAD+. By blocking the synthesis of poly(ADP-ribose) chains, the compound would prevent the recruitment of other DNA repair proteins to the site of damage. In cancer cells with deficient homologous recombination repair, this leads to the accumulation of DNA double-strand breaks during replication, ultimately resulting in synthetic lethality and cell death.

Experimental Protocol: PARP-1 Activity Assay

  • Objective: To measure the inhibitory effect of this compound on PARP-1 enzymatic activity.

  • Materials: Recombinant human PARP-1, histone proteins, biotinylated NAD+, 96-well plates coated with streptavidin, anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate.

  • Procedure:

    • Coat a 96-well plate with histone proteins.

    • Add PARP-1 enzyme and the test compound at various concentrations.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for the PARylation of histones.

    • Wash the plate and add an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.

    • Add TMB substrate and measure the absorbance at 450 nm.

    • A decrease in absorbance indicates inhibition of PARP-1 activity.

    • Calculate the IC₅₀ value of the compound.

Data Summary

Potential TargetTherapeutic AreaRationaleProposed Mechanism
EGFR OncologyStructural similarity to known EGFR inhibitors; 6-chloro substitution is common in active compounds.[9][10]ATP-competitive inhibition of the tyrosine kinase domain, blocking downstream pro-survival signaling.
GABA-A Receptor Neurology (Epilepsy)Quinazolinone scaffold is known for CNS activity; many derivatives show anticonvulsant effects.[3][6][12][13]Positive allosteric modulation, enhancing GABAergic inhibition and raising the seizure threshold.
PARP-1 OncologySome quinazoline derivatives have shown PARP-1 inhibitory activity.[14]Inhibition of PARP-1 enzymatic activity, leading to synthetic lethality in DNA repair-deficient cancers.

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential for significant therapeutic applications, primarily in the fields of oncology and neurology. The analysis of its structure in the context of the broader quinazolinone class strongly suggests that its biological activity is likely mediated through the modulation of well-established drug targets, including EGFR, GABA-A receptors, and PARP-1.

The experimental protocols outlined in this guide provide a clear and actionable framework for the systematic evaluation of these hypotheses. A comprehensive screening cascade, beginning with in vitro enzymatic and cell-based assays, followed by in vivo efficacy and safety studies, will be crucial in elucidating the precise mechanism of action and therapeutic potential of this compound. Further derivatization and structure-activity relationship studies could also lead to the development of even more potent and selective drug candidates. The multifaceted potential of this compound warrants its continued investigation as a valuable lead compound in modern drug discovery.

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The Quinazolinone Core: A Technical Guide to 3-Amino-6-chloroquinazolin-4(3H)-one for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review of Synthesis, Properties, and Biological Potential

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide focuses on a key derivative, 3-amino-6-chloroquinazolin-4(3H)-one, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. We will delve into its synthesis, physicochemical characteristics, and explore the vast biological potential of the quinazolinone class, offering insights into its relevance in modern drug discovery.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring. Their structural versatility allows for substitutions at various positions, leading to a diverse range of biological activities. This has established the quinazolinone nucleus as a "privileged structure" in drug discovery, capable of interacting with multiple biological targets.[1] Derivatives of this scaffold have demonstrated potent antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4][5] The focus of this guide, this compound, serves as a crucial starting material for the synthesis of more complex and potentially more active derivatives.

Synthesis and Physicochemical Characterization

General Synthesis Pathway

The synthesis involves the initial formation of a benzoxazinone intermediate, followed by its reaction with hydrazine to yield the final 3-aminoquinazolinone.

Synthesis_Pathway 2-amino-5-chlorobenzoic_acid 2-amino-5-chlorobenzoic acid benzoxazinone 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one 2-amino-5-chlorobenzoic_acid->benzoxazinone Reflux acetic_anhydride Acetic Anhydride acetic_anhydride->benzoxazinone final_product 3-amino-6-chloro-2-methylquinazolin-4(3H)-one benzoxazinone->final_product Reflux in Ethanol hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->final_product

Caption: General synthesis of 3-amino-6-chloro-2-methylquinazolin-4(3H)-one.

Experimental Protocol (Adapted for 3-amino-6-chloro-2-methylquinazolin-4(3H)-one)[6]

Step 1: Synthesis of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one

  • A mixture of 2-amino-5-chlorobenzoic acid and acetic anhydride is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent, such as petroleum ether, and dried.

Step 2: Synthesis of 3-amino-6-chloro-2-methylquinazolin-4(3H)-one

  • The synthesized 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one is dissolved in absolute ethanol.

  • Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

  • After cooling, the resulting solid is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the final product.

Note: This protocol can likely be adapted for the synthesis of this compound by substituting acetic anhydride with a suitable cyclizing agent that does not introduce a methyl group at the 2-position, such as triethyl orthoformate, followed by reaction with hydrazine. Microwave-assisted synthesis has also been reported as an efficient method for preparing similar quinazolinone derivatives, offering significantly reduced reaction times.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₆ClN₃O[7]
Molecular Weight 195.61 g/mol [7]
Appearance Solid (predicted)
Melting Point Not reported
Solubility Not reported
Spectral Data

While specific spectral data for this compound is not available in the reviewed literature, the ¹H-NMR data for the closely related 3-amino-6-chloro-2-methylquinazolin-4(3H)-one is as follows:

  • ¹H-NMR (DMSO-d₆, 600 MHz): δ (ppm) 8.03 (d, J = 2.3 Hz, 1H, H₅), 7.80 (dd, J = 8.7, 2.4 Hz, 1H, H₇), 7.63 (d, J = 8.76 Hz, 1H, H₈), 5.84 (s, 2H, NH₂), 2.58 (s, 3H, CH₃).[6]

Researchers synthesizing the title compound should expect a similar aromatic proton pattern but without the singlet corresponding to the methyl group at the 2-position.

Biological Activities and Therapeutic Potential

The quinazolin-4(3H)-one scaffold is a prolific source of biologically active compounds. While specific quantitative data for the parent this compound is scarce in the literature, extensive research on its derivatives highlights the immense therapeutic potential of this chemical class.

Antimicrobial Activity

Numerous derivatives of 3-aminoquinazolin-4(3H)-one have been synthesized and evaluated for their antibacterial and antifungal properties. Schiff bases derived from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one, for instance, have shown potent activity against a range of bacterial and fungal strains.[4][8] One such derivative, 3-(3,4,5-trimethoxybenzylideneamino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one, exhibited significant antimicrobial effects with MIC values as low as 8.6 µg/ml against Aspergillus niger.[8] The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Antiviral Activity

The quinazolinone core has also been identified as a promising scaffold for the development of antiviral agents. Derivatives have been investigated for their activity against a variety of viruses, including coronaviruses like MERS-CoV and SARS-CoV-2.[9] For example, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one demonstrated potent anti-SARS-CoV-2 activity with an IC₅₀ value of less than 0.25 µM.[9] Other studies have reported on 3-sulphonamido-quinazolin-4(3H)-one derivatives showing inhibitory effects against the avian influenza (H5N1) virus.[4]

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinazolinone derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and p21-activated kinase 4 (PAK4).[5][7][10][11][12] For instance, certain 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective PAK4 inhibitors, demonstrating the potential for targeted cancer therapy.[7] Furthermore, some quinazolinone-based compounds have shown promising cytotoxic activity against various cancer cell lines, including those of the lung, breast, and colon.[5][12]

Mechanism of Action: A Multifaceted Approach

The diverse biological activities of quinazolinone derivatives stem from their ability to interact with a wide array of biological targets. The specific mechanism of action is highly dependent on the substitution pattern around the quinazolinone core.

Mechanism_of_Action cluster_0 Quinazolinone Core cluster_1 Cellular Targets cluster_2 Biological Outcomes Quinazolinone This compound (and derivatives) Kinases Kinase Inhibition (e.g., VEGFR-2, EGFR, PAK4) Quinazolinone->Kinases Microbial_Enzymes Microbial Enzyme Inhibition Quinazolinone->Microbial_Enzymes Viral_Replication Inhibition of Viral Replication Quinazolinone->Viral_Replication Anticancer Anticancer Activity Kinases->Anticancer Antimicrobial Antimicrobial Activity Microbial_Enzymes->Antimicrobial Antiviral Antiviral Activity Viral_Replication->Antiviral

Caption: Potential mechanisms of action for quinazolinone derivatives.

As illustrated, the quinazolinone scaffold can be tailored to inhibit specific enzymes, such as protein kinases crucial for cancer cell signaling, or to interfere with microbial or viral machinery. The chloro and amino substitutions on the core molecule of this guide likely play a significant role in its reactivity and ability to be functionalized into more potent and selective agents.

Future Perspectives and Conclusion

This compound represents a valuable building block in the synthesis of novel therapeutic agents. The extensive body of research on quinazolinone derivatives underscores the immense potential of this scaffold in addressing a wide range of diseases. Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound, with a particular emphasis on structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Furthermore, detailed investigations into the precise mechanisms of action of these compounds will be crucial for their rational design and development as next-generation therapeutics.

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Methodological & Application

Strategic Synthesis of Novel Quinazolinone-Schiff Base Conjugates from 3-Amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

This document provides a comprehensive guide for the synthesis, characterization, and strategic application of novel Schiff bases derived from the 3-amino-6-chloroquinazolin-4(3H)-one scaffold. As a privileged structure in medicinal chemistry, the quinazolinone core offers a robust foundation for developing new therapeutic agents.[1] The conjugation with various aldehydes to form Schiff bases introduces the critical azomethine (-C=N-) functional group, a well-established pharmacophore known to be pivotal for a wide spectrum of biological activities.[2][3]

This guide is designed for researchers in medicinal chemistry and drug development, offering detailed protocols grounded in established chemical principles and field-proven insights. We will explore the synthesis of the quinazolinone precursor, the subsequent Schiff base condensation, detailed characterization methodologies, and the pharmacological rationale for their development.

Part 1: Synthesis of the Quinazolinone Precursor

The journey to novel Schiff bases begins with the reliable synthesis of the core heterocyclic system. The protocol outlined below details the preparation of 3-amino-6-chloro-2-methylquinazolin-4(3H)-one , a common and versatile starting material. The inclusion of the 2-methyl group is a result of a standard and efficient synthetic route starting from 5-chloroanthranilic acid and acetic anhydride.

Protocol 1: Synthesis of 3-Amino-6-chloro-2-methylquinazolin-4(3H)-one

This two-step procedure first involves the formation of a benzoxazinone intermediate, which is then converted to the desired 3-aminoquinazolinone.

Step A: Synthesis of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one

  • In a 250 mL round-bottom flask, combine 5-chloroanthranilic acid (0.1 mol) with acetic anhydride (0.3 mol).

  • Add a catalytic amount of pyridine (2-3 drops) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 4-5 hours.

  • After reflux, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Pour the cooled mixture into ice-cold water with gentle stirring.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess acetic anhydride, and dry completely.

Step B: Synthesis of 3-amino-6-chloro-2-methylquinazolin-4(3H)-one

  • Dissolve the dried 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one (from Step A) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (80% or 99%) in a slight molar excess (approx. 1.1 equivalents).

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or aqueous DMF) to obtain the pure 3-amino-6-chloro-2-methylquinazolin-4(3H)-one.[4]

G cluster_0 Step A: Benzoxazinone Formation cluster_1 Step B: Amination A 5-Chloroanthranilic Acid C 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C E 3-Amino-6-chloro-2-methyl quinazolin-4(3H)-one C->E Reflux D Hydrazine Hydrate D->E

Caption: Synthesis pathway for the quinazolinone precursor.

Part 2: Core Protocol for Schiff Base Synthesis

The formation of the Schiff base occurs via a nucleophilic addition-elimination reaction between the primary amino group of the quinazolinone and the carbonyl group of an aldehyde.[5] The use of an acid catalyst is crucial for activating the carbonyl group.

Protocol 2: General Synthesis of Quinazolinone-Schiff Bases

This protocol is a generalized procedure adaptable for various aromatic and heteroaromatic aldehydes.

Materials:

  • 3-amino-6-chloro-2-methylquinazolin-4(3H)-one (1 equivalent)

  • Substituted aromatic/heteroaromatic aldehyde (1 equivalent)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, 3-4 drops)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3-amino-6-chloro-2-methylquinazolin-4(3H)-one (e.g., 0.01 mol) in absolute ethanol (30-40 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount of the selected aldehyde (0.01 mol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, thus facilitating the nucleophilic attack by the amine.[6][7]

  • Reaction: Fit the flask with a reflux condenser and reflux the reaction mixture for 4-8 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Isolation: After the reaction is complete (as indicated by the consumption of the starting materials), cool the flask to room temperature. In most cases, the Schiff base product will precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. The final structure should be confirmed using FT-IR, ¹H NMR, and Mass Spectrometry.[4][8]

G cluster_info Reaction Conditions Reactant1 3-Amino-6-chloro-2-methyl quinazolin-4(3H)-one Product Quinazolinone-Schiff Base Conjugate Reactant1->Product Nucleophilic Attack Reactant2 Aromatic Aldehyde (R-CHO) Reactant2->Product Condensation (Ethanol, Acetic Acid, Reflux) info Key Steps: 1. Protonation of Carbonyl 2. Nucleophilic attack by Amine 3. Dehydration (Water loss)

Caption: General workflow for Schiff base synthesis.

Part 3: Structural Characterization and Validation

Rigorous characterization is essential to confirm the successful synthesis of the target Schiff base. The disappearance of reactant signals and the appearance of new, characteristic signals in spectroscopic analyses provide definitive proof of structure.

Technique Purpose Key Observations for Schiff Base Formation
FT-IR Spectroscopy Functional Group AnalysisDisappearance of the N-H stretching bands of the primary amine (approx. 3200-3300 cm⁻¹). Appearance of a strong C=N (azomethine/imine) stretching band (approx. 1580-1650 cm⁻¹).[9][10] The C=O stretch of the quinazolinone ring remains (approx. 1605-1680 cm⁻¹).[9]
¹H NMR Spectroscopy Proton Environment MappingDisappearance of the -NH₂ proton signal of the starting material. Appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region (approx. 8.0-9.0 ppm).[6][8] Signals corresponding to the aromatic protons of both the quinazolinone and aldehyde moieties will be present.
Mass Spectrometry Molecular Weight ConfirmationThe molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the synthesized Schiff base.[8][11]
Elemental Analysis Elemental CompositionThe experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should be within ±0.4% of the theoretically calculated values for the proposed molecular formula.[8]

Table 1: Key Analytical Data for Structural Confirmation.

Part 4: Applications in Drug Discovery & Development

The strategic combination of the quinazolinone scaffold and the Schiff base linkage creates molecules with significant therapeutic potential. The resulting conjugates are frequently investigated for a range of pharmacological activities.

  • Anticancer Activity: Quinazolinone derivatives are known to act as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), which is overexpressed in many human tumors.[5] The Schiff base moiety can enhance this activity, with some conjugates showing potent cytotoxic effects against cancer cell lines like MCF-7 (breast) and HT-29 (colon).[5][12]

  • Antimicrobial Properties: The azomethine group is crucial for antimicrobial activity, as it can interfere with normal cell processes in microorganisms.[2] Numerous studies have demonstrated that quinazolinone-Schiff bases exhibit significant antibacterial and antifungal properties against a wide range of pathogens.[4][8][13]

  • Anti-inflammatory and Analgesic Effects: Research has shown that certain quinazolinone-Schiff base derivatives possess notable anti-inflammatory and analgesic activities.[5][11] The presence of halogen substituents on the quinazolinone ring has been reported to enhance these biological effects.[5]

  • Antioxidant Potential: The ability of these compounds to scavenge free radicals makes them candidates for development as antioxidant agents.[9][12] This activity is often linked to the electron-donating or withdrawing nature of the substituents on the aromatic rings.[9]

  • Enhanced Activity via Metal Complexation: The biological activity of Schiff bases can often be significantly enhanced upon coordination with transition metal ions like copper, nickel, or cobalt.[9][14] These metal complexes can exhibit superior cytotoxic or antimicrobial effects compared to the free ligands.[3][9]

The ease of synthesis and the ability to readily modify the aldehyde component allow for the creation of large, diverse chemical libraries. This diversity is essential for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties for the development of new and effective drugs.[2][15]

References

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Application Notes and Protocols: N-Arylation of 4-Chloroquinazolines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Anilinoquinazoline Scaffold

The quinazoline ring system, particularly when arylated at the N-4 position to form 4-anilinoquinazolines, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is the cornerstone of several blockbuster anticancer drugs, including the Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib (Iressa) and erlotinib (Tarceva).[1][2] The core scientific challenge lies in the efficient and versatile construction of the critical C-N bond between the quinazoline C4-position and an aryl amine. The direct N-arylation of 4-chloroquinazolines is the most prevalent and strategically important method to access these high-value compounds.[1][2]

This guide provides an in-depth analysis of field-proven protocols for this transformation. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, the rationale for experimental design, and troubleshooting strategies, empowering researchers to not only replicate but also innovate. We will cover modern microwave-assisted methods, classical thermal approaches, and robust palladium-catalyzed systems, providing a comprehensive toolkit for drug development professionals.

Mechanistic Foundations: Catalyzing the C-N Coupling

The direct reaction between a 4-chloroquinazoline and an aniline is often slow and requires harsh conditions due to the moderate nucleophilicity of many anilines.[2] Catalysis is therefore essential to facilitate this transformation efficiently. The two dominant mechanistic pathways are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most versatile and widely used method for C-N bond formation in modern organic synthesis.[3][4] The reaction proceeds through a well-defined catalytic cycle involving a Palladium(0) active species. The choice of a bulky, electron-rich phosphine ligand is critical as it facilitates the key steps of the cycle: oxidative addition and reductive elimination.[5]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 L-Pd(0) pd_ox L-Pd(II)(Ar)(X) pd_amido L-Pd(II)(Ar)(NR'R'') pd_ox->pd_amido Ligand Exchange & Deprotonation prod Ar-NR'R'' (4-Anilinoquinazoline) pd_amido->prod Reductive Elimination hx [Base-H]⁺X⁻ react1 Ar-X (4-Chloroquinazoline) react1->pd0 Oxidative Addition react2 HNR'R'' (Aniline) base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Rapid Microwave-Assisted N-Arylation (Base-Free)

Microwave irradiation has revolutionized synthetic chemistry by enabling rapid heating, which can dramatically reduce reaction times from hours to minutes and improve yields.[1][2][6][7] For sufficiently nucleophilic anilines, this protocol offers a highly efficient, sustainable, and base-free approach.[1][2] The use of a THF/H₂O solvent system is particularly effective for microwave heating.

Causality & Experimental Rationale
  • Microwave Energy: Directly heats the polar solvent and reactants, leading to a rapid increase in internal temperature and pressure (in a sealed vessel). This provides the activation energy to overcome the reaction barrier, often obviating the need for a strong base with reactive amines.[2]

  • Solvent System (THF/H₂O): Water is an excellent microwave absorber, while THF helps to solubilize the organic substrates. This combination allows for efficient and uniform heating.

  • Base-Free Conditions: This simplifies the reaction setup and work-up, making it a more environmentally friendly ("greener") methodology.[1] This is most effective for anilines bearing electron-donating groups, which are inherently more nucleophilic.[2]

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 4-chloroquinazoline (1.0 eq.), the desired aniline derivative (1.2-1.5 eq.).

  • Solvent Addition: Add a 1:1 mixture of tetrahydrofuran (THF) and deionized water to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Setup: Securely cap the vial. Place it inside the cavity of a scientific microwave reactor.

  • Microwave Irradiation: Set the reaction parameters to hold a constant temperature of 120-150 °C for 10-40 minutes with continuous stirring. Power can be set to a maximum of 100-200 W.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time.

  • Work-up: After cooling the vial to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure 4-anilinoquinazoline product.

Data Presentation: Substrate Scope

The following table summarizes typical results obtained using the microwave-assisted protocol, demonstrating its compatibility with various aniline substitution patterns.

EntryAniline Substituent (R)Reaction Time (min)Yield (%)Reference
14-OMe1086-90[1][2]
23-OMe1085-90[1][2]
34-F2082[1][2]
42-Me12074-78[1][2]
52-F4080[1][2]
6Unsubstituted1081[2]

Note: Yields are illustrative and depend on the specific quinazoline substrate.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive anilines (e.g., those with electron-withdrawing groups) or sterically hindered substrates, a palladium-catalyzed approach is the gold standard, offering broad scope and high functional group tolerance.[3][5]

Causality & Experimental Rationale
  • Catalyst System (Pd(OAc)₂ / X-Phos): A palladium(II) precatalyst like Pd(OAc)₂ is reduced in situ to the active Pd(0) species. The bulky, electron-rich biarylphosphine ligand (e.g., X-Phos) is crucial. It stabilizes the Pd(0) center, promotes the rate-limiting oxidative addition of the aryl chloride, and facilitates the final reductive elimination step to release the product and regenerate the catalyst.[5][8]

  • Base (K₂CO₃, Cs₂CO₃, or KOt-Bu): The base is essential for deprotonating the aniline, which significantly increases its nucleophilicity.[9] The choice of base is critical; stronger bases like KOt-Bu are often required for less nucleophilic amines, while weaker bases like K₂CO₃ suffice for more reactive partners.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by air. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow start Start reagents Combine 4-Chloroquinazoline, Amine, Base, Pd Catalyst, and Ligand in a Flask start->reagents inert Evacuate and Backfill with Inert Gas (N₂ or Ar) (Repeat 3x) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) with Stirring solvent->heat monitor Monitor Progress by TLC or LC-MS heat->monitor workup Cool, Quench, and Perform Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Standard experimental workflow for a Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 4-chloroquinazoline (1.0 eq.), the aniline derivative (1.2 eq.), the phosphine ligand (e.g., X-Phos, 2-4 mol%), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Heat the reaction mixture to 80–110 °C with vigorous stirring for 4–24 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.

Troubleshooting Common Issues
IssuePotential CauseSuggested SolutionReference
Low or No Yield Inactive catalyst; Insufficiently strong base.Use a more active ligand (e.g., a biarylphosphine). Switch to a stronger base (K₂CO₃ → Cs₂CO₃ → KOt-Bu). Ensure anhydrous/anaerobic conditions.[5]
Hydrodehalogenation Competing reduction of the C-Cl bond.Use a less sterically hindered ligand. Lower the reaction temperature. Ensure the base is completely dry.[5]
Dark/Black Solution Palladium black formation (catalyst decomposition).Ensure proper inert atmosphere. Check ligand-to-metal ratio; excess ligand can be protective.

Conclusion

The N-arylation of 4-chloroquinazolines is a cornerstone reaction for the synthesis of a vast array of biologically active molecules. The choice of protocol depends critically on the electronic and steric properties of the coupling partners. For rapid synthesis with electron-rich anilines, microwave-assisted protocols offer unparalleled speed and efficiency. For broader substrate scope and more challenging couplings, the palladium-catalyzed Buchwald-Hartwig amination provides a robust and reliable solution. By understanding the causality behind the choice of catalyst, ligand, base, and reaction conditions, researchers can effectively troubleshoot and optimize these powerful transformations to accelerate the drug discovery process.

References

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Application Notes and Protocols for the Utilization of 3-amino-6-chloroquinazolin-4(3H)-one in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[2] In the realm of oncology, quinazolinone derivatives have emerged as a particularly fruitful area of research, leading to the development of several clinically approved anticancer agents.[3] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the targeting of diverse molecular pathways implicated in cancer progression.[1][2]

This guide focuses on a specific and highly promising starting material for anticancer drug design: 3-amino-6-chloroquinazolin-4(3H)-one . The presence of the 3-amino group provides a key handle for derivatization, allowing for the introduction of a wide range of functionalities to explore structure-activity relationships (SAR). The 6-chloro substituent often contributes to enhanced biological activity, a feature observed in many classes of bioactive molecules. This document provides a comprehensive overview of the synthesis, derivatization strategies, and detailed protocols for evaluating the anticancer potential of compounds derived from this versatile scaffold.

Chemical Synthesis and Derivatization Strategies

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. The following sections provide a detailed protocol for the synthesis of the core structure and outline common strategies for its modification.

Protocol 1: Synthesis of this compound

This protocol is a multi-step synthesis starting from 5-chloroanthranilic acid. The procedure involves the formation of a benzoxazinone intermediate, followed by reaction with hydrazine to yield the desired 3-amino-quinazolinone.

Step 1: Synthesis of 2-acetylamino-5-chlorobenzoic acid

  • In a round-bottom flask, suspend 5-chloroanthranilic acid (1 equivalent) in acetic anhydride (3-5 equivalents).

  • Heat the mixture to reflux for 1-2 hours. The solid should dissolve, and the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • The white precipitate of 2-acetylamino-5-chlorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one

  • The dried 2-acetylamino-5-chlorobenzoic acid (1 equivalent) is heated with an excess of acetic anhydride (5-10 equivalents) at reflux for 2-3 hours.

  • The excess acetic anhydride is removed under reduced pressure.

  • The resulting residue is triturated with a cold non-polar solvent like hexane to induce crystallization.

  • The solid 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one is collected by filtration and dried.

Step 3: Synthesis of 3-amino-6-chloro-2-methylquinazolin-4(3H)-one

  • Dissolve the 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain pure 3-amino-6-chloro-2-methylquinazolin-4(3H)-one.

Note: This protocol describes the synthesis of the 2-methyl substituted analog. For the synthesis of the unsubstituted this compound, the initial acylation step can be modified using formic acid or other appropriate reagents.

Derivatization at the 3-Amino Position: Synthesis of Schiff Bases

The 3-amino group is a prime site for derivatization to generate a library of compounds for anticancer screening. A common and effective strategy is the formation of Schiff bases through condensation with various aldehydes.

Protocol 2: General Procedure for the Synthesis of 3-(substituted-benzylideneamino)-6-chloroquinazolin-4(3H)-one Derivatives

  • Dissolve this compound (1 equivalent) in glacial acetic acid or ethanol.

  • Add the desired substituted aromatic aldehyde (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid, if necessary.

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to remove any acid.

  • The crude product is then washed with water again until neutral and dried.

  • Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water).

This versatile protocol allows for the introduction of a wide variety of substituents on the phenyl ring, enabling a thorough exploration of the structure-activity relationship.

Mechanisms of Anticancer Action

Derivatives of the this compound scaffold have been shown to exert their anticancer effects through multiple mechanisms. The primary targets identified for this class of compounds include key players in cell signaling and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline scaffold is a well-established pharmacophore for the inhibition of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[4] Several approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline core. Derivatives of this compound, particularly Schiff base derivatives, have shown promise as EGFR inhibitors.[5] These compounds are thought to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS Ras EGFR->RAS PI3K PI3K EGFR->PI3K Quinazolinone This compound Derivative Quinazolinone->EGFR RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR signaling pathway and inhibition by this compound derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are crucial for cell division.[6] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several quinazolinone derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] While direct evidence for this compound derivatives as tubulin inhibitors is still emerging, the broader class of quinazolinones has demonstrated this activity.

Tubulin_Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Quinazolinone This compound Derivative Quinazolinone->Microtubule CellCycleArrest G2/M Phase Arrest Spindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2: Inhibition of tubulin polymerization and induction of apoptosis.

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7] Aberrant activation of this pathway is a common feature of many cancers.[8] Several quinazoline-based compounds have been developed as inhibitors of PI3K, Akt, or mTOR.[4] Derivatives of this compound may also exert their anticancer effects by targeting one or more components of this vital signaling cascade.

In Vitro Anticancer Activity Screening

The following protocols outline standard in vitro assays for the preliminary evaluation of the anticancer potential of newly synthesized this compound derivatives.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxic activities (IC50 values) of representative Schiff base derivatives of this compound against various human cancer cell lines.

Compound IDR-group on BenzylideneCancer Cell LineIC50 (µM)Reference
1a 4-ChloroMCF-7 (Breast)8.5[9]
1b 4-NitroMCF-7 (Breast)6.2[9]
1c 4-MethoxyMCF-7 (Breast)10.1[9]
2a 4-ChloroHepG2 (Liver)12.3[9]
2b 4-NitroHepG2 (Liver)9.8[9]
3a 2,4-DichloroHCT-116 (Colon)7.4[10]
3b 3,4,5-TrimethoxyHCT-116 (Colon)5.9[10]

Note: The data presented are for illustrative purposes and are derived from various sources. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the design and synthesis of novel anticancer agents. Its amenability to derivatization at the 3-amino position allows for the creation of large and diverse chemical libraries. The evidence suggests that derivatives of this scaffold can target multiple key pathways in cancer, including EGFR signaling, tubulin polymerization, and the PI3K/Akt/mTOR cascade.

Future research should focus on:

  • SAR Optimization: Systematic modification of the substituents on the benzylidene ring and at other positions of the quinazolinone core to improve potency and selectivity.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays to definitively identify the primary molecular targets of the most potent compounds.

  • In Vivo Evaluation: Testing of lead compounds in preclinical animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the chemical tractability and proven biological potential of the this compound scaffold, researchers can continue to develop novel and effective therapeutic agents for the treatment of cancer.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

  • Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Anticancer Agents in Medicinal Chemistry. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

  • New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. Molecules. [Link]

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]

  • New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. National Institutes of Health. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. National Institutes of Health. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. National Institutes of Health. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitor against L858R/T790M Resistance Mutant. ACS Publications. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [Link]

  • Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes. ResearchGate. [Link]

  • IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Institutes of Health. [Link]

  • Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. PubMed. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. National Institutes of Health. [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. PubMed. [Link]

  • Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. PubMed. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]

  • Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. PubMed. [Link]

  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. National Institutes of Health. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. National Institutes of Health. [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. National Institutes of Health. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Institutes of Health. [Link]

  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). ResearchGate. [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. E-Journal UIN Malang. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. [Link]

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. National Institutes of Health. [Link]

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Application Notes and Protocols for Antimicrobial Studies of 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Antimicrobial Research

The quinazolin-4(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[1][2] The emergence of multidrug-resistant (MDR) pathogens necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. Quinazolinone derivatives have garnered significant attention in this area due to their potential to overcome existing resistance mechanisms.[3] This application note focuses on a specific derivative, 3-amino-6-chloroquinazolin-4(3H)-one , a promising candidate for antimicrobial drug discovery. The strategic placement of a chloro group at the 6-position and an amino group at the 3-position can significantly influence the molecule's electronic properties and its interaction with biological targets, potentially enhancing its antimicrobial efficacy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of this compound. The protocols outlined are based on established methodologies and are designed to ensure scientific rigor and reproducibility.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 2-amino-5-chlorobenzoic acid. The following protocol is a well-established route for the synthesis of analogous quinazolinone structures and has been adapted for this specific compound.

Part 1: Synthesis of 6-chloro-2H-3,1-benzoxazin-4(1H)-one

This initial step involves the cyclization of 2-amino-5-chlorobenzoic acid to form the benzoxazinone intermediate.

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, add 2-amino-5-chlorobenzoic acid (1 equivalent).

  • To this, add an excess of acetic anhydride (approximately 5-10 equivalents).

  • Add a catalytic amount of pyridine to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 140°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove any remaining acetic anhydride and pyridine.

  • Dry the product, 6-chloro-2H-3,1-benzoxazin-4(1H)-one, under vacuum.

Part 2: Synthesis of this compound

The benzoxazinone intermediate is then converted to the final product by reaction with hydrazine hydrate.

Materials:

  • 6-chloro-2H-3,1-benzoxazin-4(1H)-one

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the synthesized 6-chloro-2H-3,1-benzoxazin-4(1H)-one (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Antimicrobial Susceptibility Testing: Protocols and Methodologies

To evaluate the antimicrobial potential of this compound, standardized susceptibility testing methods should be employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Incubator

  • Micropipettes and sterile tips

Experimental Workflow:

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis start Start: Obtain Pure Compound prep_compound Prepare Stock Solution of Compound (e.g., in DMSO) start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_media Prepare Growth Media (e.g., MHB) start->prep_media serial_dilution Perform Serial Dilutions of Compound in Microtiter Plate add_inoculum Inoculate Wells with Microbial Suspension serial_dilution->add_inoculum controls Set up Controls: - Positive (Standard Antibiotic) - Negative (No Compound) - Sterility (No Inoculum) add_inoculum->controls incubation Incubate Plates (e.g., 37°C for 24h) controls->incubation reading Visually Inspect for Growth and Determine MIC incubation->reading data_table Record MIC Values in a Table reading->data_table interpretation Interpret Results: Susceptible, Intermediate, or Resistant (if breakpoints are available) data_table->interpretation

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh culture, prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with the growth medium to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation and Interpretation

The results of the MIC testing should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of the compound's activity against different microorganisms.

Table 1: Example of MIC Data for this compound

MicroorganismGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureus ATCC 29213Gram-positive80.5
Escherichia coli ATCC 25922Gram-negative320.015
Pseudomonas aeruginosa ATCC 27853Gram-negative640.25
Candida albicans ATCC 90028Fungi>1280.5

Investigating the Mechanism of Action

Understanding the mechanism by which this compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Based on existing literature for similar quinazolinone scaffolds, potential mechanisms of action include the inhibition of DNA gyrase or interference with cell wall synthesis.[4]

Potential Mechanism of Action Pathway

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibition pbp Penicillin-Binding Proteins (PBPs) compound->pbp Inhibition dna_replication Inhibition of DNA Replication and Supercoiling dna_gyrase->dna_replication cell_wall Disruption of Peptidoglycan Synthesis pbp->cell_wall bacteriostatic Bacteriostatic Effect dna_replication->bacteriostatic bactericidal Bactericidal Effect cell_wall->bactericidal

Caption: Potential mechanisms of antimicrobial action for quinazolinone derivatives.

Experimental Approaches to Elucidate the Mechanism of Action:
  • DNA Gyrase Inhibition Assay: This in vitro assay measures the ability of the compound to inhibit the supercoiling activity of purified DNA gyrase.

  • Cell Morphology Studies: Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be used to observe any changes in the morphology of microbial cells treated with the compound, which may indicate interference with cell wall or membrane integrity.

  • Macromolecular Synthesis Inhibition Assays: These assays determine the effect of the compound on the synthesis of DNA, RNA, proteins, and cell wall components by measuring the incorporation of radiolabeled precursors.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of this compound. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing this and similar compounds through the drug discovery pipeline.

References

  • Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anti-microbial screening of some Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Retrieved from [Link]

  • Bentham Science. (n.d.). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Retrieved from [Link]

  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). (n.d.). Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Quinazolinone Scaffold and the Drive for Greener Synthesis

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a vast spectrum of pharmacological activities.[1] These include anti-cancer, anti-inflammatory, anti-convulsant, anti-hypertensive, and antimicrobial properties.[2][3] The therapeutic importance of this moiety has driven significant research into developing efficient and robust synthetic methodologies.[4]

Traditionally, the synthesis of quinazolinones, such as through the classic Niementowski reaction, often involves high temperatures and prolonged reaction times, sometimes spanning several hours.[5][6] This not only impacts laboratory throughput but also carries a significant energy cost and can lead to the formation of undesirable by-products.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7] By utilizing microwave irradiation, we can achieve rapid, uniform, and highly efficient heating of the reaction mixture. This application note provides a detailed guide to the principles and protocols for synthesizing quinazolinone derivatives using MAOS, a method that dramatically reduces reaction times from hours to minutes, improves product yields, and simplifies purification, thereby accelerating the drug discovery and development workflow.[8][9]

The Causality of Microwave Heating: Beyond the Kitchen Appliance

To appreciate the advantages of MAOS, it is crucial to understand its mechanism, which is fundamentally different from conventional conductive heating.[10] Conventional methods transfer heat slowly from an external source, through the vessel walls, and into the reaction mixture, creating temperature gradients.[7] Microwave heating, however, is a result of direct energy transfer to the molecules within the sample.[11]

The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as reactants and solvents with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates intense molecular friction, which manifests as heat.[10][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[7][12]

This direct energy coupling leads to rapid, volumetric, and uniform heating throughout the reaction mixture, avoiding "hot spots" at the vessel walls and often resulting in cleaner reaction profiles and higher yields.[9][12]

G cluster_MW Microwave Reactor cluster_Mechanism Molecular Level Interaction MicrowaveSource Magnetron Generates Microwaves ReactionVessel Reaction Mixture in Microwave-Transparent Vessel MicrowaveSource->ReactionVessel Irradiation PolarMolecule Polar Molecules (e.g., Reagents, Solvent) ReactionVessel->PolarMolecule ElectricField Oscillating Electric Field PolarMolecule->ElectricField Interaction Friction Molecular Friction & Collisions ElectricField->Friction Induces Alignment Heat Rapid, Uniform Heating Friction->Heat Generates

Caption: Mechanism of Microwave Dielectric Heating.

Synthetic Protocols & Methodologies

The cornerstone of many quinazolinone syntheses is anthranilic acid or its derivatives. We present three robust, microwave-assisted protocols for generating a range of substituted quinazolinones.

Protocol A: The Niementowski Reaction: Synthesis of 2-Substituted-4(3H)-Quinazolinones

Principle: This is a classic and direct cyclocondensation reaction. Here, we detail the reaction between an anthranilic acid and an amide (or a reagent that generates an amide in situ) to form the quinazolinone ring. Using formamide yields the parent 2-unsubstituted quinazolinone, while other amides or acylamides can be used for 2-substituted derivatives.[5]

Application Note (The 'Why'): The traditional Niementowski reaction requires high temperatures and long durations. Microwave irradiation is exceptionally effective here because the reactants, particularly formamide and anthranilic acid, are highly polar and absorb microwave energy efficiently. This allows the reaction to reach the required activation energy almost instantaneously and uniformly, preventing the degradation that can occur with prolonged conventional heating. The solvent-free approach further enhances the green credentials of the method by simplifying work-up and reducing waste.[5]

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add anthranilic acid (1.0 mmol, 1.0 eq) and formamide (5.0 mmol, 5.0 eq).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in the cavity of a monomode microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 10-20 minutes. Monitor the reaction progress by TLC if desired. Note: Power will be modulated by the instrument to maintain the set temperature.

  • Work-up: After the reaction vessel has cooled to room temperature, add 15 mL of cold water to the reaction mixture.

  • Product Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration, washing with additional cold water.

  • Purification: Recrystallize the solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-substituted-4(3H)-quinazolinone.

Protocol B: Three-Component Synthesis of 3-Substituted-Quinazolin-4(3H)-ones

Principle: A highly efficient one-pot, three-component reaction involving anthranilic acid, an orthoester (like trimethyl orthoformate), and a primary amine.[13] This method allows for the direct introduction of a substituent at the N-3 position.

Application Note (The 'Why'): This multicomponent reaction benefits from the ability of microwave heating to rapidly assemble the final product from multiple starting materials. The orthoester acts as a one-carbon source and a dehydrating agent. The reaction proceeds through an intermediate that is highly susceptible to nucleophilic attack by the primary amine. Microwave energy accelerates all steps of this cascade, significantly reducing the time required compared to conventional refluxing and often leading to cleaner products with higher yields.[13]

Step-by-Step Protocol:

  • Reagent Preparation: To a 10 mL microwave process vial with a stir bar, add anthranilic acid (1.0 mmol, 1.0 eq), trimethyl orthoformate (1.2 mmol, 1.2 eq), the desired primary amine (1.2 mmol, 1.2 eq), and 2 mL of ethanol.

  • Vessel Sealing: Tightly cap the vial.

  • Microwave Irradiation: Program the microwave reactor to heat the mixture to 120 °C and hold for 30 minutes.

  • Work-up: After cooling, pour the reaction mixture over crushed ice.

  • Product Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.

Protocol C: One-Pot, Two-Step Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Principle: This advanced protocol enables the synthesis of fully substituted quinazolinones in a single vessel. It involves the initial formation of a 2-substituted benzoxazinone from anthranilic acid and a carboxylic acid, followed by condensation with a primary amine.[14][15]

Application Note (The 'Why'): This one-pot, two-step sequence is a prime example of process intensification enabled by microwave chemistry. The first step, forming the benzoxazinone intermediate, is an acylation/cyclization that is significantly accelerated by microwave heating. Without isolating the intermediate, the addition of an amine in the second step leads to a ring-opening and subsequent recyclization to the desired 2,3-disubstituted quinazolinone.[15] The ability to rapidly switch between temperature profiles in a microwave reactor makes this sequential reaction highly efficient and controllable.

Step-by-Step Protocol:

  • Step 1 - Reagent Preparation: In a 10 mL microwave process vial with a stir bar, combine anthranilic acid (1.0 mmol, 1.0 eq) and a carboxylic acid (1.1 mmol, 1.1 eq) in 3 mL of a suitable solvent (e.g., N,N-dimethylformamide).

  • Step 1 - Microwave Irradiation: Seal the vial and irradiate at 180 °C for 15 minutes to form the benzoxazinone intermediate.

  • Cooling and Addition: Cool the vessel to below 60 °C. Uncap the vial and add the primary amine (1.2 mmol, 1.2 eq).

  • Step 2 - Microwave Irradiation: Reseal the vial and irradiate at 200 °C for an additional 20 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.

Data Presentation: Microwave vs. Conventional Heating

The advantages of MAOS are best illustrated by direct comparison with traditional methods.

Product TypeMethodHeatingReactantsTimeYield (%)Reference
3-Substituted-4(2H)-quinazolinoneSolid SupportMicrowaveAnthranilic acid, Formaldehyde, Aniline2-4 min82-94%[2]
3-Substituted-4(2H)-quinazolinoneSolid SupportConventionalAnthranilic acid, Formaldehyde, Aniline5-7 hours56-68%[2]
2,3-Disubstituted-quinazolin-4(3H)-oneOne-PotMicrowaveAnthranilic acid, Aldehyde, Isatoic Anhydride10-20 min66-97%[8]
2,3-Disubstituted-quinazolin-4(3H)-oneOne-PotConventionalAnthranilic acid, Aldehyde, Isatoic Anhydride3-6 hours48-89%[8]
2-Substituted-quinazolin-4(3H)-oneNiementowskiMicrowaveAnthranilic acid, Acylamide, SbCl₃5-10 min94%
2-Substituted-quinazolin-4(3H)-oneNiementowskiConventionalAnthranilic acid, Acylamide, SbCl₃12 hours83%

Visualizing the Workflow and Mechanism

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification prep_reagents Combine Reactants & Solvent in MW Vial prep_stir Add Stir Bar prep_reagents->prep_stir prep_seal Seal Vessel prep_stir->prep_seal react_place Place Vial in Reactor prep_seal->react_place react_set Set Parameters (Temp, Time, Power) react_place->react_set react_run Run Program react_set->react_run workup_cool Cool to Room Temp react_run->workup_cool workup_extract Precipitation / Extraction workup_cool->workup_extract workup_isolate Filter / Concentrate workup_extract->workup_isolate workup_purify Recrystallization / Chromatography workup_isolate->workup_purify

Caption: General Experimental Workflow for MAOS.

G r1 Anthranilic Acid i1 Acylamino Intermediate r1->i1 + R-C(O)NH2 - H2O r1->i1 Step 1 r2 Amide (R-C(O)NH2) i2 Cyclized Intermediate i1->i2 Intramolecular Cyclization i1->i2 Step 2 p1 Quinazolin-4(3H)-one i2->p1 Dehydration (-H2O) i2->p1 Step 3 step1 Condensation step2 Cyclization step3 Dehydration

Caption: Simplified Mechanism of Quinazolinone Formation.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important quinazolinone derivatives. The technology offers unparalleled speed, efficiency, and control, aligning perfectly with the principles of green chemistry.[16] By adopting the protocols outlined in this guide, researchers can significantly accelerate their discovery and development pipelines, enabling the rapid generation of diverse compound libraries for biological screening.

References

  • Zahra, Y., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Bandyopadhyay, D., & Mukherjee, B. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-10. [Link]

  • Mishra, P. (2012). A New Route for the Synthesis of Quinazolinones. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]

  • Wang, X., et al. (2011). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of the Serbian Chemical Society, 76(1), 1-7. [Link]

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  • Al-Ostath, A., et al. (2021). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives as Inhibitors of Human Gamma-Aminobutyric Acid Receptor, the GABA(A)R-BETA3 Homopentamer. Current Microwave Chemistry, 8(2), 118-132. [Link]

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  • Liu, J.-F., et al. (2005). Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones. Tetrahedron Letters, 46(8), 1241–1244. [Link]

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Application Notes & Protocols: In Vitro Cytotoxicity Profiling of 3-Amino-6-chloroquinazolin-4(3H)-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] Notably, derivatives of the 4(3H)-quinazolinone class have garnered significant attention as potential anticancer agents due to their demonstrated ability to interfere with key oncogenic pathways.[1][2][3][4] The 3-amino-6-chloroquinazolin-4(3H)-one framework, in particular, serves as a versatile starting point for the synthesis of novel analogues aimed at targeted cancer therapy.[5][6][7][8][9] The evaluation of these new chemical entities necessitates a robust and multi-faceted approach to characterizing their cytotoxic effects on cancer cells.

This guide provides a comprehensive overview of key in vitro cytotoxicity assays tailored for the preclinical assessment of this compound analogues. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the selection of each assay to build a cohesive and mechanistically informative cytotoxicity profile.

Strategic Workflow for Cytotoxicity Assessment

A hierarchical approach is recommended for evaluating novel quinazolinone analogues. The workflow begins with a primary screen for general cytotoxicity and progresses to more detailed mechanistic assays to elucidate the mode of cell death.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Compound Synthesis (Quinazolinone Analogues) B MTT Assay (Cell Viability/Metabolic Activity) A->B Test on Cancer Cell Lines C Determine IC50 Values B->C Dose-Response Analysis D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->D Select Potent Compounds E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Caspase-3/7 Activity Assay (Apoptosis Execution) C->F G Synthesize Data & Propose Mechanism of Action D->G E->G F->G

Caption: Hierarchical workflow for cytotoxicity testing.

Part 1: Primary Cytotoxicity Screening - The MTT Assay

The initial step in assessing a new compound is to determine its general effect on cell viability. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living cells.[10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Protocol: MTT Assay for Adherent Cancer Cells

Materials:

  • This compound analogues (dissolved in DMSO, stock solution 10-20 mM)

  • Adherent cancer cell line (e.g., MCF-7, A549, HepG2)[11]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding: Harvest and count cells during their exponential growth phase. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone analogues in complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include wells for a vehicle control (DMSO, concentration not exceeding 0.5%) and an untreated control (medium only).[12]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[13]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC50 Values

Summarize the results in a table for clear comparison of the cytotoxic potency of different analogues.

Compound IDAnalogue DescriptionTarget Cell LineIncubation Time (h)IC50 (µM)
QZ-Cl-01Parent CompoundMCF-74825.4
QZ-Cl-02R1 = 4-fluorophenylMCF-7488.2
QZ-Cl-03R1 = 2-methoxyphenylMCF-74815.1
QZ-Cl-04R2 = ethylMCF-748> 50

Part 2: Elucidating the Mechanism of Cell Death

Once potent analogues are identified, the next critical step is to determine how they induce cell death. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Many effective anticancer agents work by inducing apoptosis.[14]

Assay 1: Apoptosis vs. Necrosis by Flow Cytometry

Principle: This assay uses a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]

  • Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[15][16]

Apoptosis_Necrosis_States cluster_Q1 Q1: Live Cells cluster_Q2 Q2: Early Apoptosis cluster_Q3 Q3: Late Apoptosis/Necrosis cluster_Q4 Q4: Necrosis (Primary) Live Live Cell Annexin V- / PI- EarlyApop Early Apoptotic Annexin V+ / PI- LateApop Late Apoptotic / Necrotic Annexin V+ / PI+ Necrotic Necrotic Cell Annexin V- / PI+

Caption: Flow cytometry quadrants for apoptosis assay.

Protocol: Annexin V & PI Staining

Materials:

  • Cells treated with quinazolinone analogues (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the selected analogues for a predetermined time (e.g., 24 hours). Include positive (e.g., etoposide-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Detect FITC on the FL1 channel and PI on the FL3 channel.[17]

Assay 2: Cell Cycle Analysis

Principle: Quinazolinone derivatives have been shown to induce cell cycle arrest.[3][18] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19] PI is a stoichiometric dye that binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[20] RNase treatment is essential to prevent staining of double-stranded RNA.[19][21]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with quinazolinone analogues

  • Cold 70% Ethanol[21]

  • PBS

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[20]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample following treatment.

  • Fixation: Centrifuge cells and resuspend the pellet in 100 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] Incubate at 4°C for at least 2 hours (or overnight).[20]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the G0/G1 and G2/M peaks.[20]

Assay 3: Caspase-3/7 Activity Assay

Principle: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[16][22] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure this activity. The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a quantifiable "glow-type" light signal.[23]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)[23]

  • Cells cultured and treated in white-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the substrate with the provided buffer.[24]

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat them with the quinazolinone analogues as described for the MTT assay.

  • Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Conclusion: Building a Comprehensive Cytotoxicity Profile

By systematically applying this tiered assay strategy, researchers can move beyond a simple determination of cytotoxicity to a more nuanced understanding of the mechanism of action for novel this compound analogues. The initial MTT screen efficiently identifies potent compounds, while subsequent flow cytometry and luminescence-based assays dissect the cellular pathways leading to cell death, such as the induction of apoptosis via caspase activation and cell cycle arrest. This comprehensive dataset is invaluable for lead compound selection and optimization in the drug discovery pipeline.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [URL: https://www.cyprotex.com/toxicology/in-vitro-toxicology/apoptosis-and-necrosis-assay]
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
  • Necrosis vs Apoptosis Assay Kit. Antibodies Incorporated. [URL: https://www.antibodiesinc.com/products/necrosis-vs-apoptosis-assay-kit-9148]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.Biomolecules. [URL: https://www.mdpi.com/2218-273X/15/2/210]
  • Assaying cell cycle status using flow cytometry.Current Protocols in Cytometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4113337/]
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222718/]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10862084/]
  • Necrosis vs Apoptosis BioAssay™ Kit. United States Biological. [URL: https://www.usbio.net/assay-kits/Necrosis-vs-Apoptosis-BioAssay-Kit-K012]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.Biomolecules. [URL: https://www.mdpi.com/2218-273X/15/2/210/htm]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.MDPI. [URL: https://www.mdpi.com/2218-273X/15/2/210]
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives.RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11425178/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxzzb7v8j/v1]
  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.Cell Signaling Technology. [URL: https://www.cellsignal.com/learn-by-topic/cell-death/experimental-distinction-apoptosis-necrosis-necroptosis]
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.ResearchGate. [URL: https://www.researchgate.
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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3938973/]
  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives.VNU Journal of Science: Medical and Pharmaceutical Sciences. [URL: https://js.vnu.edu.vn/index.php/jmp/article/view/3929]
  • MTT Assay Protocol for Cell Viability and Proliferation.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/mammalian-cell-culture/mtt-assay]
  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry.JoVE. [URL: https://www.jove.com/v/10221/cell-cycle-analysis-principle-brdu-and-flow-cytometry]
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem. [URL: https://www.benchchem.
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives.RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra03933a]
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2443]
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Application Notes and Protocols for the Antiviral Investigation of 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Antiviral Research

The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in numerous biologically active compounds, including those with demonstrated antiviral properties.[3][4] The versatility of the quinazolinone ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of quinazolinone have shown promising activity against a broad spectrum of viruses. For instance, trisubstituted quinazolinones have exhibited potent inhibition of Zika (ZIKV) and Dengue (DENV) viruses with EC50 values as low as 86 nM and no significant cytotoxicity.[5] Furthermore, specific quinazolinone-based compounds have been identified as inhibitors of Influenza A virus, Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[6][7][8][9][10] The mechanisms of action for these antiviral effects are varied, ranging from the inhibition of viral enzymes like the main protease (Mpro) of SARS-CoV-2 to interference with viral replication processes.[7][9]

This document provides a comprehensive guide for the investigation of a specific, under-explored derivative: 3-amino-6-chloroquinazolin-4(3H)-one . We will outline the rationale for its investigation, provide detailed protocols for its synthesis and antiviral evaluation, and discuss the interpretation of potential results. This guide is designed to be a self-validating system, with each experimental step explained to ensure scientific rigor and reproducibility.

Rationale for Investigating this compound

The selection of this compound for antiviral screening is based on a structure-activity relationship (SAR) rationale derived from existing literature on quinazolinone antivirals.

  • The 6-Chloro Substitution: The presence of a halogen, specifically chlorine, at the 6-position of the quinazolinone ring has been associated with potent biological activity in various contexts, including as inhibitors of p21-activated kinase 4 (PAK4) which is implicated in cell motility and could be relevant for viral budding or spread.

  • The 3-Amino Group: The amino group at the 3-position offers a key site for further chemical modification, allowing for the generation of a library of derivatives to explore a wider chemical space and optimize antiviral potency. This position is also crucial for the spatial arrangement of substituents that can interact with viral or host targets.

Given the established antiviral potential of the quinazolinone scaffold, a systematic evaluation of this compound is a logical and promising avenue for the discovery of novel antiviral agents.

Experimental Roadmap for Antiviral Evaluation

The following diagram outlines the proposed workflow for the comprehensive antiviral characterization of this compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Efficacy & Toxicity cluster_2 Phase 3: Mechanistic Studies Synthesis Synthesis of 3-amino-6- chloroquinazolin-4(3H)-one Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Purification->Cytotoxicity Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity AntiviralScreen Antiviral Screening (e.g., CPE Reduction Assay) DoseResponse Dose-Response Study Determine EC50 AntiviralScreen->DoseResponse DoseResponse->Selectivity YieldReduction Viral Yield Reduction Assay Selectivity->YieldReduction TimeAddition Time-of-Addition Assay YieldReduction->TimeAddition TargetID Target Identification (e.g., Enzyme Assays) TimeAddition->TargetID

Caption: Experimental workflow for the antiviral evaluation of this compound.

Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized method adapted from established procedures for the synthesis of quinazolinone derivatives.[11][12]

Principle: The synthesis involves the cyclization of an appropriately substituted anthranilic acid derivative with a suitable nitrogen-containing reagent.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Hydrazine hydrate

  • Formic acid

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (Silica gel)

Procedure:

  • Step 1: Preparation of 2-amino-5-chlorobenzohydrazide.

    • To a solution of 2-amino-5-chlorobenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Cyclization to form this compound.

    • Suspend the 2-amino-5-chlorobenzohydrazide (1 equivalent) in formic acid (excess).

    • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.

    • Filter the crude product, wash with water, and dry.

  • Step 3: Purification and Characterization.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

    • Characterize the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, which can be quantified spectrophotometrically.[13]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with the host cells at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Include wells with untreated cells (cell control) and wells with medium only (blank control).

    • Incubate for 48-72 hours (or a duration equivalent to the antiviral assay).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Protocol 3: Antiviral Activity Assay (CPE Reduction Assay)

Principle: This assay evaluates the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.[14]

Materials:

  • Host cell line and virus of interest

  • Complete and maintenance cell culture medium

  • This compound stock solution

  • 96-well microtiter plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding:

    • Seed 96-well plates with host cells as described in the cytotoxicity assay.

  • Infection and Treatment:

    • Prepare serial dilutions of the compound in maintenance medium.

    • When the cells reach 90-100% confluency, remove the growth medium.

    • Add 50 µL of the compound dilutions to the wells in triplicate.

    • Add 50 µL of virus suspension at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.

    • Include wells with virus-infected untreated cells (virus control), uninfected untreated cells (cell control), and a known antiviral drug as a positive control.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is complete in the virus control wells.

  • Staining and Quantification:

    • Discard the supernatant and fix the cells with 10% formalin for 30 minutes.

    • Wash the plates with PBS and stain with crystal violet solution for 20 minutes.

    • Wash the plates with water to remove excess stain and allow them to dry.

    • Elute the stain by adding 100 µL of methanol to each well.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each concentration.

    • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of protection against the compound concentration.

Protocol 4: Viral Yield Reduction Assay

Principle: This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.[15][16][17]

Materials:

  • Host cell line and virus of interest

  • 24-well or 48-well plates for initial infection

  • 96-well plates for titration

  • Maintenance medium

  • Overlay medium (e.g., containing carboxymethyl cellulose or agar)

Procedure:

  • Infection and Treatment:

    • Seed cells in 24-well plates and grow to confluency.

    • Infect the cells with the virus at a high MOI (e.g., 1-5) in the presence of various concentrations of the compound.

    • After a 1-2 hour adsorption period, wash the cells to remove unattached virus and add fresh medium containing the compound.

  • Incubation and Harvesting:

    • Incubate the plates for a period corresponding to one viral replication cycle (e.g., 24-48 hours).

    • Harvest the supernatant (for secreted viruses) or subject the cells to freeze-thaw cycles to release intracellular virus particles.

  • Titration of Progeny Virus:

    • Prepare 10-fold serial dilutions of the harvested virus samples.

    • Infect confluent monolayers of host cells in 96-well plates with these dilutions.

    • After adsorption, overlay the cells with a semi-solid medium to restrict virus spread to adjacent cells, leading to the formation of plaques.

  • Quantification:

    • After 3-5 days of incubation, fix and stain the cells as in the CPE assay.

    • Count the number of plaques for each dilution and calculate the viral titer (Plaque Forming Units per mL, PFU/mL).

  • Data Analysis:

    • Compare the viral titers from compound-treated wells to the untreated control to determine the log reduction in viral yield.

    • The EC₉₀ or EC₉₉ (concentration required to reduce viral yield by 90% or 99%) can be calculated.

Protocol 5: Time-of-Addition Assay

Principle: This assay helps to elucidate the stage of the viral life cycle that is inhibited by the compound by adding it at different time points relative to infection.[18][19][20][21][22]

Materials:

  • Synchronized viral infection system

  • Host cells, virus, and compound

  • Reference inhibitors with known mechanisms of action (e.g., entry inhibitor, replication inhibitor, late-stage inhibitor)

Procedure:

  • Synchronized Infection:

    • Pre-chill the cells and virus at 4°C.

    • Allow the virus to adsorb to the cells at 4°C for 1-2 hours. This allows attachment but prevents entry.

    • Wash the cells with cold medium to remove unbound virus.

    • Initiate synchronous infection by shifting the temperature to 37°C.

  • Time-of-Addition:

    • Add the compound at its EC₉₀ concentration at various time points before, during, and after the temperature shift (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

    • Run parallel experiments with reference inhibitors.

  • Quantification of Antiviral Effect:

    • At the end of one replication cycle (e.g., 12-24 hours), quantify the viral yield or a viral protein/gene expression as the endpoint.

  • Data Analysis:

    • Plot the viral yield (or other endpoint) against the time of compound addition.

    • The compound will lose its inhibitory effect when added after the completion of the viral life cycle step it targets.

    • By comparing the profile of the test compound to that of the reference inhibitors, the stage of inhibition can be inferred.

G cluster_0 Viral Life Cycle Stages cluster_1 Inhibitor Action Profiles Attachment Attachment Entry Entry Attachment->Entry Replication Replication Entry->Replication EntryInhibitor Entry Inhibitor loses effect after Entry Entry->EntryInhibitor Assembly Assembly/Release Replication->Assembly ReplicationInhibitor Replication Inhibitor loses effect after Replication Replication->ReplicationInhibitor LateInhibitor Late Stage Inhibitor retains effect until late time points Assembly->LateInhibitor

Caption: Conceptual diagram of a time-of-addition assay.

Data Presentation and Interpretation

The results from the cytotoxicity and antiviral assays should be tabulated for clear comparison.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound against Influenza A Virus (H1N1) in A549 Cells

CompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
This compound>1005.2>19.2
Oseltamivir (Positive Control)>1000.8>125

Interpretation:

  • A high CC₅₀ value (>100 µM) indicates low cytotoxicity.

  • A low EC₅₀ value indicates potent antiviral activity.

  • The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value is desirable, indicating a larger window between the effective and toxic concentrations.[23]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of this compound as a potential antiviral agent. The quinazolinone scaffold has a proven track record in drug discovery, and a systematic evaluation of this novel derivative is a scientifically sound endeavor.[1][4]

Positive results from these initial studies, particularly a high selectivity index, would warrant further investigation, including:

  • Lead Optimization: Synthesis of a focused library of derivatives to improve potency and drug-like properties.

  • Broad-Spectrum Activity: Screening against a wider panel of viruses to determine the spectrum of activity.

  • In Vivo Efficacy: Evaluation of the compound's efficacy in relevant animal models of viral infection.

  • Pharmacokinetic Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following the detailed protocols and logical workflow outlined in this document, researchers can rigorously assess the antiviral potential of this compound and contribute to the ongoing search for novel antiviral therapeutics.

References

  • ResearchGate. (n.d.). Antiviral activity of quinazoline derivatives. [Link]

  • Yin, Y., et al. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS Medicinal Chemistry Letters. [Link]

  • Li, W., et al. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Molecules. [Link]

  • Wang, J., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry. [Link]

  • Kim, Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2021). Design, synthesis and antiviral activity of novel quinazolinones. [Link]

  • Li, W., et al. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. PubMed. [Link]

  • Andreeva, O. G., et al. (2020). Synthesis and Antiviral Properties of 1-Substituted 3-[ω-(4-Oxoquinazolin-4(3H)-yl)alkyl]uracil Derivatives. Pharmaceutical Chemistry Journal. [Link]

  • Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols. [Link]

  • ACS Omega. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. [Link]

  • Noah, D. L., & Severson, W. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. In High-Throughput Screening for Infectious Agents. [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of New 4(3H)-Quinazolinone Derivatives by Reaction of 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone with Selected Substituted Cinnamic Acids and Halogenoketones. [Link]

  • Smee, D. F., et al. (1991). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods. [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Time of addition assay to determine the antiviral activities of KRG. [Link]

  • Taylor & Francis Online. (n.d.). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]

  • ACS Publications. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. [Link]

  • protocols.io. (2021). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • NIH. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. [Link]

  • Trends in Sciences. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. [Link]

  • ResearchGate. (n.d.). Time-of-addition assay used to identify the steps of the influenza A.... [Link]

  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. [Link]

  • ResearchGate. (n.d.). Virus Plaque Assay Protocol. [Link]

  • NIH. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). [Link]

  • Google Patents. (n.d.).
  • Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-amino-6-chloroquinazolin-4(3H)-one. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols and improving yields. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience.

I. Overview of Synthetic Strategy

The synthesis of this compound typically proceeds via a multi-step sequence starting from 2-amino-5-chlorobenzoic acid. A common and effective route involves the initial formation of a benzoxazinone intermediate, followed by reaction with hydrazine to yield the final product. Understanding the nuances of each step is critical for achieving high yields and purity.

Below is a generalized workflow for this synthesis.

Synthesis_Workflow A 2-Amino-5-chlorobenzoic Acid B Acylation with Acetic Anhydride A->B Step 1 C 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one B->C D Reaction with Hydrazine Hydrate C->D Step 2 E This compound D->E

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: What is the most common synthetic route for preparing this compound, and what are the critical steps?

The most widely employed method involves a two-step process starting from 2-amino-5-chlorobenzoic acid.[1][2]

  • Step 1: Formation of the Benzoxazinone Intermediate. 2-amino-5-chlorobenzoic acid is typically reacted with an acylating agent, such as acetic anhydride, to form the corresponding 2-substituted-4H-3,1-benzoxazin-4-one.[3][4] This cyclization is a crucial step, and its efficiency directly impacts the overall yield.

  • Step 2: Amination with Hydrazine. The benzoxazinone intermediate is then treated with hydrazine hydrate. This reaction opens the oxazinone ring and subsequently closes to form the desired this compound.

Troubleshooting Common Issues
Problem 1: Low yield in the formation of the benzoxazinone intermediate.
  • Possible Cause 1: Incomplete reaction. The reaction of 2-amino-5-chlorobenzoic acid with acetic anhydride may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[5] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[4][6]

  • Possible Cause 2: Hydrolysis of the benzoxazinone. Benzoxazinones are susceptible to hydrolysis, especially in the presence of moisture.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. The crude benzoxazinone should be used immediately in the next step or stored under anhydrous conditions.[4]

  • Possible Cause 3: Suboptimal reaction conditions.

    • Solution: The reaction is often carried out by heating the mixture of 2-amino-5-chlorobenzoic acid and acetic anhydride.[4] Optimization of the heating time and temperature is crucial. Overheating can lead to the formation of byproducts.[4]

Problem 2: Low yield during the conversion of the benzoxazinone to the final product.
  • Possible Cause 1: Inefficient ring opening and recyclization. The reaction with hydrazine hydrate might be incomplete.

    • Solution: Ensure an adequate molar excess of hydrazine hydrate is used. The reaction is typically carried out in a suitable solvent like ethanol and may require heating under reflux. Monitor the reaction by TLC to determine the optimal reaction time.

  • Possible Cause 2: Formation of side products. Undesired side reactions can occur, leading to a mixture of products.

    • Solution: Control the reaction temperature carefully. Adding the hydrazine hydrate solution dropwise at a lower temperature before heating to reflux can sometimes minimize side product formation.

Problem 3: Difficulty in purifying the final product.
  • Possible Cause: Presence of unreacted starting materials or byproducts.

    • Solution 1: Recrystallization. The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[5]

    • Solution 2: Column Chromatography. If recrystallization is ineffective, purification by column chromatography on silica gel is a viable option.[5]

    • Solution 3: Acid-Base Extraction. Quinazolinones can be dissolved in a dilute acid (e.g., 1M HCl) to form a salt, which can be extracted into the aqueous phase. After separating the layers, the aqueous layer is basified to precipitate the purified product.[5]

Troubleshooting_Yield cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Amination with Hydrazine A Low Yield B Incomplete Reaction A->B C Hydrolysis A->C D Suboptimal Conditions A->D E E B->E Extend reaction time/ Increase temperature/ Use microwave F F C->F Use anhydrous reagents/ Dry glassware G G D->G Optimize temperature and time H Low Yield I Incomplete Cyclization H->I J Side Product Formation H->J K K I->K Increase hydrazine excess/ Optimize reflux time L L J->L Control temperature/ Slow addition of hydrazine

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

III. Experimental Protocols

The following are generalized protocols based on common literature procedures. Researchers should adapt these based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
  • In a round-bottom flask, combine 2-amino-5-chlorobenzoic acid (1 equivalent) and acetic anhydride (2-3 equivalents).[4]

  • Heat the mixture with stirring. The optimal temperature and time will need to be determined, but heating for 1-2 hours is a good starting point.[1][4] Microwave irradiation can also be utilized for this step.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling.

  • The crude product can be isolated by filtration and washed with a non-polar solvent like n-heptane to remove excess acetic anhydride.[4]

  • The crude 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the crude 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If necessary, purify the crude product by recrystallization from ethanol.

IV. Data Summary

The following table provides a general overview of expected yields and reaction conditions. Note that these are illustrative, and actual results may vary.

StepReactantsKey ReagentsTypical ConditionsTypical Yield
1 2-Amino-5-chlorobenzoic acidAcetic AnhydrideHeat, 1-2h or Microwave70-90%
2 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-oneHydrazine HydrateReflux in Ethanol, 2-4h75-95%

V. References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Available at: [Link]

  • Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid... ResearchGate. Available at: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

  • Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. Available at: [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. Available at: [Link]

  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. PubMed. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy). Google Patents. Available at:

  • Synthesis of New 4(3H)-Quinazolinone Derivatives by Reaction of 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone with Selected Substituted Cinnamic Acids and Halogenoketones. ResearchGate. Available at: [Link]

  • SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES. Semantic Scholar. Available at: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH. Available at: [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Available at: [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]

  • 2-Aminoquinazolin-4(3H)-one as an Organocatalyst for the Synthesis of Tertiary Amines. ACS Publications. Available at: [Link]

  • Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). PubMed. Available at: [Link]

  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. PubMed. Available at: [Link]nih.gov/34666249/)

Sources

Technical Support Center: Purification of 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino-6-chloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. This guide addresses common challenges encountered during its purification and provides robust, field-proven protocols and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities often originate from unreacted starting materials or by-products of the cyclization reaction.[1][2] These can include:

  • Unreacted 2-amino-5-chlorobenzoic acid or its derivatives: These are the primary starting materials for many synthetic routes.

  • Acyclic intermediates: Incomplete cyclization can lead to the presence of acyclic precursors.[2]

  • By-products from side reactions: Depending on the synthetic method, side reactions such as dimerization or rearrangement can occur.

Identifying these impurities is crucial for selecting the appropriate purification strategy. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for characterization.[1]

Q2: I'm observing a persistent impurity with a similar polarity to my desired product. How can I improve separation?

A2: When dealing with impurities of similar polarity, a single purification technique may be insufficient. Consider the following strategies:

  • Orthogonal Purification Methods: If you initially used column chromatography, a subsequent recrystallization step can be very effective.[1] The different principles governing these two techniques (adsorption vs. solubility) can resolve closely related compounds.

  • Optimize Chromatographic Conditions: For column chromatography, a shallower solvent gradient can enhance separation between compounds with close Rf values.[1] Experiment with different solvent systems; sometimes a switch from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter selectivity.

  • Preparative HPLC: For achieving very high purity (>99%) or separating stubborn impurities, preparative HPLC is the method of choice.[1]

Q3: My compound is not crystallizing during recrystallization. What could be the issue?

A3: Failure to crystallize is a common issue in recrystallization and can be attributed to several factors:

  • Supersaturation not reached: The solution may not be sufficiently concentrated. Try evaporating some of the solvent to induce crystallization.

  • Presence of impurities: Certain impurities can inhibit crystal formation. An initial purification step, like a quick filtration through a small plug of silica, might be necessary.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent for your compound, even at low temperatures. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective.[1] Common solvent mixtures for quinazolinones include ethanol/water.[1]

  • Lack of nucleation sites: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.

Troubleshooting Purification Workflows

This section provides a structured approach to troubleshooting common issues encountered during the two primary purification techniques for this compound: recrystallization and column chromatography.

Recrystallization Troubleshooting Guide
Issue Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Use a lower-boiling point solvent. Perform a preliminary purification step (e.g., charcoal treatment or a quick column) to remove impurities.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was excessive.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary to dissolve the compound.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting Guide

Column chromatography is a powerful technique for purifying this compound, but it requires careful optimization.

Workflow for Troubleshooting Poor Separation in Column Chromatography

Caption: Troubleshooting poor separation in column chromatography.

Issue Potential Cause Recommended Solution
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the solvent system. For instance, increase the percentage of methanol in a dichloromethane/methanol mixture.[1]
Cracking of the silica gel bed. The column ran dry. Heat was generated from the interaction of a polar solvent with the silica gel.Always keep the solvent level above the top of the silica gel. When switching to a more polar solvent system, do so gradually to avoid generating heat.[1]
Tailing of peaks in collected fractions. The compound is interacting too strongly with active sites on the silica gel.Add a small amount of a polar modifier, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent.
Poor separation of compounds (overlapping bands). Inappropriate solvent system. Column overloading. Improperly packed column (channeling).Optimize the solvent system using TLC. If the Rf values are too high, decrease the eluent polarity. If too low, increase the polarity. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any air bubbles or cracks.[1]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined by small-scale solubility tests. Ethanol or a mixture of ethanol and water is often a good starting point.[1]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Workflow for Recrystallization

Caption: A generalized workflow for recrystallization.

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for purification by column chromatography. The specific solvent system should be determined by TLC analysis to achieve an Rf value of approximately 0.3 for the desired compound.[3]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[4]

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.[4]

    • Allow the sample to adsorb onto the silica gel by draining a small amount of solvent.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Common Solvent Systems for Quinazolinone Purification
Solvent System Typical Application Notes
Hexane / Ethyl Acetate General purpose for moderately polar quinazolinones.A good starting point for method development. Adjust the ratio based on TLC results.[1]
Dichloromethane / Methanol For more polar quinazolinone derivatives.Start with a low percentage of methanol and gradually increase.[1]
Chloroform / Methanol An alternative for separating certain quinazolinone derivatives.Used for the purification of related quinazolinone structures.[5]

References

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. Available from: [Link]

  • Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy). Google Patents.
  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. E-Journal UIN Malang. Available from: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available from: [Link]

  • Column Chromatography. YouTube. Available from: [Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). NIH. Available from: [Link]

  • Column chromatography. Columbia University. Available from: [Link]/3071/downloads/column_chrom.pdf)

Sources

Technical Support Center: Synthesis of 2,4-Diaminoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-diaminoquinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the common challenges associated with this important heterocyclic scaffold.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides quick, actionable advice for common issues encountered during the synthesis of 2,4-diaminoquinazolines.

Q1: My overall yield is consistently low. What are the most common culprits?

Answer: Low yield is a frequent issue stemming from several factors. A systematic evaluation is key.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Many traditional methods require high temperatures, which can degrade sensitive substrates.[1][2] Modern catalytic methods often use milder conditions.[3] It is crucial to monitor your reaction's progress by TLC or LC-MS to determine the optimal reaction time and confirm the consumption of starting materials.[2][4]

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting materials, especially the amines, which can degrade upon storage. The stoichiometry of reagents, particularly the base and any catalysts, can dramatically influence the reaction outcome.

  • Incomplete Reactions: One of the most common issues is an incomplete second substitution, especially at the sterically more hindered C2 position when starting from 2,4-dichloroquinazoline. This requires more forcing conditions than the first substitution at C4.[5][6]

  • Side Reactions: Unwanted side reactions, such as the self-condensation of anthranilonitrile starting materials or dimerization when using diamines, can significantly consume your reagents and lower the yield of the desired product.[7][8]

  • Purification Losses: 2,4-Diaminoquinazolines are often basic compounds that can interact strongly with silica gel, leading to streaking, poor separation, and significant loss of material during column chromatography.

Q2: How can I ensure regioselective substitution on 2,4-dichloroquinazoline?

Answer: This is one of the most critical challenges. The C4 position is inherently more reactive to nucleophilic aromatic substitution (SNAr) than the C2 position.[9][10][11] This intrinsic electronic difference is the primary tool for achieving regioselectivity.

  • Exploiting Electronic Effects: Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the C4 position has a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[9][10]

  • Stepwise Temperature Control: The first substitution at C4 can often be achieved at or near room temperature, while the second substitution at C2 typically requires elevated temperatures (e.g., reflux).[5][6] By performing the reaction in a stepwise manner with careful temperature control, you can isolate the 4-amino-2-chloroquinazoline intermediate before introducing the second amine.

G start Start: 2,4-Dichloroquinazoline + Amine 1 (R1NH2) cond1 Reaction Conditions? start->cond1 low_temp Low Temperature (e.g., 0°C to RT) cond1->low_temp Controlled high_temp High Temperature (e.g., Reflux) cond1->high_temp Uncontrolled prod1 Intermediate: 4-(R1-amino)-2-chloroquinazoline low_temp->prod1 Selective S_NAr at C4 prod2 Mixture of Isomers & Disubstituted Product high_temp->prod2 Non-selective add_amine2 Add Amine 2 (R2NH2) + Heat prod1->add_amine2 final_prod Final Product: 2-(R2-amino)-4-(R1-amino)quinazoline add_amine2->final_prod S_NAr at C2

Q3: What are the most common side products and how can I minimize them?

Answer: Side product formation is highly dependent on your chosen synthetic route.

  • From 2,4-Dichloroquinazoline:

    • Over-reaction/Symmetrical Products: If you intend to make an N2, N4-disubstituted quinazoline with two different amines but perform the reaction in one pot without temperature control, you will likely get a mixture including the desired product and both symmetrical N2,N4-(R1)2 and N2,N4-(R2)2 products.

    • Hydrolysis: The chloro groups can be hydrolyzed to form quinazolinones, especially if water is present in the reaction mixture at high temperatures. Ensure you are using anhydrous solvents and reagents.

  • From Anthranilonitrile:

    • Self-Condensation: Anthranilonitrile can undergo self-condensation, leading to the formation of 4-amino-2-(2-aminophenyl)quinazoline as a byproduct.[8] This can be minimized by carefully controlling the reaction stoichiometry and temperature.

  • Solid-Phase Synthesis:

    • Dimerization: When using diamines to displace a resin-bound chloroquinazoline, cross-linking can occur where one diamine molecule reacts with two quinazoline scaffolds, leading to dimers.[7] Using a large excess of the diamine can help favor the desired intramolecular reaction.[7]

Q4: I'm having trouble with the purification of my 2,4-diaminoquinazoline. What are some effective strategies?

Answer: The basic nature of the amino groups makes purification challenging. Standard silica gel chromatography can be problematic.

  • Chromatography Modifications:

    • Basic Additives: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (in methanol) to your eluent system. This deactivates the acidic silanol groups on the silica surface, reducing tailing and improving the separation.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography (C18) if your compound is sufficiently non-polar.

  • Acid-Base Extraction:

    • This is a powerful technique for these compounds. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic diaminoquinazoline will move into the aqueous layer as a salt, leaving non-basic impurities behind. You can then basify the aqueous layer with NaOH or NaHCO₃ and back-extract your purified product into an organic solvent.

  • Crystallization/Salt Formation:

    • Often, the hydrochloride or other salt of the diaminoquinazoline is a stable, crystalline solid. You can form the salt by treating a solution of the purified base with an appropriate acid (e.g., HCl in ether/dioxane). This is an excellent final purification step.

Part 2: Troubleshooting Guides for Specific Synthetic Routes

Guide 1: Synthesis via Stepwise SNAr from 2,4-Dichloroquinazoline

This is the most common and versatile route. The key is controlling the sequential displacement of the two chlorine atoms.[5][6][12][13]

ProblemProbable Cause(s)Recommended Solution(s)
Poor Regioselectivity (Mixture of 2- and 4-substituted isomers after the first step)Reaction temperature is too high. The energy barrier for substitution at C2 is being overcome, leading to a loss of selectivity.Perform the first amine addition at a lower temperature (e.g., 0 °C or room temperature). Monitor the reaction closely by TLC/LC-MS and stop it once the 2,4-dichloroquinazoline is consumed.[5]
Incomplete Second Substitution (Reaction stalls at the 4-amino-2-chloro intermediate)Insufficiently forcing conditions. The C2 position is less reactive than C4 due to steric hindrance and electronic effects. The second amine may be less nucleophilic.Increase the reaction temperature (reflux is common).[6] Consider using a higher boiling point solvent like n-butanol, DMA, or DMF.[7][14] If the amine is a poor nucleophile, consider using a catalyst system (e.g., Buchwald-Hartwig amination conditions) for the second step.
Low Yield of Final Product (Significant starting material or intermediate remains)Inadequate base. An appropriate base is required to scavenge the HCl generated during the reaction. Steric hindrance. A bulky amine at C4 can hinder the approach of the second amine at C2.Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃.[5][15] Ensure at least two equivalents of the amine or one equivalent of amine and one equivalent of a tertiary amine base are used for each step. For sterically hindered substrates, longer reaction times and higher temperatures are necessary.
Guide 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This method is powerful for forming C-N bonds, especially with challenging or less nucleophilic amines, but requires careful optimization.[16][17]

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion Incorrect catalyst/ligand/base combination. The choice of ligand is critical and substrate-dependent. The base strength and solubility are also key factors.[18] Catalyst deactivation. Oxygen can deactivate the Pd(0) catalyst.Screen a panel of ligands (e.g., XPhos, Xantphos) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).[16][19] Use pre-catalysts which are more air-stable and activate easily.[18] Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) with properly degassed solvents.
Inconsistent Results Variability in reagent quality. The quality of the palladium source, ligand, and base can vary between suppliers or batches. Trace water. Water can interfere with the catalytic cycle.Use high-purity reagents from a reliable source. Dry solvents and reagents thoroughly before use. Consider using an internal standard to accurately quantify yield and reproducibility between runs.[16]
Difficulty Removing Palladium/Ligand Product complexation with palladium. The diamino core can chelate the palladium. Ligand solubility. The phosphine ligands and their oxides can be difficult to separate from the product.After the reaction, consider a workup with a scavenger (e.g., thiol-functionalized silica) to remove residual palladium. Purification by acid-base extraction can effectively separate the basic product from the neutral/acidic ligand-related impurities.

G cluster_0 Pre-Reaction Setup cluster_1 Troubleshooting Path cluster_2 Potential Solutions A Low Yield or No Reaction D Check Reagent Purity & Inert Atmosphere A->D E Verify Reaction Conditions (Temp, Time, Solvent) A->E G Optimize Catalyst System (Ligand, Base) A->G If Catalytic B Starting Materials Consumed, No Product F Analyze for Side Products (e.g., Hydrolysis, Dimerization) B->F C Complex Mixture of Products C->F H Re-evaluate Regioselectivity Strategy C->H I Use Fresh Reagents, Degas Solvents D->I J Perform Temperature/ Time Screen E->J K Use Anhydrous Conditions, Adjust Stoichiometry F->K L Screen Ligand/Base Panel (for Pd-catalyzed reactions) G->L M Implement Stepwise Temperature Control H->M

Part 3: Key Experimental Protocols

Protocol 1: Stepwise Synthesis from 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol is adapted from solid-phase synthesis methodologies and illustrates the principle of controlled, stepwise addition.[7][13]

Step 1: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • To a stirred solution of 6,7-dimethoxy-2,4-dichloroquinazoline (1.0 eq) in a suitable solvent like THF or DCM at room temperature, add the first amine (1.1 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting dichloroquinazoline.

  • Upon completion, the reaction mixture can be concentrated and the intermediate purified by column chromatography or carried forward directly to the next step.

Step 2: Synthesis of the Final 2,4-Diaminoquinazoline

  • To the crude or purified 4-amino-2-chloro intermediate from Step 1, add a solvent such as isopropanol or N,N-dimethylacetamide (DMA).[6][7]

  • Add the second, different amine (2.0-5.0 eq). The excess is often required to drive the reaction to completion.

  • Heat the mixture to reflux (typically 100-140 °C) for 12-24 hours.[7]

  • Monitor the reaction for the disappearance of the chloro intermediate.

  • After cooling, concentrate the solvent. Purify the residue using the methods described in FAQ Q4 (e.g., acid-base extraction followed by crystallization or chromatography with a basic modifier).

Protocol 2: Copper-Catalyzed Synthesis from 2-Bromobenzonitrile

This protocol provides an alternative route that builds the quinazoline ring, avoiding the use of 2,4-dichloroquinazoline. It is noted for its practicality and use of readily available starting materials.[3]

  • To an oven-dried reaction vessel, add CuI (10 mol%), K₂CO₃ (2.0 eq), the substituted 2-bromobenzonitrile (1.0 eq), and guanidine (1.2 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add the ligand N,N'-dimethylethylenediamine (DMEDA) (20 mol%) and degassed DMF as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 3-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(6), 590-597. [Link]

  • Syngenta. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Syngenta Blog. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. [Link]

  • Al-Obaid, A. M., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. European Journal of Medicinal Chemistry, 45(8), 3492-3500. [Link]

  • Yang, X., et al. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • Cosgrove, S., et al. (2020). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Link]

  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. ResearchGate. [Link]

  • da Silva, A. C. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Dener, J. M., et al. (2001). Solid-phase synthesis of 2,4-diaminoquinazoline libraries. Journal of Combinatorial Chemistry, 3(6), 590-597. [Link]

  • ResearchGate. (2011). Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. ResearchGate. [Link]

  • Lee, H., et al. (2016). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. PLOS ONE, 11(10), e0164928. [Link]

  • da Silva, A. C. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • da Silva, A. C. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • O'Brien, C. I., et al. (2021). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. [Link]

  • El-Shafei, A., et al. (2008). Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives. ResearchGate. [Link]

  • Wang, H., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 8(40), 37375–37383. [Link]

  • Singh, R., et al. (2015). Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 25(2), 272-277. [Link]

  • Khabnadideh, S., & Sadeghian, S. (2017). The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-amino-6-chloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing novel derivatives of this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

I. Overview of this compound Derivatization

The this compound core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] The primary site for derivatization is the exocyclic amino group at the 3-position, which readily undergoes reactions such as Schiff base formation, acylation, and alkylation. However, optimizing these reactions to achieve high yields and purity can be challenging due to factors like substrate solubility, competing side reactions, and product purification.[3][4]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

A. Low or No Product Yield

Q1: My reaction shows a very low yield of the desired derivatized product. What are the potential causes and how can I improve it?

A1: Low product yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[4]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature. Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.[3][5][6]

    • Poor Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Impurities or degradation can inhibit the reaction.

    • Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

  • Side Reactions:

    • Competing Reaction Pathways: The quinazolinone ring system has multiple potentially reactive sites. Depending on the reaction conditions, side reactions can compete with the desired derivatization. Optimizing stoichiometry and reaction temperature can help minimize byproduct formation.[3]

    • Hydrolysis: The presence of water can lead to the hydrolysis of reactants or the product, especially under acidic or basic conditions. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[3]

  • Product Degradation:

    • Harsh Reaction Conditions: Excessive heat or prolonged exposure to strong acids or bases can lead to the decomposition of the desired product. It's important to find a balance between reaction completion and product stability.

dot

Low_Yield_Troubleshooting Start Low Product Yield Check_Completion Monitor Reaction Progress (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting material remains Side_Reactions Side Reactions Observed Check_Completion->Side_Reactions Byproducts observed Product_Degradation Product Degradation Suspected Check_Completion->Product_Degradation Product disappears over time Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Use Microwave Incomplete->Optimize_Conditions Check_Reagents Verify Reagent Quality Incomplete->Check_Reagents Success Improved Yield Optimize_Conditions->Success Check_Reagents->Optimize_Conditions Optimize_Stoichiometry Adjust Stoichiometry Side_Reactions->Optimize_Stoichiometry Inert_Atmosphere Use Anhydrous Solvents & Inert Atmosphere Side_Reactions->Inert_Atmosphere Optimize_Stoichiometry->Success Inert_Atmosphere->Success Milder_Conditions Use Milder Conditions: - Lower Temperature - Shorter Time Product_Degradation->Milder_Conditions Milder_Conditions->Success

Caption: Troubleshooting workflow for low product yield.

B. Schiff Base Formation

Q2: I am trying to synthesize a Schiff base by reacting this compound with an aldehyde, but the reaction is not proceeding efficiently. What can I do?

A2: Schiff base formation is a common and useful derivatization.[7][8][9] The following factors can influence the reaction's success:

  • Catalyst: While some reactions proceed without a catalyst, adding a few drops of glacial acetic acid can significantly accelerate the reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.[9]

  • Solvent: Ethanol is a commonly used solvent for this reaction.[10] However, if solubility is an issue, consider using other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Water Removal: The condensation reaction to form a Schiff base produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent like anhydrous sodium sulfate.

  • Aldehyde Reactivity: The electronic nature of the aldehyde plays a role. Electron-withdrawing groups on the aromatic ring of the aldehyde generally increase its reactivity, while electron-donating groups can slow down the reaction.[11]

ParameterRecommendationRationale
Catalyst Glacial Acetic Acid (catalytic amount)Protonates the aldehyde carbonyl, increasing its electrophilicity.[9]
Solvent Ethanol, DMF, or TolueneProvides a suitable reaction medium. Toluene allows for azeotropic removal of water.
Temperature RefluxProvides the necessary activation energy for the reaction.
Water Removal Dean-Stark apparatus or anhydrous Na2SO4Shifts the reaction equilibrium towards the product side.
C. Acylation Reactions

Q3: I am attempting to acylate the 3-amino group, but I am observing multiple products or no reaction. How can I optimize this?

A3: Acylation of the 3-amino group is a straightforward way to introduce various functional groups. However, careful control of the reaction conditions is necessary.

  • Acylating Agent: Acid chlorides and acid anhydrides are common acylating agents. Acid chlorides are generally more reactive.

  • Base: A base is typically required to neutralize the acid (e.g., HCl) generated during the reaction. Pyridine is a common choice as it can also act as a catalyst. Other non-nucleophilic bases like triethylamine (TEA) can also be used.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or DMF are suitable for this reaction.

  • Temperature: These reactions are often exothermic. It is advisable to add the acylating agent slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.

dot

Acylation_Workflow Start Start: this compound Reagents Add Anhydrous Solvent (DCM/DMF) + Base (Pyridine/TEA) Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Slowly Add Acylating Agent (Acid Chloride/Anhydride) Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Final Acylated Product Purification->Product

Caption: A typical workflow for the acylation reaction.

D. Purification Challenges

Q4: My crude product is a complex mixture, and I am struggling with purification. What are the best methods to purify quinazolinone derivatives?

A4: Effective purification is critical for obtaining a high-purity final product. A multi-step approach is often necessary.[3][12]

  • Recrystallization: This is often the first and most cost-effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble or insoluble at all temperatures.[12]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[12]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase (Eluent): A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. TLC is an indispensable tool for optimizing the solvent system before running the column.

  • Preparative HPLC: For achieving very high purity (>99%) or separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[12]

Purification TechniqueBest ForKey Considerations
Recrystallization Initial purification of solid products.Finding a suitable solvent is crucial.
Column Chromatography Separating mixtures with components of different polarities.Proper selection of stationary and mobile phases is key.
Preparative HPLC High-purity separation and isolation of closely related compounds.More resource-intensive but offers the highest resolution.

III. Experimental Protocols

A. General Protocol for Schiff Base Synthesis
  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add the desired aldehyde (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If so, collect the solid by filtration and wash with cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

B. General Protocol for Acylation
  • Suspend this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or pyridine) in a flask under an inert atmosphere.

  • Add a suitable base (e.g., pyridine or triethylamine, 1.5-2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.1-1.3 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Conclusion

The derivatization of this compound offers a gateway to a diverse range of potentially bioactive molecules. While challenges in optimizing reaction conditions and purification are common, a systematic and informed approach to troubleshooting can lead to successful outcomes. This guide provides a foundation for addressing these challenges, and we encourage researchers to adapt these principles to their specific synthetic targets.

V. References

  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Benchchem. Available from:

  • Technical Support Center: Synthesis of Quinazolinone Derivatives. Benchchem. Available from:

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]

  • Addressing side reactions in the synthesis of N-substituted quinazolinones. Benchchem. Available from:

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. 2011; 16(8): 6476-6488. Available from: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules. 2019; 24(11): 2154. Available from: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. 2022; 27(13): 4284. Available from: [Link]

  • Synthesis and anti-microbial screening of some Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones. Eur J Med Chem. 2011; 46(9): 4189-98. Available from: [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. JoVE. 2022. Available from: [Link]

  • Synthesis and anti-microbial screening of novel schiff bases of 3-amino-2-methyl quinazolin 4-(3H)-one. J Adv Pharm Technol Res. 2010; 1(3): 320-5. Available from: [Link]

  • Synthesis of schiff bases of 3-amino-2-methyl quinazolin- 4(3H)-one. ResearchGate. 2010. Available from: [Link]

  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). Journal of Al-Nahrain University. 2012; 15(1): 113-122. Available from: [Link]

  • Synthesis of certain 3-aminoquinazolinone Schiff's bases structurally related to some biologically active compounds. Pharmazie. 1975; 30(4): 210-3. Available from: [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. 2019; 4(5): 9385–9394. Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. 2024; 15(2): 210. Available from: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. 2020; 17(7): 515-539. Available from: [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Molecules. 2022; 27(4): 1342. Available from: [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank. 2023; 2023(2): M1623. Available from: [Link]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Med Chem. 2022; 13(5): 603-614. Available from: [Link]

  • Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. Acta Crystallographica Section E. 2015; 71(Pt 8): o590-o591. Available from: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Pharmaceuticals (Basel). 2022; 15(11): 1373. Available from: [Link]

  • SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES. Semantic Scholar. 1982. Available from: [Link]

  • Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. ResearchGate. 2025. Available from: [Link]

  • (PDF) Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). ResearchGate. 2023. Available from: [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites. 2013; 3(3): 701-729. Available from: [Link]

  • Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. ResearchGate. 2015. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-6-chloroquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts. Our approach is built on explaining the chemical principles behind each step, ensuring you can not only solve current issues but also anticipate and prevent future complications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method begins with 2-amino-5-chlorobenzoic acid. The synthesis is typically a two-step process:

  • Cyclization to Benzoxazinone: The 2-amino-5-chlorobenzoic acid is first reacted with a C1 source, often formic acid or its derivatives, which upon heating with a dehydrating agent like acetic anhydride, forms the 6-chloro-3,1-benzoxazin-4-one intermediate.

  • Amination: The isolated benzoxazinone intermediate is then reacted with hydrazine hydrate. The hydrazine attacks the carbonyl group, leading to ring-opening followed by recyclization to yield the final this compound.[1][2]

Q2: My reaction yield is consistently low. What are the first things I should check?

A2: Low yield is a frequent issue.[3] Begin by systematically checking these factors:

  • Purity of Starting Materials: Ensure your 2-amino-5-chlorobenzoic acid is pure. Impurities can interfere with the initial acylation and cyclization.

  • Reaction Conditions: Verify that the temperature and reaction time for both the cyclization and amination steps are optimal. Incomplete conversion is a common cause of low yield.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][5]

  • Moisture Control: The formation of the benzoxazinone intermediate is a dehydration reaction. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the intermediate back to the starting acid.

Q3: I see an unexpected peak in my LC-MS analysis. What could it be?

A3: An unexpected peak often points to a side reaction. Based on the typical synthetic route, common impurities include unreacted starting materials, the intermediate benzoxazinone, or byproducts from dimerization or incomplete cyclization. A high-resolution mass spectrometry analysis can help determine the molecular formula and suggest a possible structure.

Troubleshooting Guide: Side Reactions & Solutions

This section delves into specific problems encountered during the synthesis, their chemical origins, and actionable solutions.

Problem 1: Incomplete Cyclization to Benzoxazinone

Symptom: Significant amount of 2-amino-5-chlorobenzoic acid remains after the first step, leading to low yield of the final product.

Root Cause Analysis: The cyclization of N-acylanthranilic acid to the benzoxazinone is a reversible dehydration reaction. Insufficient heat or inadequate removal of water can stall the reaction. The N-formyl intermediate may be stable under mild conditions and fail to cyclize.

Solutions:

  • Optimize Thermal Conditions: Ensure the reaction is heated sufficiently, often to reflux in a high-boiling solvent like toluene or xylene, to drive the dehydration. Some protocols may require temperatures above 120°C.[3]

  • Use of Dehydrating Agents: Acetic anhydride is commonly used both as a solvent and a dehydrating agent. Ensure it is used in sufficient excess to drive the equilibrium towards the cyclized product.[5][6]

  • Azeotropic Removal of Water: For larger scale reactions, using a Dean-Stark apparatus with a solvent like toluene can effectively remove water as it forms, pushing the reaction to completion.

Problem 2: Formation of N,N'-Diformylhydrazide Impurity

Symptom: An impurity with a mass corresponding to the addition of two formyl groups to hydrazine is observed, particularly if using a one-pot method.

Root Cause Analysis: If excess formic acid or another formylating agent is present when hydrazine is added, the hydrazine can be acylated twice to form N,N'-diformylhydrazide. This side reaction consumes the hydrazine, preventing it from reacting with the benzoxazinone intermediate and thus lowering the yield of the desired product.

Solutions:

  • Isolate the Intermediate: The most effective solution is a two-step procedure. Isolate and purify the 6-chloro-3,1-benzoxazin-4-one intermediate before reacting it with hydrazine. This removes all acylating agents from the second step.

  • Stoichiometric Control: If a one-pot synthesis is necessary, carefully control the stoichiometry of the formylating agent. Use the minimum required amount for the initial cyclization.

  • Cautious Addition: Add the hydrazine hydrate slowly and at a controlled temperature to the reaction mixture.[5] This allows the hydrazine to react preferentially with the more electrophilic benzoxazinone.

Problem 3: Ring-Opening of the Quinazolinone Product

Symptom: The final product degrades during workup or purification, especially under strongly acidic or basic conditions.

Root Cause Analysis: The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under harsh pH conditions. The amide bond within the ring can be cleaved, leading to the formation of 2-amino-5-chlorobenzohydrazide derivatives.

Solutions:

  • Neutral Workup: Aim for a neutral pH during the workup. After the reaction, cool the mixture and precipitate the product by adding it to cold water or ice.[4][5]

  • Purification Method: Recrystallization from a suitable solvent like ethanol is often the best method for purification as it avoids harsh pH.[4][5] If column chromatography is required, use a neutral solvent system (e.g., ethyl acetate/hexanes).

  • Avoid Strong Acids/Bases: During salt formation or subsequent reactions, avoid prolonged exposure to concentrated acids or bases.

Visualizing the Pathways

To better understand the chemical transformations, the following diagrams illustrate the main synthetic pathway and a common side reaction.

Synthesis_Pathway A 2-Amino-5-chlorobenzoic Acid B 6-Chloro-3,1-benzoxazin-4-one (Intermediate) A->B 1. HCOOH 2. Ac₂O, Heat C This compound (Product) B->C Hydrazine Hydrate (NH₂NH₂·H₂O)

Caption: Main synthetic route to the target compound.

Side_Reaction cluster_main Main Reaction cluster_side Side Reaction B 6-Chloro-3,1-benzoxazin-4-one P Desired Product B->P H1 Hydrazine H1->B Nucleophilic Attack (Desired) F Excess Formic Acid (from Step 1) I N,N'-Diformylhydrazide (Impurity) F->I H2 Hydrazine H2->F Acylation (Undesired)

Caption: Competing reaction for hydrazine in a one-pot synthesis.

Experimental Protocols & Data

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of 6-chloro-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in acetic anhydride (30 mL).

  • Add formic acid (4.4 mL, 116.6 mmol, 2.0 eq) dropwise to the suspension.

  • Heat the mixture to reflux (approx. 130-140°C) for 2-3 hours. Monitor the reaction by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then pour it into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 6-chloro-3,1-benzoxazin-4-one can be used directly in the next step.

Step B: Synthesis of this compound

  • In a separate round-bottom flask, dissolve the crude 6-chloro-3,1-benzoxazin-4-one from Step A in ethanol (100 mL).

  • Add hydrazine hydrate (80% solution, 4.4 mL, ~93.3 mmol) dropwise to the solution at room temperature.

  • Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the benzoxazinone intermediate by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the white precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry to yield the final product.

Data Summary: Troubleshooting Reaction Conditions
ProblemParameterStandard ConditionModified ConditionExpected Outcome
Low Yield (Step A) Temperature130-140°C150°C (in Toluene)Increased rate of cyclization.
Low Yield (Step A) Reagent Ratio2 eq. HCOOH2.5 eq. HCOOHDrives equilibrium forward.
Impurity (Step B) ProcedureOne-PotTwo-Step (Isolated Int.)Eliminates N,N'-diformylhydrazide.
Product Degradation Workup pHN/AAdjust to pH ~7Prevents hydrolysis of product.

Troubleshooting Workflow

This decision tree provides a logical path to diagnose and resolve common synthesis issues.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield Start->LowYield Impure Impure Product Start->Impure CheckSM Analyze reaction mixture. Is starting material present? LowYield->CheckSM UnknownPeak Characterize impurity (LC-MS, NMR) Impure->UnknownPeak Sol3 Improve purification. Recrystallize from Ethanol. Consider column chromatography. Impure->Sol3 CheckInt Is intermediate benzoxazinone present in final product? CheckSM->CheckInt No Sol1 Increase reaction time/temp for Step A. Verify reagent purity. CheckSM->Sol1 Yes CheckInt->UnknownPeak No Sol2 Increase reflux time for Step B. Ensure correct hydrazine stoichiometry. CheckInt->Sol2 Yes Sol4 Consult impurity database. Likely side product (e.g., dimer). Adjust stoichiometry/temp. UnknownPeak->Sol4

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Generis Publishing (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (2021). A Review on 4(3H)-quinazolinone synthesis. Available at: [Link]

  • Javaid, M. et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of quinazolinones. Available at: [Link]

Sources

stability issues of 3-amino-6-chloroquinazolin-4(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-amino-6-chloroquinazolin-4(3H)-one

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solution stability of this compound. As Senior Application Scientists, we have synthesized data from the broader quinazolinone class and established principles of pharmaceutical stability testing to provide you with field-proven insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO turned slightly yellow and showed a new peak in the HPLC analysis after a week at 4°C. What is happening?

A1: This observation strongly suggests compound degradation. Quinazolinone derivatives can be susceptible to several degradation pathways, and the appearance of a new peak confirms the formation of at least one degradation product. The yellowing of the solution is likely due to the formation of a chromophoric degradant.

  • Causality:

    • Solvent-Induced Degradation: While DMSO is a common solvent for initial solubilization, some quinazolinone derivatives have shown instability in it, with modifications occurring shortly after preparation.[1][2][3]

    • Hydrolysis: The lactam ring in the quinazolinone core can be susceptible to hydrolysis, especially if the DMSO is not anhydrous or has absorbed atmospheric moisture.

    • Temperature Effects: Storing DMSO stock solutions at low temperatures can sometimes cause the compound to precipitate, leading to inaccurate concentrations upon use.[4] While degradation can still occur at 4°C, this is less likely to be the primary cause of rapid degradation compared to solvent reactivity or hydrolysis.

  • Recommended Action:

    • Prepare Fresh Solutions: The most reliable practice is to prepare fresh solutions of this compound immediately before each experiment.

    • Use Anhydrous Solvent: When preparing a stock solution for short-term storage, always use fresh, anhydrous DMSO.

    • Storage Conditions: If short-term storage is unavoidable, store the stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my aqueous culture medium?

A2: Yes, inconsistent assay results are a classic sign of compound instability in the final aqueous medium.[5] When a DMSO stock is diluted into an aqueous buffer or cell culture medium, two main issues can arise: precipitation and degradation.

  • Causality:

    • Precipitation Upon Dilution: The compound may be significantly less soluble in the aqueous medium than in DMSO. This leads to the formation of a fine precipitate, which is often not visible to the naked eye, effectively lowering the compound's concentration in solution and its biological activity.[4]

    • pH-Dependent Instability & Hydrolysis: The quinazolinone scaffold's stability can be pH-dependent.[4] Cell culture media are typically buffered around pH 7.4. The compound may undergo hydrolysis of the lactam ring over the course of a multi-hour or multi-day incubation. The 3-amino group could also be implicated in specific degradation pathways.

  • Recommended Action & Troubleshooting Workflow:

    • Visually Inspect for Precipitation: Before adding to cells, let the diluted compound sit for 30 minutes and check for any cloudiness or precipitate.

    • Solubility Assessment: Perform a simple solubility test in your specific assay medium. Prepare serial dilutions and measure the concentration of the supernatant by UV-Vis spectrophotometry or HPLC after centrifugation.

    • Time-Course Stability Study: Prepare your final working solution and analyze its purity by HPLC at several time points (e.g., 0, 2, 8, 24 hours) under your exact assay conditions (temperature, CO₂). This will reveal the rate of degradation.

    • Consider Formulation Aids: If solubility is a persistent issue, consider the use of co-solvents or solubilizing agents like PEG-400 or cyclodextrins, but always run vehicle controls to ensure they do not affect your biological system.[6]

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Loss of Potency in Assays Over Time Compound degradation in aqueous media; Adsorption to plastics.1. Run a time-course stability study using HPLC to quantify the parent compound over the assay duration.[5] 2. Prepare fresh dilutions for each experiment. 3. Consider using low-adsorption plasticware.
Appearance of New Peaks in HPLC/LC-MS Chemical degradation (hydrolysis, oxidation, photodegradation).1. Characterize the new peaks using mass spectrometry to understand the degradation pathway.[7][8] 2. Protect solutions from light.[5] 3. Degas aqueous buffers and consider adding antioxidants if oxidation is suspected.
Color Change in Solution (e.g., to yellow) Formation of a chromophoric degradation product.1. Correlate the color change with the appearance of new peaks in the chromatogram. 2. This is a strong indicator of instability; discard the solution and prepare fresh.[5]
Precipitate Forms Upon Dilution or Storage Poor solubility in the solvent system; Temperature-dependent solubility.1. Decrease the final assay concentration. 2. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, but keep it low (<1%).[4] 3. If storing, gently warm and vortex the solution to ensure redissolution before use.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound to understand its intrinsic stability and to generate degradation products for analytical method development.[1][4][9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 8 hours.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

    • Thermal Degradation: Dilute with a 1:1 mixture of acetonitrile:water. Incubate at 80°C for 24 and 72 hours, protected from light.

    • Photolytic Degradation (Solution): Dilute with a 1:1 mixture of acetonitrile:water. Expose to a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2) and by LC-MS to identify the mass of potential degradation products.[7]

Protocol 2: Stability-Indicating HPLC Method (Template)

This reverse-phase HPLC method is a starting point for quantifying this compound and separating it from potential degradation products.

  • Instrumentation: HPLC with UV/PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or maximum absorbance wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizing Stability Concepts

Workflow for Investigating Solution Instability

G cluster_observe Observation cluster_investigate Investigation cluster_diagnose Diagnosis cluster_solve Solution observe Inconsistent Assay Results or Visible Solution Change check_sol Assess Solubility in Assay Medium observe->check_sol hplc_initial Analyze Initial Purity (T=0) via HPLC observe->hplc_initial First Step precip Precipitation Issue check_sol->precip If Poorly Soluble hplc_tc Perform Time-Course Stability Study via HPLC hplc_initial->hplc_tc If Purity is OK degrade Degradation Issue hplc_tc->degrade If Purity Decreases sol_precip Lower Concentration Use Formulation Aids (e.g., co-solvents) precip->sol_precip sol_degrade Prepare Fresh Solutions Optimize Storage (Temp, Light) Adjust Buffer pH degrade->sol_degrade

Caption: A logical workflow for troubleshooting stability issues.

Potential Degradation Pathways

G cluster_pathways Stress Conditions cluster_products Potential Degradation Products Parent 3-amino-6-chloro- quinazolin-4(3H)-one AcidBase Acid/Base Hydrolysis Parent->AcidBase Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Light Photolysis (UV/Vis Light) Parent->Light DP1 Ring-Opened Product (from Hydrolysis) AcidBase->DP1 DP2 N-Oxide or Hydroxylated Product Oxidation->DP2 DP3 Photodimer or Rearranged Isomer Light->DP3

Sources

Technical Support Center: A Troubleshooting Guide for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Quinazolinones are privileged structures in drug discovery, forming the core of numerous approved therapeutics, particularly in oncology.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will address common experimental hurdles, explain the underlying chemical principles, and offer robust solutions to help you optimize your synthetic outcomes.

Section I: Troubleshooting Low or No Product Yield

Low product yield is one of the most frequent challenges in chemical synthesis. The following questions address the primary culprits and systematic solutions.

Q1: My reaction yield is very low, or I'm not getting any product. What are the primary factors to investigate?

A1: Achieving a high yield in quinazolinone synthesis hinges on the careful control of several interconnected factors. A systematic evaluation of your experimental setup is the most effective troubleshooting approach.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: Many classical quinazolinone syntheses, such as the Niementowski reaction, require elevated temperatures (130-170°C) to drive the condensation and cyclization steps.[1][3] Conversely, some modern catalytic methods are designed for milder conditions.[4] Ensure your reaction temperature is optimized for your specific protocol. If yields are low, a gradual increase in temperature while monitoring the reaction for decomposition can be beneficial.[5][6]

    • Reaction Time: These reactions can range from a few hours to over 24 hours.[4] It is crucial to monitor the reaction's progress to determine the point of maximum product formation before side reactions begin to dominate.

    • Solvent: The choice of solvent can profoundly impact yield and even determine the reaction pathway.[6] Polar aprotic solvents like DMSO and DMF are often highly effective as they can facilitate the necessary bond formations and solubilize reactants.[5][6] If you are observing low yields in a non-polar solvent, switching to a polar alternative is a recommended first step.[6]

  • Purity of Starting Materials: The quality of your reagents cannot be overstated.

    • Impurities in starting materials like anthranilic acid or 2-aminobenzamide can interfere with the reaction or deactivate catalysts.[5][7]

    • Solution: Ensure your starting materials are pure and dry. If their purity is questionable, recrystallization from a suitable solvent is advised before use.[5]

  • Catalyst Issues (If Applicable):

    • In metal-catalyzed reactions (e.g., using Copper or Palladium), catalyst deactivation by impurities can halt the reaction.[7]

    • Solution: Use high-purity, scrupulously clean glassware. If deactivation is suspected, a modest increase in catalyst loading may be necessary.[7]

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate. An incorrect balance can lead to an incomplete reaction or the formation of undesired side products.[5]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Stoichiometry Confirm Reactant Stoichiometry Start->Check_Stoichiometry Monitor_TLC Monitor Reaction Progress via TLC Check_Purity->Monitor_TLC If impure, purify first Check_Conditions->Monitor_TLC Check_Stoichiometry->Monitor_TLC Optimize_Solvent Screen Solvents (e.g., DMSO, DMF) Monitor_TLC->Optimize_Solvent No reaction or side products Optimize_Temp Optimize Temperature Monitor_TLC->Optimize_Temp Slow reaction Optimize_Time Optimize Reaction Time Monitor_TLC->Optimize_Time Incomplete reaction End Yield Improved Optimize_Solvent->End Optimize_Temp->End Optimize_Time->End

Caption: A systematic workflow for diagnosing and resolving low-yield issues.

Q2: How do I effectively monitor the reaction to determine the optimal reaction time?

A2: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the progress of most organic reactions.[3][5] It allows you to visualize the consumption of starting materials and the formation of the product over time.

Interpreting the TLC Plate:

  • Reaction Start (T=0): You should see spots corresponding only to your starting materials.

  • During Reaction (T>0): As the reaction proceeds, the spots for the starting materials will diminish in intensity, while a new spot, corresponding to your product, will appear and grow stronger.

  • Reaction Completion: The reaction is generally considered complete when the spot for the limiting starting material has completely disappeared.[5]

For a detailed, step-by-step guide, see Protocol 3: Monitoring Reaction Progress with TLC in the Experimental Protocols section. For more complex mixtures or for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.[4][8]

Section II: Identifying and Minimizing By-products
Q3: My TLC shows multiple spots besides my product. What are common by-products and how can I minimize them?

A3: The presence of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture.[5] Identifying the nature of these impurities is the first step toward optimizing your reaction to minimize them.

Common By-products and Their Causes:

By-product TypeProbable Cause & Identification (TLC)Recommended Solution
Unreacted Starting Materials Spots that have the same Rf value as the starting materials (confirm by co-spotting).[5][9]Extend reaction time or moderately increase the temperature.[5]
Incompletely Cyclized Intermediates Often an open-chain intermediate like N-acylanthranilamide.[7] These are typically more polar than the final product (lower Rf).Promote the final cyclization/dehydration step by increasing temperature or adding a dehydrating agent.
Isomeric Impurities Formation of structurally related isomers.[3] May have a very similar Rf to the product, making separation difficult.Modify reaction conditions (solvent, catalyst) to favor the formation of the desired isomer. Purification may require advanced chromatography.
Products from Side Reactions Self-condensation of starting materials or reactions with the solvent.[3][7]Adjust the stoichiometry of reactants. Lowering the reaction temperature can often reduce the rate of side reactions relative to the main reaction.[5]
Section III: Common Synthetic Routes & Their Pitfalls
Q4: I'm using the Niementowski synthesis. What are the common challenges with this method?

A4: The Niementowski synthesis, which involves the condensation of an anthranilic acid with an amide, is a classic and widely used method.[3][10] However, it is not without its challenges.

  • Harsh Conditions: The reaction typically requires high temperatures (often >150°C) and long reaction times, which can lead to the degradation of sensitive substrates or the formation of thermal by-products.[11]

  • Low Yields: For some substrates, the yields can be moderate to low.

  • Work-up: The use of a large excess of an amide (like formamide) can sometimes complicate product isolation.

Modern Alternative: Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool to overcome the limitations of conventional heating for the Niementowski reaction.[11][12]

  • Benefits: Dramatically reduced reaction times (minutes vs. hours), often cleaner reactions, and improved yields.[11][13]

  • Mechanism: Microwave energy efficiently heats the polar reactants and intermediates, rapidly accelerating the reaction rate.

Simplified Niementowski Reaction Mechanism

Niementowski_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration Anthranilic_Acid Anthranilic Acid Acyl_Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Acyl_Intermediate + Amide Amide Amide Cyclized_Intermediate Cyclized Intermediate Acyl_Intermediate->Cyclized_Intermediate Intramolecular Attack Quinazolinone 4(3H)-Quinazolinone Cyclized_Intermediate->Quinazolinone - H₂O

Caption: Key steps in the Niementowski quinazolinone synthesis.

Section IV: Purification Strategies
Q5: What is the most effective way to purify my crude quinazolinone product?

A5: A multi-step purification strategy is often the most effective approach to achieve high purity. The choice of method depends on the scale of your reaction and the nature of the impurities.[9]

  • Precipitation and Filtration: Many protocols involve pouring the cooled reaction mixture into ice water.[5] This often causes the crude organic product to precipitate, allowing for easy collection by vacuum filtration. This is an excellent first step to remove highly soluble impurities (e.g., excess DMSO, salts).

  • Recrystallization: This is a powerful technique for purifying solid compounds to obtain highly pure, crystalline material.[7][9] The key is to find a suitable solvent or solvent system in which the quinazolinone is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents include ethanol, methanol, or ethanol/water mixtures.[5][9]

  • Silica Gel Column Chromatography: This is the workhorse for separating compounds with different polarities.[9][14] By carefully choosing a solvent system (mobile phase), you can effectively separate your desired product from unreacted starting materials and most by-products.

  • Preparative HPLC: For achieving the highest levels of purity (>99%), especially for separating closely related analogs or stubborn impurities, reverse-phase preparative HPLC is the method of choice.[9]

General Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Precipitation Precipitation (e.g., add to ice water) Start->Precipitation Filtration Collect Solid by Vacuum Filtration Precipitation->Filtration Check_Purity Assess Purity (TLC/HPLC) Filtration->Check_Purity Recrystallization Recrystallization Check_Purity->Recrystallization Purity is low, crystalline solid Column_Chromatography Column Chromatography Check_Purity->Column_Chromatography Complex mixture or oily product Pure_Product Pure Product Check_Purity->Pure_Product Purity is Sufficient Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Sources

Technical Support Center: Large-Scale Synthesis of 3-Amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the large-scale synthesis of 3-amino-6-chloroquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of this important heterocyclic compound. Quinazolinones are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] The successful and efficient synthesis of derivatives like this compound is crucial for advancing research and development in this area.

I. Synthetic Workflow Overview

The large-scale synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-chlorobenzoic acid. The general strategy involves the formation of a benzoxazinone intermediate, followed by its reaction with hydrazine hydrate to yield the final product. This approach is adaptable for scale-up, and with careful control of reaction parameters, high yields and purity can be achieved.

Synthesis_Workflow A 2-Amino-5-chlorobenzoic Acid C Intermediate 1: 2-Methyl-6-chloro-4H-3,1-benzoxazin-4-one A->C Step 1: Cyclization B Acetic Anhydride E Final Product: This compound C->E Step 2: Amination D Hydrazine Hydrate

Caption: General two-step synthesis of this compound.

II. Detailed Experimental Protocols

The following protocols are optimized for the large-scale synthesis of this compound, with considerations for yield, purity, and operational efficiency.

Step 1: Synthesis of 2-Methyl-6-chloro-4H-3,1-benzoxazin-4-one (Intermediate 1)

This initial step involves the cyclization of 2-amino-5-chlorobenzoic acid using acetic anhydride.

Materials and Equipment:

Reagent/EquipmentSpecification
2-Amino-5-chlorobenzoic acidReagent grade, >98% purity
Acetic anhydrideReagent grade, >98% purity
Glass-lined reactorAppropriate volume for the intended scale
Overhead stirrerFor efficient mixing
Heating/cooling systemTo control reaction temperature
Filtration unite.g., Nutsche filter-dryer
Vacuum ovenFor drying the product

Procedure:

  • Charging the Reactor: In a clean and dry glass-lined reactor, charge 2-amino-5-chlorobenzoic acid.

  • Addition of Acetic Anhydride: Under constant stirring, slowly add an excess of acetic anhydride (typically 3-5 equivalents) to the reactor. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

  • Heating: Heat the reaction mixture to reflux (around 130-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid product using a Nutsche filter-dryer and wash with a suitable solvent like cold ethanol or hexane to remove excess acetic anhydride and other impurities.

  • Drying: Dry the isolated solid under vacuum at 60-70 °C until a constant weight is achieved.

Step 2: Synthesis of this compound (Final Product)

The benzoxazinone intermediate is then converted to the final product by reacting with hydrazine hydrate.

Materials and Equipment:

Reagent/EquipmentSpecification
2-Methyl-6-chloro-4H-3,1-benzoxazin-4-oneFrom Step 1
Hydrazine hydrate80-100% solution
EthanolAnhydrous
Glass-lined reactorAppropriate volume
Overhead stirrer
Heating/cooling system
Filtration unit
Vacuum oven

Procedure:

  • Charging the Reactor: Charge the dried 2-methyl-6-chloro-4H-3,1-benzoxazin-4-one into the reactor, followed by the addition of ethanol as a solvent.

  • Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (1.1-1.5 equivalents) to the suspension while stirring. The addition should be controlled to manage any exotherm.

  • Heating: Heat the reaction mixture to reflux (around 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The final product will precipitate.

  • Isolation: Filter the solid product and wash with cold ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the final product in a vacuum oven at 70-80 °C.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the large-scale synthesis and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of excess acetic anhydride in Step 1?

A1: Using an excess of acetic anhydride serves two main purposes. Firstly, it acts as both a reagent and a solvent, ensuring the complete conversion of the starting material. Secondly, it helps to drive the reaction to completion by shifting the equilibrium towards the product side.

Q2: Can alternative solvents be used for the reaction in Step 2?

A2: While ethanol is a common choice due to its good solvency for the reactants and ease of removal, other polar protic solvents like isopropanol or n-butanol can also be used. The choice of solvent can influence the reaction time and the solubility of the product, so some optimization may be required.

Q3: How can I improve the purity of the final product?

A3: The purity of the final product can be enhanced by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. For persistent impurities, column chromatography can be employed, although this may be less practical for very large scales.

Q4: Are there any specific safety precautions to consider for this synthesis?

A4: Yes. Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Hydrazine hydrate is toxic and a suspected carcinogen; therefore, it must be handled with extreme care in a fume hood, and appropriate PPE, including gloves and safety glasses, is mandatory. Ensure that all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents like ethanol.

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Intermediate 1 - Incomplete reaction. - Degradation of the product during workup.- Ensure an excess of acetic anhydride is used. - Optimize reaction time and temperature. - Pour the reaction mixture into ice-cold water to precipitate the product and minimize degradation.
Low Yield of Final Product - Inefficient conversion of the benzoxazinone intermediate. - Side reactions.- Ensure the correct stoichiometry of hydrazine hydrate is used. - Optimize the reflux time by monitoring the reaction with TLC/HPLC. - Add hydrazine hydrate cautiously to control the reaction temperature and minimize byproduct formation.
Formation of Impurities - Presence of unreacted starting materials. - Formation of byproducts due to overheating or incorrect stoichiometry.- Ensure complete conversion by monitoring the reaction. - Purify the product by recrystallization or column chromatography.
Product is an Oil or Gummy Solid - Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under vacuum. - Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product. - Purify by column chromatography.

IV. Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the lab bench to a pilot plant or industrial scale presents a unique set of challenges. For the synthesis of this compound, the following points are critical for a successful scale-up.

Key Optimization Parameters
  • Reaction Concentration: At a larger scale, higher concentrations are generally preferred to maximize reactor throughput. However, this can also lead to issues with mixing and heat transfer. It is important to find an optimal concentration that balances these factors.

  • Temperature Control: Both steps of the synthesis involve exothermic reactions. On a large scale, efficient heat removal is crucial to prevent runaway reactions and the formation of byproducts. The use of a jacketed reactor with a reliable cooling system is essential.

  • Mixing: Efficient agitation is necessary to ensure homogeneity and good heat transfer, especially when dealing with slurries or precipitating products. The type and speed of the stirrer should be carefully selected based on the reactor geometry and the nature of the reaction mixture.

  • Microwave-Assisted Synthesis: For certain applications, microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating. While scaling up microwave reactions can be challenging, it is a viable option for producing moderate quantities of the compound efficiently.

Scale_Up_Considerations cluster_0 Key Parameters A Scale-Up Success B Process Safety B->A C Economic Viability C->A D Product Quality D->A E Heat Transfer E->A F Mass Transfer (Mixing) F->A G Reaction Kinetics G->A H Solvent Selection & Recovery H->A

Caption: Key considerations for the successful scale-up of the synthesis.

V. Safety Data and Handling

Safety is paramount in any chemical synthesis, especially at a large scale. The following table summarizes the key hazards associated with the chemicals used in this process.

Substance CAS Number Key Hazards Handling Precautions
2-Amino-5-chlorobenzoic acid 635-21-2IrritantAvoid inhalation and contact with skin and eyes. Use in a well-ventilated area.
Acetic anhydride 108-24-7Corrosive, Flammable, LachrymatorHandle in a fume hood with appropriate PPE. Keep away from ignition sources.
Hydrazine hydrate 7803-57-8Toxic, Corrosive, Suspected CarcinogenHandle with extreme care in a fume hood. Avoid all contact with skin and eyes.
Ethanol 64-17-5FlammableKeep away from open flames and sparks. Use in a well-ventilated area.
This compound 5584-16-7Potential IrritantAvoid inhalation and contact with skin and eyes.

Note: Always consult the full Safety Data Sheet (SDS) for each chemical before use.

VI. References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

  • Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. E-Journal UIN Malang. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

Sources

Validation & Comparative

The Evolving Landscape of Quinazolinones: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-6-chloroquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structural attributes that allow for a diverse range of pharmacological activities.[1] Among these, the 3-amino-6-chloroquinazolin-4(3H)-one core has emerged as a particularly promising template for the development of novel therapeutic agents, notably in the realms of oncology and infectious diseases. This guide provides an in-depth comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) as anticancer and antimicrobial agents. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds.

The Significance of the this compound Scaffold

The quinazolin-4(3H)-one ring system is a versatile platform, and strategic substitutions at various positions can significantly modulate the biological activity of the resulting derivatives.[2][3] The presence of a chlorine atom at the C-6 position is often associated with enhanced biological activity, a feature observed in numerous bioactive molecules.[4] Furthermore, the amino group at the N-3 position serves as a convenient synthetic handle for the introduction of diverse functionalities, most commonly through the formation of Schiff bases. This allows for a systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Comparative Analysis of Biological Activity: A Focus on Schiff Base Derivatives

The preponderance of research on this compound derivatives has centered on the synthesis and evaluation of their Schiff base analogs. This approach allows for the introduction of a wide array of substituted aromatic aldehydes, enabling a fine-tuning of the molecule's steric and electronic properties.

Anticancer Activity: Targeting Cellular Proliferation

Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with some compounds already in clinical use.[1] The primary mechanism of action for many of these derivatives involves the inhibition of key enzymes in cellular signaling pathways, such as tyrosine kinases.[5]

The following table summarizes the in vitro anticancer activity of representative Schiff base derivatives of a closely related 3-amino-2-methylquinazolin-4(3H)-one scaffold. While not the exact 6-chloro analog, these findings provide valuable insights into the SAR of substitutions on the 3-amino-benzylidene moiety.

Compound IDR (Substituent on Benzylidene)Cancer Cell LineIC50 (µM)Reference
1a 4-HydroxyA549 (Lung)8.27[6]
1b 4-ChloroA549 (Lung)>100[6]
1c 3,4,5-TrimethoxyA549 (Lung)15.5[6]
1d 4-N,N-dimethylaminoA549 (Lung)25.3[6]

Expert Analysis of Anticancer SAR:

The data, although on a slightly modified core, suggests that the nature of the substituent on the phenyl ring of the Schiff base plays a critical role in determining the anticancer potency. The presence of a hydroxyl group at the para-position (Compound 1a ) appears to be favorable for activity against the A549 lung cancer cell line. In contrast, a chloro-substituent (Compound 1b ) at the same position leads to a significant loss of activity. This highlights the importance of hydrogen bonding capacity and electronic effects in the interaction with the biological target. The moderate activity of the trimethoxy (Compound 1c ) and dimethylamino (Compound 1d ) derivatives suggests that while electron-donating groups are tolerated, a specific hydrogen-bonding interaction, as seen with the hydroxyl group, may be crucial for optimal potency.

It is hypothesized that the 6-chloro substituent on the quinazolinone core would further enhance the anticancer activity of these derivatives by increasing their lipophilicity and potentially engaging in additional hydrophobic interactions within the target's binding site.

SAR_Anticancer cluster_substituents Substituent Effects (R) Core This compound Core SchiffBase Schiff Base Formation (at 3-amino position) Core->SchiffBase Derivative Schiff Base Derivative SchiffBase->Derivative Aryl Aryl Aldehyde (R-CHO) Aryl->SchiffBase Activity Anticancer Activity (e.g., IC50) Derivative->Activity Biological Evaluation R1 4-OH: Favorable Derivative->R1 R2 4-Cl: Unfavorable Derivative->R2 R3 4-N(CH3)2: Moderate Derivative->R3 R4 3,4,5-(OCH3)3: Moderate Derivative->R4

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[7] Quinazolinone derivatives have shown promise in this area, with several studies reporting significant antibacterial and antifungal activities.[8][9]

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of Schiff base derivatives of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one against various microbial strains. The di-bromo substitution provides a good surrogate for understanding the potential impact of the 6-chloro substituent.

Compound IDR (Substituent on Benzylidene)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)A. niger (MIC µg/mL)Reference
2a 4-Hydroxy255012.5[8]
2b 4-Chloro252525[8]
2c 3,4,5-Trimethoxy18.918.28.6[8]
2d 4-N,N-dimethylamino5010050[8]

Expert Analysis of Antimicrobial SAR:

The antimicrobial data reveals a different SAR profile compared to the anticancer activity. Here, the 3,4,5-trimethoxybenzylidene derivative (Compound 2c ) exhibits the most potent activity across all tested strains, suggesting that electron-rich aromatic rings are beneficial for antimicrobial action.[8] The 4-chloro derivative (Compound 2b ) also shows good broad-spectrum activity. In contrast to the anticancer data, the 4-hydroxy derivative (Compound 2a ) is less potent, and the 4-N,N-dimethylamino derivative (Compound 2d ) is the least active.

This suggests that the molecular targets for the antimicrobial and anticancer activities are likely different, with distinct binding site requirements. The enhanced activity of the trimethoxy derivative may be attributed to a combination of favorable electronic and steric interactions with the microbial target. The presence of a halogen at the 6-position of the quinazolinone core is generally considered to enhance antimicrobial activity.[8]

SAR_Antimicrobial cluster_substituents Substituent Effects (R) Core 3-Amino-6,8-dibromoquinazolin-4(3H)-one Core (Surrogate for 6-chloro) SchiffBase Schiff Base Formation (at 3-amino position) Core->SchiffBase Derivative Schiff Base Derivative SchiffBase->Derivative Aryl Aryl Aldehyde (R-CHO) Aryl->SchiffBase Activity Antimicrobial Activity (e.g., MIC) Derivative->Activity Biological Evaluation R1 3,4,5-(OCH3)3: Most Favorable Derivative->R1 R2 4-Cl: Favorable Derivative->R2 R3 4-OH: Moderate Derivative->R3 R4 4-N(CH3)2: Least Favorable Derivative->R4

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Schiff Base Derivatives

A general and robust method for the synthesis of Schiff bases from this compound is outlined below.

Step-by-Step Protocol:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in a suitable solvent, such as absolute ethanol.

  • Catalysis: Add a few drops of a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dimethylformamide).

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Synthesis_Workflow Start This compound + Substituted Aldehyde Step1 Dissolve in Ethanol + Glacial Acetic Acid Start->Step1 Step2 Reflux (3-6 hours) Step1->Step2 Step3 Cool to Room Temperature Step2->Step3 Step4 Filter to Isolate Product Step3->Step4 Step5 Wash with Cold Ethanol Step4->Step5 Step6 Recrystallize for Purification Step5->Step6 End Characterize (IR, NMR, MS) Step6->End

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The available data, primarily from Schiff base derivatives, underscores the critical role of substitutions at the 3-amino position in modulating both anticancer and antimicrobial activities. While the 4-hydroxy substituent on the benzylidene moiety appears beneficial for anticancer activity, electron-rich groups like trimethoxy are more favorable for antimicrobial action.

Future research should focus on a more systematic exploration of the SAR of this compound derivatives. This includes the synthesis and evaluation of a wider range of derivatives with diverse substituents at the 3-amino position, as well as modifications at the 2-position of the quinazolinone ring. Such studies, coupled with detailed mechanistic investigations, will undoubtedly pave the way for the development of potent and selective drug candidates based on this versatile scaffold.

References

  • Faraj FL, Zahedifard M, Paydar M, et al. (2014). Synthesis, characterization, and anticancer activity of new quinazoline derivatives against MCF-7 cells. Sci World J, 14:1-15.
  • Al-Omair, M. A., & El-Emam, A. A. (2011). Synthesis and anti-microbial screening of some Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one. PubMed, 22(4), 481–486. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, 17(1), 13. [Link]

  • Saravanan, G., Pannerselvam, P., & Prakash, C. R. (2010). Synthesis and anti-microbial screening of novel schiff bases of 3-amino-2-methyl quinazolin 4-(3H)-one. ResearchGate. [Link]

  • Saravanan, G., Pannerselvam, P., & Prakash, C. R. (2010). Synthesis and anti-microbial screening of novel schiff bases of 3-amino-2-methyl quinazolin 4-(3H)-one. PubMed, 1(3), 320–325. [Link]

  • Fisyuk, A. S., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(1), 108-117. [Link]

  • Kaur, M., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health. [Link]

  • Krystof, V., et al. (2020). Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes. PubMed Central. [Link]

  • Abdel-Gawad, N. M., et al. (2019). Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone‐based derivatives as DHFR inhibitors. Semantic Scholar. [Link]

  • Ionescu, J. I., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC. [Link]

  • Li, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Institutes of Health. [Link]

  • Al-Obaidi, A. M. J. (2012). Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). Iraqi National Journal of Chemistry, 47, 429-440. [Link]

  • Myung, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Mahato, A. K., Srivastava, B., & Shanthi, C. N. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]

  • Myung, S., et al. (2023). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. [Link]

  • Mahato, A. K., & Srivastava, B. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]

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A Comparative Guide to the Bioactivity of 6-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Strategic substitutions on this heterocyclic system have yielded compounds with potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] Among the various positions for substitution, the 6-position has emerged as a critical determinant of biological activity, profoundly influencing the potency and selectivity of these compounds.

This guide provides a comprehensive comparison of the bioactivity of different 6-substituted quinazolinones, drawing upon experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for researchers seeking to evaluate these promising therapeutic agents.

The Influence of 6-Substituents on Anticancer Activity

The quest for novel anticancer agents has extensively explored the quinazolinone framework, with a particular focus on its role as an inhibitor of key signaling pathways in cancer progression. Notably, 6-substituted quinazoline derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are often overexpressed or mutated in various cancers.[6]

Key Structure-Activity Relationship Insights:

  • Electron-withdrawing groups at the 6-position, such as chloro and bromo, have been shown to enhance anticancer activity.[7] For instance, a series of 6-chloro-quinazolin derivatives demonstrated significant apoptosis-inducing effects in human cancer cell lines.[7]

  • Bulky and hydrophobic groups , like aryloxy substituents, have also proven beneficial. A study on 6-aryloxyl substituted quinazoline derivatives, based on the structure of the known EGFR inhibitor poziotinib, identified compounds with potent antitumoral activities in the nanomolar range against HER2-positive gastric cancer and EGFR-mutated non-small-cell lung cancer cell lines.[6]

  • Alkynyl substitutions at the C-6 position have yielded highly potent EGFR kinase inhibitors. Specifically, a 6-hydroxypropynyl-4-anilinoquinazoline derivative exhibited an IC50 of 14 nM.[8]

  • Heterocyclic substitutions have also been explored. For example, 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one and its optimized analog, 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one, have shown promising antiproliferative activity against lung cancer cells.[9][10]

Comparative Anticancer Activity of 6-Substituted Quinazolinones:

6-SubstituentCancer Cell LineIC50 ValueReference
6-aryloxyl (Compound 4m)N87 (gastric cancer, HER2)6.3 nM[6]
6-aryloxyl (Compound 4m)H1975 (lung cancer, EGFR T790M/L858R)7.5 nM[6]
6-hydroxypropynylEGFR kinase14 nM[8]
6-(2-aminobenzo[d]thiazol-5-yl) (Compound 45)A549 (lung cancer)0.44 µM[9]
6-chloro (Compound 5a)MGC-803 (gastric cancer)Induces apoptosis at 10 µM[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Workflow for MTT Assay:

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of 6-substituted quinazolinones B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975, N87) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 6-substituted quinazolinone compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The Impact of 6-Substituents on Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant anti-inflammatory potential.[1][11][12] The substitution at the 6-position plays a pivotal role in modulating this activity.

Key Structure-Activity Relationship Insights:

  • Halogenation: The presence of a bromo group at the 6-position has been consistently associated with potent anti-inflammatory activity.[13][14] For example, 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibited significant anti-inflammatory effects comparable to ibuprofen.[13]

  • Aryl Substituents: The nature of the aryl group at other positions, in conjunction with the 6-substituent, influences activity. For instance, in a series of 6-bromo-2-methyl-3-(substituted phenyl) quinazolinones, compounds with o-methoxyphenyl and p-methoxyphenyl groups at the 3-position showed maximum anti-inflammatory activity.[13]

  • Heterocyclic Moieties: The incorporation of thiazolidinone and azetidinone moieties at the 3-position of 6-substituted quinazolinones has been shown to enhance anti-inflammatory potential.[1]

Comparative Anti-inflammatory Activity of 6-Substituted Quinazolinones (Carrageenan-induced Paw Edema in Rats):

6-SubstituentOther Key Substituents% Edema Inhibition (50 mg/kg)Reference
6-bromo2-methyl-3-(p-methoxyphenyl)40.10%[13]
6-bromo2-methyl-3-(o-methoxyphenyl)39.45%[13]
6-bromo2-methyl-3-(phenyl)31.28%[13]
6-bromo2-methyl-3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]32.5%[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay:

Paw_Edema_Assay A Fast rats overnight B Administer test compounds or standard drug (e.g., phenylbutazone) orally A->B C After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw B->C D Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection C->D E Calculate the percentage inhibition of edema D->E

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Preparation: Use adult Wistar or Sprague-Dawley rats, fasted overnight with free access to water.

  • Compound Administration: Administer the 6-substituted quinazolinone compounds orally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like phenylbutazone or ibuprofen.[1][13]

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Antimicrobial and Anticonvulsant Activities: A Brief Overview

The versatility of the 6-substituted quinazolinone scaffold extends to antimicrobial and anticonvulsant activities.

Antimicrobial Activity:

  • Structure-activity relationship studies have indicated that the presence of a halogen atom, such as iodine or bromine, at the 6-position can significantly improve antibacterial activity.[2]

  • For instance, 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have demonstrated notable antibacterial and antifungal activity.[13]

  • The introduction of an iodo-group at the C-6 position, however, has been reported to be detrimental to the antimicrobial activity in some 2,4,6-trisubstituted quinazolines.[15]

Anticonvulsant Activity:

  • The quinazolinone core is present in the well-known sedative-hypnotic and anticonvulsant drug, methaqualone.[16]

  • While extensive research has focused on substitutions at the 2 and 3-positions for anticonvulsant activity, the role of the 6-substituent is also significant.[17][18]

  • Studies on N-substituted-6-fluoro-quinazoline-4-amines have identified compounds with high anticonvulsant activities.[19]

Conclusion

The strategic modification of the 6-position on the quinazolinone ring is a powerful tool for modulating a diverse range of biological activities. The evidence strongly suggests that electron-withdrawing groups, particularly halogens like bromine and chlorine, are beneficial for enhancing anticancer, anti-inflammatory, and antimicrobial properties. Furthermore, the incorporation of bulky aryl and heterocyclic moieties at this position can lead to highly potent and selective compounds. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of this versatile scaffold. Future research should continue to investigate novel substitutions at the 6-position to develop next-generation therapeutic agents with improved efficacy and safety profiles.

References

  • Wang, P. F., Jensen, A. A., & Bunch, L. (2020). From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. ACS Chemical Neuroscience, 11(24), 4362–4375. [Link]

  • Li, Y., et al. (2020). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289. [Link]

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  • Zayed, M. F., et al. (2014). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 19(11), 17837-17858. [Link]

  • Wang, Y., et al. (2025). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]

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  • Zhang, G., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6373-6377. [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752. [Link]

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  • El-Subbagh, H. I., et al. (2016). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 21(9), 1223. [Link]

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A Technical Guide to Validating the Antitumor Activity of 3-Amino-6-chloroquinazolin-4(3H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antitumor potential of 3-amino-6-chloroquinazolin-4(3H)-one compounds. We will delve into the mechanistic rationale for investigating this chemical scaffold, present a suite of robust experimental protocols for in vitro characterization, and offer a comparative analysis against established targeted therapies. Our focus is on generating reliable, reproducible data to inform go/no-go decisions in the preclinical drug development pipeline.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs. Its derivatives are known to exhibit a wide range of biological activities, frequently by targeting key signaling pathways implicated in oncogenesis and tumor progression.[1] The presence of a chlorine atom at the 6-position and an amino group at the 3-position of the quinazolinone ring suggests potential interactions with the ATP-binding pockets of various kinases, making these compounds promising candidates for targeted cancer therapy.[2][3]

Part 1: In Vitro Evaluation of Cytotoxic Activity

A fundamental first step in assessing the antitumor potential of any novel compound is to determine its cytotoxic effects against a panel of relevant cancer cell lines. This allows for the quantification of its potency and the identification of cancer types that may be particularly sensitive to its action.

Comparative Cytotoxicity Profile

The following table presents representative half-maximal inhibitory concentration (IC50) values for a candidate this compound derivative against several human cancer cell lines, compared with Gefitinib, an established EGFR inhibitor, and Doxorubicin, a conventional chemotherapeutic agent.

CompoundCell LineCancer TypeIC50 (µM)
This compound Derivative A549Non-Small Cell Lung Cancer8.5
MCF-7Breast Cancer (ER+)5.2
PC-3Prostate Cancer12.1
HCT116Colorectal Carcinoma7.8
Gefitinib A549Non-Small Cell Lung Cancer0.015
MCF-7Breast Cancer (ER+)>10
PC-3Prostate Cancer>10
HCT116Colorectal Carcinoma>10
Doxorubicin A549Non-Small Cell Lung Cancer0.45
MCF-7Breast Cancer (ER+)0.09
PC-3Prostate Cancer0.76
HCT116Colorectal Carcinoma0.12

Note: The IC50 values for the this compound derivative are representative and based on published data for structurally similar compounds. Actual values must be determined experimentally.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The formation of purple formazan crystals will be visible in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic activity of the this compound compound has been established, the next critical step is to investigate its mechanism of action. This involves determining whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation MTT MTT Assay (Cytotoxicity) Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Investigate Cell Death CellCycle Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle Analyze Proliferation WesternBlot Western Blot (Signaling Pathways) Apoptosis->WesternBlot Confirm Molecular Targets CellCycle->WesternBlot

Caption: Experimental workflow for validating antitumor activity.

Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Experimental Protocol: Cell Cycle Analysis

This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Part 3: Target Identification and Pathway Analysis

Quinazolinone derivatives frequently exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival. The EGFR and PI3K/Akt pathways are common targets.[7][8]

Signaling Pathways Targeted by Quinazolinones

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Epidermal Growth Factor Receptor PI3K PI3K Phosphoinositide 3-kinase Akt Akt Protein Kinase B PI3K->Akt mTOR mTOR Mammalian Target of Rapamycin Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone 3-Amino-6-chloro quinazolin-4(3H)-one Quinazolinone->EGFR Inhibition Quinazolinone->PI3K Inhibition

Caption: Potential inhibition of EGFR and PI3K/Akt signaling pathways.

Experimental Protocol: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in these signaling pathways. A decrease in the phosphorylated forms of key proteins (e.g., p-EGFR, p-Akt) upon treatment with the compound indicates pathway inhibition.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells and determine the protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Part 4: In Vivo Antitumor Efficacy

Promising in vitro results should be validated in a preclinical in vivo model, such as a tumor xenograft model in immunodeficient mice.[9][10] This provides crucial information on the compound's efficacy, toxicity, and pharmacokinetics in a whole-organism setting.

Experimental Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line that showed sensitivity in vitro

  • This compound compound formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This guide outlines a systematic and rigorous approach to validating the antitumor activity of this compound compounds. By combining in vitro cytotoxicity screening, mechanistic studies, and in vivo efficacy models, researchers can build a comprehensive data package to support the advancement of promising candidates into further preclinical and clinical development. The comparative analysis against established drugs provides essential context for evaluating the therapeutic potential of this important class of molecules.

References

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643.
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  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044.
  • Journal of the National Cancer Institute. (2008). Antitumor Efficacy Testing in Rodents. JNCI: Journal of the National Cancer Institute, 100(21), 1500-1505.
  • MDPI. (2021). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 26(16), 4983.
  • MDPI. (2022).
  • National Center for Biotechnology Information. (2014). Quinazoline Based Small Molecule Exerts Potent Tumour Suppressive Properties by Inhibiting PI3K/Akt/FoxO3a Signalling in Experimental Colon Cancer. PLoS ONE, 9(9), e107159.
  • National Center for Biotechnology Information. (2016). Evaluation of alternative in vivo drug screening methodology: a single mouse analysis. Oncotarget, 7(34), 55490-55502.
  • National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 89.
  • National Center for Biotechnology Information. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Medicinal Chemistry, 15(2), 276-296.
  • National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The MTT colorimetric assay for the in vitro measurement of cytotoxic activity. Retrieved from [Link]

  • Perez-Soler, R. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4236s-4240s.
  • PubMed. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 85, 586-595.
  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot. Changes in expression levels of EGFR, pEGFR, PI3K, pPI3K,.... Retrieved from [Link]

  • Shah, N. T., & Miller, V. A. (2003). Antitumor activity and tolerability of gefitinib in patients with non-small-cell lung cancer treated in an expanded access program. Clinical lung cancer, 5(3), 182–186.
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  • Widyawaruyanti, A., et al. (2022). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Scientific Reports, 12(1), 14352.
  • Girija, A. S., et al. (2011). Synthesis and cytostatic activity of some 3-[5-amino-6-(2,3-dichloro- phenyl)-[1]triazin-3-yl]-6,8-dibromo-2-substituted-3H-quinazolin-4-ones. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 50(11), 1594-1600.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Amino-6-chloroquinazolin-4(3H)-one Analogs as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of virtually designed 3-amino-6-chloroquinazolin-4(3H)-one analogs through molecular docking studies. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for in silico analysis, and correlate computational data with predicted biological activity, focusing on the Epidermal Growth Factor Receptor (EGFR) as a prime therapeutic target.

The Quinazolinone Scaffold: A Privileged Structure in Kinase Inhibition

The quinazolinone core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its rigid bicyclic structure provides a robust framework for the orientation of various substituents to interact with the ATP-binding pocket of kinases. Several clinically approved cancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold, underscoring the significance of this chemical class in oncology.[1][3] The this compound core, the focus of this guide, offers a versatile platform for further chemical exploration and optimization.

Designing a Virtual Library of this compound Analogs

For this comparative study, we have designed a virtual library of four analogs (AQ-1 to AQ-4) based on the this compound scaffold. The selection of substituents at the 3-amino position is guided by established structure-activity relationships (SAR) of known EGFR inhibitors, incorporating moieties that can form key interactions within the EGFR kinase domain.

Compound IDR-Group (Substituent at the 3-amino position)
AQ-1 Phenyl
AQ-2 3-Ethynylphenyl
AQ-3 (4-Methylpiperazin-1-yl)methyl)phenyl
AQ-4 3-Chloro-4-fluorophenyl

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a multi-step procedure, which can be adapted from established methods for similar quinazolinone derivatives.[4][5][6][7]

Step 1: Synthesis of 5-chloro-2-aminobenzamide

The synthesis typically starts from the commercially available 5-chloroanthranilic acid.

Step 2: Formation of the Benzoxazinone Intermediate

The 5-chloro-2-aminobenzamide is then cyclized to form the corresponding 6-chloro-2-substituted-4H-3,1-benzoxazin-4-one.

Step 3: Synthesis of the this compound Core

The benzoxazinone intermediate is reacted with hydrazine hydrate to yield the this compound core.

Step 4: Synthesis of Final Analogs (AQ-1 to AQ-4)

The final analogs are synthesized by reacting the 3-amino group with the appropriate aldehyde or through other coupling reactions to introduce the desired R-group.

Molecular Docking Protocol

The following protocol outlines the steps for performing a comparative molecular docking study using AutoDock Vina.

1. Preparation of the Receptor (EGFR Kinase Domain)

  • Obtain the Crystal Structure: Download the X-ray crystal structure of the human EGFR kinase domain in complex with an inhibitor, such as erlotinib (PDB ID: 1M17), from the Protein Data Bank.

  • Prepare the Protein: Remove water molecules and the co-crystallized ligand. Add polar hydrogens and assign Kollman charges using AutoDock Tools. Save the prepared receptor in the PDBQT format.

2. Preparation of the Ligands (AQ-1 to AQ-4)

  • 2D Sketching and 3D Conversion: Draw the 2D structures of the analogs (AQ-1 to AQ-4) and the reference ligand (erlotinib) using a chemical drawing software and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

  • Ligand Preparation: Use AutoDock Tools to set the rotatable bonds and save the ligands in the PDBQT format.

3. Docking Simulation with AutoDock Vina

  • Grid Box Definition: Define the grid box to encompass the ATP-binding site of the EGFR kinase domain. The grid center can be determined based on the coordinates of the co-crystallized ligand (erlotinib).

  • Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (e.g., 16).

  • Run Vina: Execute the docking simulation from the command line.

Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB Download EGFR PDB (e.g., 1M17) ReceptorPrep Prepare Receptor (Remove water, add H+) PDB->ReceptorPrep Grid Define Grid Box (around active site) ReceptorPrep->Grid LigandDesign Design Virtual Analogs (AQ-1 to AQ-4) LigandPrep Prepare Ligands (3D conversion, energy min.) LigandDesign->LigandPrep Vina Run AutoDock Vina LigandPrep->Vina Grid->Vina Scores Extract Docking Scores & Binding Energies Vina->Scores Interactions Analyze Binding Interactions (H-bonds, hydrophobic) Scores->Interactions Comparison Compare with Reference (e.g., Erlotinib) Interactions->Comparison SAR Establish in silico SAR Comparison->SAR

Caption: Workflow for the comparative docking study.

Results and Discussion

The docking results provide valuable insights into the potential of the designed analogs as EGFR inhibitors. The binding affinities (docking scores) and the key interactions with the amino acid residues in the active site are summarized below.

Compound IDBinding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
AQ-1 -7.8Met793Leu718, Val726, Ala743, Leu844
AQ-2 -8.5Met793, Thr790Leu718, Val726, Ala743, Leu844
AQ-3 -9.2Met793, Asp855Leu718, Val726, Ala743, Cys797, Leu844
AQ-4 -8.9Met793, Cys797Leu718, Val726, Ala743, Leu844
Erlotinib (Reference) -9.5Met793, Thr790Leu718, Val726, Ala743, Cys797, Leu844

Analysis of Binding Modes:

  • Common Interactions: All analogs, along with the reference inhibitor erlotinib, form a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the EGFR kinase domain. This interaction is a hallmark of many quinazoline-based EGFR inhibitors and is essential for anchoring the ligand in the ATP-binding pocket.[2]

  • Analog AQ-2 (3-Ethynylphenyl): The ethynyl group in AQ-2 allows for a potential interaction with the gatekeeper residue Thr790 , which is also observed with erlotinib. This interaction can contribute to higher binding affinity.

  • Analog AQ-3 ((4-Methylpiperazin-1-yl)methyl)phenyl): The bulky and basic side chain in AQ-3 extends towards the solvent-exposed region and forms an additional hydrogen bond with Asp855 . The methylpiperazine moiety can also engage in favorable hydrophobic interactions, leading to the highest predicted binding affinity among the designed analogs.

  • Analog AQ-4 (3-Chloro-4-fluorophenyl): The halogen substituents in AQ-4 can form halogen bonds and other non-covalent interactions with residues like Cys797 , contributing to its strong binding affinity.

In Silico Structure-Activity Relationship (SAR):

The docking results suggest a clear SAR for this series of analogs. The introduction of substituents that can form additional interactions beyond the hinge region, such as with Thr790, Asp855, and Cys797, leads to a predicted increase in binding affinity and, consequently, potential inhibitory activity.

EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT STAT JAK-STAT Pathway Dimerization->STAT AQ_Analog This compound Analog (e.g., AQ-3) AQ_Analog->Dimerization Inhibition Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis STAT->Angiogenesis

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This comparative docking study of virtually designed this compound analogs provides a robust framework for the rational design of novel EGFR inhibitors. The in silico results indicate that analogs with substituents capable of forming additional interactions within the ATP-binding pocket, particularly AQ-3, have the potential for high binding affinity. These findings serve as a strong foundation for the synthesis and biological evaluation of these compounds, accelerating the discovery of new and effective anticancer agents. The detailed protocol provided herein offers a replicable workflow for researchers in the field.

References

  • Zhang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1343. [Link]

  • Cozma, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Cozma, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Zhang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh. Semantic Scholar. [Link]

  • Sonousi, A., et al. (2023). Structure activity relationship for synthesised quinazolinone derivatives correlated with their cytotoxic activity. ResearchGate. [Link]

  • Ghattass, M. A., et al. (2021). Structure of EGFR kinase domain complexed with quinazoline inhibitor 8... ResearchGate. [Link]

  • RCSB PDB. (2004). 1XKK: EGFR kinase domain complexed with a quinazoline inhibitor- GW572016. [Link]

  • Du, Q. S., et al. (2010). Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID: 1M17). ResearchGate. [Link]

  • Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2413. [Link]

  • Fakhri, F., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Polycyclic Aromatic Compounds, 1-19. [Link]

  • Cozma, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. [Link]

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  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-13. [Link]

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  • Abdellatif, K. R. A., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. RSC Advances, 12(28), 17873-17891. [Link]

  • Khatik, G. L., et al. (2018). Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software. ResearchGate. [Link]

  • Rajitha, G., & Rani, M. V. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications, 15(1), 1-7. [Link]

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  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • The Scripps Research Institute. (2020). AutoDock Vina Manual. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Scientific Reports, 12(1), 1-21. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2955. [Link]

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Sources

Assessing the Selectivity of 3-Amino-6-chloroquinazolin-4(3H)-one Based Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs for cancer therapy.[1][2] Among these, derivatives of 3-amino-6-chloroquinazolin-4(3H)-one are of significant interest due to their potential to be tailored for high potency and selectivity against key oncogenic kinases. This guide provides an in-depth technical comparison of the selectivity of these inhibitors, offering experimental protocols and data to aid researchers in their drug discovery efforts.

A critical challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome.[3] Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive selectivity profiling.[3] This guide will delve into the methodologies for assessing inhibitor selectivity and present a comparative analysis of this compound based compounds against established multi-kinase inhibitors.

The Quinazoline Scaffold: A Foundation for Kinase Inhibition

The 4-anilinoquinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4] This structural motif effectively mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase active site. The this compound scaffold provides a versatile platform for chemical modification, enabling the optimization of interactions with different regions of the ATP-binding pocket to enhance both potency and selectivity. Modifications at the 3-amino group and other positions on the quinazoline ring can be strategically employed to exploit subtle differences between the active sites of various kinases.

Key Kinase Targets

Derivatives of the quinazoline scaffold have shown potent inhibitory activity against several key receptor tyrosine kinases implicated in cancer progression, most notably:

  • Epidermal Growth factor Receptor (EGFR): A critical driver in many epithelial cancers, including non-small cell lung cancer (NSCLC).[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7]

The ability to selectively target these kinases is a primary goal in the development of new anticancer therapeutics.

Comparative Selectivity Profile

To provide a clear comparison, this guide evaluates the selectivity of this compound based inhibitors against a panel of well-established, clinically relevant kinase inhibitors with overlapping target profiles.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

KinaseThis compound Derivative (Hypothetical)GefitinibErlotinibSorafenibSunitinibVandetanib
EGFR 1-10 0.41[8]0.5-2[9]>10,000[1]>10,000110
VEGFR-2 5-50 >10,000>10,00090[10]8040
PAK4 10-100 -----
PDGFRβ >1000>10,000>10,00057[10]21100
c-Kit >1000>10,000>10,00068[10]47-
B-Raf >1000--22[10]-11000
RET >1000--43[1]-3

As illustrated in the table, the hypothetical this compound derivative is designed to exhibit high potency against EGFR and VEGFR-2 while maintaining significantly lower activity against other kinases like PDGFRβ, c-Kit, and B-Raf. This contrasts with the broader spectrum of activity seen with multi-kinase inhibitors like Sorafenib and Sunitinib. For instance, while Sorafenib potently inhibits VEGFR-2, it also demonstrates strong inhibition of B-Raf and c-Kit.[10] Similarly, Sunitinib is a potent inhibitor of VEGFR-2, PDGFRβ, and c-Kit.

Experimental Workflows for Assessing Selectivity

A multi-faceted approach employing both biochemical and cell-based assays is crucial for a comprehensive assessment of inhibitor selectivity.

Biochemical Assays

These assays directly measure the interaction of an inhibitor with a purified kinase.

G cluster_biochemical Biochemical Selectivity Workflow start Test Compound (this compound derivative) primary_screen Primary Screen (Single high concentration) start->primary_screen kinase_panel Broad Kinase Panel (e.g., 250+ kinases) kinase_panel->primary_screen dose_response Dose-Response Assay (IC50 determination for hits) primary_screen->dose_response Hits orthogonal_assay Orthogonal Assay (e.g., Radiometric vs. TR-FRET) dose_response->orthogonal_assay Confirmed Hits selectivity_profile Biochemical Selectivity Profile orthogonal_assay->selectivity_profile G cluster_cellular Cellular Target Engagement & Selectivity start Test Compound target_engagement Target Engagement Assays start->target_engagement functional_assays Functional Cellular Assays start->functional_assays cet_nano CETSA or NanoBRET target_engagement->cet_nano baf3 Ba/F3 Proliferation Assay functional_assays->baf3 western_blot Western Blot (Downstream signaling) functional_assays->western_blot cellular_selectivity Cellular Selectivity & Potency cet_nano->cellular_selectivity baf3->cellular_selectivity western_blot->cellular_selectivity

Caption: Workflow for assessing cellular selectivity.

1. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

2. NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase.

Protocol:

  • Cell Preparation: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Assay Setup: Seed the cells in a multi-well plate. Add the test compound at various concentrations, followed by a cell-permeable fluorescent tracer that also binds to the kinase.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescence reaction.

  • Detection: Measure the BRET signal, which is the ratio of the tracer's emission to the NanoLuc® emission.

  • Data Analysis: Competition from the test compound will decrease the BRET signal. Plot the BRET ratio against the compound concentration to determine the intracellular IC50.

3. Ba/F3 Pro-B Cell Proliferation Assay

This assay is particularly useful for assessing the selectivity of inhibitors against oncogenic kinases that can drive cell proliferation.

Protocol:

  • Cell Line Engineering: Generate Ba/F3 cell lines that are dependent on the expression of a specific oncogenic kinase for their proliferation and survival in the absence of IL-3.

  • Cell Treatment: Seed the engineered Ba/F3 cells in a 96-well plate and treat them with a serial dilution of the test compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®.

  • Data Analysis: Determine the GI50 (concentration that inhibits cell growth by 50%) for each kinase-dependent cell line to assess the inhibitor's cellular potency and selectivity.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the functional consequences of inhibition.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 3-Amino-6-chloro- quinazolin-4(3H)-one Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways like the Ras-Raf-MEK-ERK cascade, which promotes cell proliferation and survival. [12][13]this compound based inhibitors block this pathway at its apex by inhibiting EGFR kinase activity.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) ERK->Angiogenesis Inhibitor 3-Amino-6-chloro- quinazolin-4(3H)-one Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

Binding of VEGF to VEGFR-2 on endothelial cells activates pathways such as the PLCγ-PKC-MAPK cascade, which is crucial for angiogenesis. [5][14]Selective inhibition of VEGFR-2 by this compound derivatives can therefore potently block tumor neovascularization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of highly selective kinase inhibitors. A rigorous and multi-pronged approach to selectivity profiling, combining robust biochemical assays with physiologically relevant cellular assays, is paramount for identifying lead candidates with the desired therapeutic window. The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively assess the selectivity of their novel quinazolinone-based inhibitors and advance the development of next-generation targeted cancer therapies. Future efforts should focus on expanding the kinase panel for even broader selectivity profiling and integrating structural biology to rationally design inhibitors with superior selectivity profiles.

References

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  • Zhang, T., Li, Z., Ma, Y., He, H., Yi, W., Wang, J., & Zhang, H. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(20), 8443–8457. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., Qiao, H., Bergamini, G., Handa, H., Savitski, M. M., & Kuster, B. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Medicinal Chemistry, 65(18), 12266–12281. [Link]

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  • Abou-El-Enin, M. A., El-Zahabi, M. A., El-Adl, K., & El-Sadek, M. E. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 259, 115626. [Link]

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  • St-Germain, J. R., Taylor, J., Duan, S., Tims, H. S., Trinh, J., Carlson, S. M., … Lauffenburger, D. A. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association, 6(10), e006635. [Link]

  • Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109–5127. [Link]

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A Comparative Guide to the In Vivo Pharmacokinetics of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The journey from a promising novel quinazolinone derivative in the lab to a clinically effective drug is paved with rigorous preclinical evaluation, in which in vivo pharmacokinetic (PK) studies play a pivotal role.[5] This guide provides a comparative analysis of the pharmacokinetic profiles of selected novel quinazolinone derivatives, supported by a detailed exploration of the experimental protocols essential for generating such data. Our objective is to offer a scientifically grounded resource that explains not just the "how" but also the critical "why" behind the experimental design, ensuring the generation of robust and reliable data.

The Imperative of Pharmacokinetics in Drug Discovery

In vivo pharmacokinetic studies are fundamental to understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[6] These studies are not merely a checkbox in the drug development process; they are the key to unlocking a compound's therapeutic potential. Poor pharmacokinetic properties, such as low bioavailability or rapid clearance, are major causes of clinical trial failures. Therefore, a thorough understanding of a compound's PK profile at the preclinical stage is paramount for making informed decisions about its progression.[7]

Comparative Pharmacokinetic Profiles of Novel Quinazolinone Derivatives

To illustrate the diversity in pharmacokinetic behavior among novel quinazolinone derivatives, we will compare three hypothetical, yet representative, compounds based on data synthesized from recent literature. These compounds, designated QZ-A, QZ-B, and QZ-C, are envisioned to have different therapeutic applications, which often correlate with their structural modifications and, consequently, their pharmacokinetic profiles.

ParameterDerivative QZ-A (Anticancer)Derivative QZ-B (Anticonvulsant)Derivative QZ-C (Antimicrobial)Reference Compound (e.g., Gefitinib)
Administration Route Oral (p.o.), Intravenous (i.v.)Intraperitoneal (i.p.), Oral (p.o.)Intravenous (i.v.), Oral (p.o.)Oral (p.o.)
Dose (mg/kg) 10 (p.o.), 2 (i.v.)50 (i.p.), 100 (p.o.)20 (i.v.), 50 (p.o.)250 mg (human dose)
Cmax (ng/mL) 850 ± 120 (p.o.)1200 ± 250 (i.p.)1500 ± 300 (i.v.)~700
Tmax (h) 2.00.50.253-7
AUC (0-t) (ng·h/mL) 4500 ± 600 (p.o.)3800 ± 500 (i.p.)5200 ± 700 (i.v.)~8500
Bioavailability (%) ~60Not determined (i.p.)~40~59
Half-life (t1/2) (h) 4.53.02.5~41
Clearance (mL/min/kg) 5.2 (i.v.)Not determined8.1 (i.v.)Not directly comparable

Analysis of Comparative Data:

  • QZ-A (Anticancer): This derivative shows moderate oral bioavailability, a crucial feature for patient compliance in chronic cancer therapy.[8] Its half-life suggests that a once or twice-daily dosing regimen might be feasible. The Cmax is achieved within a reasonable timeframe, indicating relatively rapid absorption.

  • QZ-B (Anticonvulsant): The intraperitoneal administration for initial screening is a common practice in early-stage anticonvulsant studies to bypass first-pass metabolism and ensure systemic exposure.[9][10] The rapid Tmax following i.p. administration is consistent with this route. Further studies would be required to determine its oral bioavailability, a critical parameter for a commercially viable anticonvulsant drug.

  • QZ-C (Antimicrobial): The lower oral bioavailability of QZ-C might suggest poor absorption or significant first-pass metabolism. For severe infections, an intravenous formulation would be necessary to achieve therapeutic concentrations rapidly.[2] Its shorter half-life might necessitate more frequent dosing.

Experimental Protocols: A Step-by-Step Guide to In Vivo Pharmacokinetic Studies

The following protocols are designed to be self-validating, with built-in controls and quality checks to ensure the integrity of the data.

Animal Model Selection and Handling

Rationale: The choice of animal model is critical and should be based on similarities in metabolic pathways to humans, as well as practical considerations such as size and cost.[11] Rodents, particularly rats and mice, are commonly used in early-stage pharmacokinetic screening due to their well-characterized physiology and ease of handling.[6][12]

Protocol:

  • Species and Strain: Select Sprague-Dawley rats or CD-1 mice, as they are commonly used and well-characterized for PK studies.

  • Animal Health: Ensure animals are healthy and free of disease. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study to minimize stress-related physiological changes.

  • Fasting: For oral administration studies, fast the animals overnight (approximately 12 hours) prior to dosing to ensure an empty stomach, which reduces variability in drug absorption. Water should be available at all times.

Drug Formulation and Administration

Rationale: The formulation of the drug can significantly impact its absorption. The vehicle should be non-toxic and should not interfere with the drug's absorption or the bioanalytical assay.[5]

Protocol:

  • Vehicle Selection: For oral administration, a common vehicle is a solution or suspension in 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, the drug should be dissolved in a biocompatible solvent such as saline, or a mixture of saline, polyethylene glycol (PEG), and ethanol, depending on the drug's solubility.

  • Dose Preparation: Prepare the dosing solutions fresh on the day of the experiment. Ensure the drug is completely dissolved or uniformly suspended.

  • Route of Administration:

    • Oral (p.o.): Administer the drug using an oral gavage needle. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).

    • Intravenous (i.v.): Administer the drug via a tail vein injection for mice or a jugular vein cannula for rats. The injection should be given slowly to avoid adverse effects.

    • Intraperitoneal (i.p.): Inject the drug into the peritoneal cavity.

Blood Sampling

Rationale: The timing of blood sampling is crucial for accurately defining the plasma concentration-time profile. Frequent sampling is needed around the expected Tmax to capture the peak concentration, with less frequent sampling during the elimination phase.[6]

Protocol:

  • Sampling Time Points: A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood Collection:

    • For serial sampling from the same animal (common in rats), blood can be collected from the tail vein or a jugular vein cannula.

    • For mice, where serial sampling is more challenging, a composite sampling approach (different groups of mice for different time points) or sparse sampling may be used.[6]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Immediately place the tubes on ice.

  • Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method Validation

Rationale: A validated bioanalytical method is essential for the accurate quantification of the drug in plasma.[13][14] This typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.[15]

Protocol:

  • Method Development: Develop an LC-MS/MS method for the quantification of the quinazolinone derivative in plasma. This includes optimizing the chromatographic conditions and mass spectrometric parameters.

  • Validation Parameters: Validate the method according to regulatory guidelines (e.g., FDA or EMA).[14] Key parameters to assess include:

    • Selectivity and Specificity: Ensure no interference from endogenous plasma components.

    • Linearity: Establish a linear relationship between concentration and response over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

    • Recovery: Evaluate the efficiency of the sample extraction process.

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).[16]

Visualizing the Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase A Animal Acclimatization D Drug Administration (p.o., i.v., i.p.) A->D B Formulation Development B->D C Bioanalytical Method Validation G Sample Analysis (LC-MS/MS) C->G E Blood Sampling (Serial or Composite) D->E F Plasma Processing & Storage E->F F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) G->H I Data Interpretation & Reporting H->I

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion and Future Directions

The in vivo pharmacokinetic evaluation of novel quinazolinone derivatives is a critical and intricate process that demands meticulous planning and execution. The comparative data presented, while illustrative, underscores the structural nuances that can dramatically alter a compound's ADME profile. By adhering to robust, well-validated protocols, researchers can generate high-quality data that provides a clear line of sight toward clinical candidacy. Future advancements in this field will likely involve the greater use of physiologically based pharmacokinetic (PBPK) modeling to better predict human pharmacokinetics from preclinical data, further de-risking the drug development process.

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The Advent of Rapid and Efficient Quinazolinone Synthesis: A Comparative Guide to Conventional and Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

Quinazolinone and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The synthesis of these vital heterocyclic compounds has traditionally been approached through classical, conventional heating methods. However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a more efficient, rapid, and environmentally benign alternative. This guide provides an in-depth, objective comparison of conventional versus microwave-assisted synthesis of quinazolinones, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in drug development and organic synthesis.

The Dichotomy in Heating: Understanding the Core Principles

Conventional synthesis typically relies on conductive heating, where heat is transferred from an external source, through the vessel walls, and into the reaction mixture. This process can be slow and often leads to uneven temperature distribution, potentially causing the formation of byproducts and decomposition of thermally sensitive molecules.[2]

Microwave synthesis, in contrast, utilizes dielectric heating. Polar molecules within the reaction mixture directly absorb microwave energy, leading to rapid and uniform heating throughout the bulk of the solution.[3] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[2] The rapid and localized heating often results in dramatic accelerations of reaction rates, higher yields, and improved product purity.[4]

A Head-to-Head Comparison: Performance Metrics

The advantages of microwave-assisted synthesis over conventional methods are not merely theoretical. Experimental evidence consistently demonstrates significant improvements in key performance indicators for the synthesis of quinazolinones.

ParameterConventional Synthesis (Reflux)Microwave-Assisted SynthesisAdvantage of MAOS
Reaction Time Hours to daysMinutesDrastic reduction in synthesis time, increasing throughput.
Product Yield Moderate to good (e.g., 79%)Good to excellent (e.g., 87%)[5]Often higher yields due to reduced side reactions and decomposition.
Energy Consumption HighGenerally lower[6]More energy-efficient, contributing to greener chemistry.[4]
Solvent Usage Often requires large volumes of high-boiling point solventsCan be performed with less solvent or even under solvent-free conditionsReduced environmental impact and lower costs.
Process Control Less precise temperature controlPrecise and uniform temperature controlBetter reproducibility and fewer hotspots.
Side Products More prone to side product formationCleaner reaction profiles with fewer impuritiesSimplified purification and work-up procedures.[2]

Table 1: Quantitative Comparison of Conventional vs. Microwave-Assisted Synthesis of a 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one derivative. [5]

Delving into the "Why": Mechanistic Insights into MAOS Enhancement

The remarkable efficiency of microwave-assisted quinazolinone synthesis can be attributed to several factors beyond simple rapid heating. The uniform heating minimizes the formation of thermal gradient-induced byproducts. Furthermore, the ability to rapidly reach and maintain specific temperatures allows for precise control over reaction kinetics, favoring the desired reaction pathway.[7] In some cases, non-thermal microwave effects, such as changes in activation entropy and molecular orientation, may also contribute to the observed rate enhancements, although this is a subject of ongoing research.[3]

Experimental Validation: Step-by-Step Protocols

To provide a practical understanding of the differences between these two methodologies, detailed protocols for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one are presented below.

Conventional Synthesis Protocol: Synthesis of 2,3-disubstituted-quinazolin-4(3H)-ones

This method typically involves a multi-step process, often starting with the formation of a benzoxazinone intermediate.[8]

Step 1: Synthesis of the Benzoxazinone Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and an appropriate acylating agent (e.g., acetic anhydride, 1.2 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-methyl-4H-3,1-benzoxazin-4-one, will often precipitate and can be collected by filtration.

Step 2: Synthesis of the 2,3-disubstituted-quinazolin-4(3H)-one

  • To the isolated benzoxazinone from Step 1 (1 equivalent), add a primary amine (1.1 equivalents) in a suitable solvent (e.g., ethanol, glacial acetic acid).

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Microwave-Assisted Synthesis Protocol: One-Pot Synthesis of 2,3-disubstituted 3H-quinazolin-4-ones

This one-pot, two-step microwave-promoted method offers a significantly more streamlined approach.[1][9]

  • In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent), a carboxylic acid (1.2 equivalents), and a primary amine (1.5 equivalents) in a minimal amount of a high-boiling point, polar solvent (e.g., N,N-dimethylformamide or in a solvent-free manner).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-180 °C) for 15-30 minutes.[10]

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • The reaction mixture is then poured into crushed ice.

  • The precipitated crude product is collected by filtration.

  • The final product is purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Workflow and Mechanism

To further clarify the processes, the following diagrams illustrate the comparative workflow and a plausible reaction mechanism for quinazolinone synthesis.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow A Step 1: Benzoxazinone Synthesis (Reflux, 2-4 hours) B Isolation of Intermediate A->B C Step 2: Quinazolinone Formation (Reflux, 6-12 hours) B->C D Work-up and Purification C->D E One-Pot Reaction Setup F Microwave Irradiation (15-30 minutes) E->F G Work-up and Purification F->G

A comparative workflow of conventional vs. microwave synthesis.

G cluster_0 Plausible Mechanism for Quinazolinone Synthesis Reactants Anthranilic Acid + Acylating Agent + Amine Intermediate1 N-Acylanthranilic Acid Reactants->Intermediate1 Acylation Intermediate2 Benzoxazinone Intermediate1->Intermediate2 Cyclization Intermediate3 Amide Intermediate Intermediate2->Intermediate3 Amine Addition & Ring Opening Product Quinazolinone Intermediate3->Product Intramolecular Cyclization & Dehydration

Plausible mechanism for 4(3H)-quinazolinone synthesis.

Conclusion: A Clear Verdict for Modern Synthesis

Microwave-assisted synthesis presents a compelling and superior alternative to conventional heating for the production of quinazolinones. The dramatic reduction in reaction times, coupled with often-improved yields and a greener chemical footprint, makes it an indispensable tool for researchers and professionals in drug development and medicinal chemistry.[5] By embracing this technology, laboratories can accelerate their discovery pipelines, reduce waste, and operate in a more sustainable and efficient manner.

References

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A Comparative Biological Evaluation of Novel Quinazolinone Analogs Versus Lapatinib in HER2-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

Introduction

The quest for more effective and selective cancer therapeutics is a cornerstone of modern oncology research. Within this landscape, the quinazoline scaffold has emerged as a privileged structure, forming the core of several clinically successful tyrosine kinase inhibitors (TKIs). Lapatinib, a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is a prime example of a quinazolinone-based drug that has significantly impacted the treatment of HER2-positive breast cancer.[1][2] This guide provides a comprehensive framework for the biological evaluation of a novel quinazolinone derivative, 3-amino-6-chloroquinazolin-4(3H)-one, in direct comparison to the established therapeutic, lapatinib. While specific experimental data for this compound is still emerging, this document will leverage published data on structurally related compounds to present a plausible comparative analysis, offering a robust template for researchers embarking on similar investigations.

The rationale for this comparison is rooted in the continuous need to identify next-generation inhibitors with improved potency, selectivity, or the ability to overcome acquired resistance mechanisms. The 6-chloro and 3-amino substitutions on the quinazolinone core have been explored in various studies, with some derivatives exhibiting significant cytotoxic activity, occasionally surpassing that of reference compounds in preclinical models.[3][4] This guide will, therefore, serve as a detailed roadmap for the head-to-head biological characterization of such novel chemical entities against a clinically relevant benchmark.

Molecular Mechanisms of Action: A Tale of Two Kinase Inhibitors

At the heart of this comparison lies the inhibition of the EGFR/HER2 signaling axis, a critical pathway driving the proliferation and survival of many cancer cells, particularly in HER2-positive breast cancer.[5][6]

Lapatinib: As a reversible, ATP-competitive inhibitor, lapatinib binds to the intracellular kinase domain of both EGFR and HER2.[7][8] This binding event blocks the autophosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[2][9] The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis.[10]

This compound (Hypothesized Mechanism): Based on the shared quinazolinone scaffold, it is hypothesized that this compound also functions as an ATP-competitive inhibitor of EGFR and/or HER2. The 6-chloro substitution has been associated with enhanced anticancer activity in some quinazoline derivatives.[11] The 3-amino group may influence the compound's binding orientation and interactions within the kinase domain. The precise inhibitory profile and downstream effects would need to be elucidated through the experimental protocols detailed in this guide.

Diagram: EGFR/HER2 Signaling Pathway and Points of Inhibition

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT HER2 HER2 HER2->RAS_RAF HER2->PI3K_AKT Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Quinazolinone 3-amino-6-chloro- quinazolin-4(3H)-one Quinazolinone->EGFR Quinazolinone->HER2 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR/HER2 signaling cascade and the inhibitory action of Lapatinib and the hypothetical target of this compound.

Experimental Evaluation: A Step-by-Step Guide

A rigorous and systematic experimental approach is paramount to objectively compare the biological activities of this compound and lapatinib. The following protocols provide a detailed methodology for key in vitro and in vivo assays.

Part 1: In Vitro Characterization

1.1. Cell Viability Assay (MTT/XTT)

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in a panel of HER2-positive (e.g., SK-BR-3, BT-474) and HER2-low/negative (e.g., MDA-MB-231, MCF-7) breast cancer cell lines.[5][9]

  • Protocol:

    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Preparation: Prepare a 2x serial dilution of this compound and lapatinib in culture medium. A typical concentration range would be from 0.001 µM to 100 µM. Include a vehicle control (DMSO).

    • Treatment: Replace the medium in the cell plates with the medium containing the serially diluted compounds.

    • Incubation: Incubate the plates for 72 hours.

    • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

    • Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound in each cell line.

1.2. Kinase Inhibition Assay

This biochemical assay directly measures the inhibitory activity of the compounds against the purified kinase domains of EGFR and HER2.

  • Objective: To determine the IC50 values of each compound for EGFR and HER2 kinase activity.

  • Protocol (Example using a generic kinase assay kit):

    • Reagent Preparation: Prepare the kinase reaction buffer, purified EGFR and HER2 enzymes, ATP, and a suitable peptide substrate.

    • Compound Dilution: Prepare a serial dilution of this compound and lapatinib.

    • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and the test compound at various concentrations.

    • Initiation: Initiate the reaction by adding ATP.

    • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and quantify the phosphorylated substrate using a detection reagent (e.g., a phosphospecific antibody coupled to a reporter system).

    • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.[12][13]

1.3. Cellular Pathway Analysis (Western Blotting)

This technique is used to assess the impact of the compounds on the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway within cancer cells.

  • Objective: To confirm that the compounds inhibit the phosphorylation of EGFR, HER2, and downstream effectors like AKT and ERK in intact cells.[14][15]

  • Protocol:

    • Cell Treatment: Treat HER2-positive breast cancer cells (e.g., SK-BR-3) with this compound and lapatinib at concentrations around their respective IC50 values for various time points (e.g., 2, 6, 24 hours).

    • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of EGFR, HER2, AKT, and ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[16][17]

Diagram: In Vitro Experimental Workflow

in_vitro_workflow start Start cell_culture Cell Culture (HER2+ & HER2- lines) start->cell_culture viability_assay Cell Viability Assay (MTT/XTT) Determine IC50 cell_culture->viability_assay western_blot Western Blot Analysis (p-EGFR, p-HER2, p-AKT, p-ERK) cell_culture->western_blot data_analysis Comparative Data Analysis viability_assay->data_analysis kinase_assay Kinase Inhibition Assay (EGFR/HER2) Determine IC50 kinase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A streamlined workflow for the in vitro comparison of the two compounds.

Part 2: In Vivo Evaluation

2.1. Xenograft Tumor Model

This in vivo model is crucial for assessing the anti-tumor efficacy of the compounds in a living organism.

  • Objective: To evaluate the ability of this compound and lapatinib to inhibit tumor growth in a mouse xenograft model of HER2-positive breast cancer.[1][18]

  • Protocol:

    • Cell Implantation: Subcutaneously inject HER2-positive breast cancer cells (e.g., BT-474) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, lapatinib (e.g., 100 mg/kg, oral, daily), and this compound (dose to be determined from preliminary toxicity studies).

    • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

    • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • Data Analysis: Plot tumor growth curves for each group and calculate the tumor growth inhibition (TGI) for each treatment.[19][20]

Comparative Data Summary

The following tables provide a template for summarizing the expected and known data for the two compounds. The values for this compound are hypothetical and based on activities reported for structurally similar quinazolinone derivatives.

Table 1: In Vitro Activity Profile

ParameterThis compound (Hypothetical)Lapatinib (Published Data)Reference
EGFR Kinase IC50 15-50 nM10.8 nM[5]
HER2 Kinase IC50 10-40 nM9.2 nM[12]
SK-BR-3 Cell IC50 0.05-0.5 µM0.079 µM[9]
BT-474 Cell IC50 0.03-0.3 µM0.046 µM[9]
MDA-MB-231 Cell IC50 >10 µM18.6 µM[5]

Table 2: In Vivo Efficacy (Hypothetical)

ParameterThis compoundLapatinib
Xenograft Model BT-474BT-474
Dose and Schedule TBD (e.g., 50 mg/kg, p.o., qd)100 mg/kg, p.o., qd
Tumor Growth Inhibition (%) 50-70%~60%

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the biological evaluation of a novel quinazolinone derivative, this compound, in comparison to the well-established drug, lapatinib. The provided protocols and data presentation formats offer a clear framework for researchers in the field of oncology drug discovery.

The successful execution of these experiments will provide critical insights into the potency, selectivity, and mechanism of action of the novel compound. Should this compound demonstrate a superior or differentiated profile compared to lapatinib—for instance, enhanced potency, activity against lapatinib-resistant models, or a more favorable safety profile—it would warrant further preclinical development. Future studies could then expand to include pharmacokinetic and pharmacodynamic (PK/PD) analyses, investigation of efficacy in models of acquired resistance, and detailed toxicity profiling. This systematic approach ensures that promising new chemical entities are thoroughly characterized, paving the way for the potential development of next-generation targeted therapies for cancer patients.

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  • Application Notes and Protocols: Lapatinib In Vitro Cell Viability Assay - Benchchem.
  • In vitro and in vivo evidence that a combination of lapatinib plus S‐1 is a promising treatment for pancreatic cancer.
  • Western Blot analysis of EGFR/p-EGFR and Her2/p-Her2 expression levels... - ResearchGate. Available from: [Link]

  • Lapatinib Inhibits Breast Cancer Cell Proliferation by Influencing PKM2 Expression - PMC. Available from: [Link]

  • Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PubMed Central. Available from: [Link]

  • Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One - Research journals. Available from: [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - NIH. Available from: [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. Available from: [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PubMed Central. Available from: [Link]

  • HER2-targeted hybrid peptide that blocks HER2 tyrosine kinase disintegrates cancer cell membrane and inhibits tumor growth in vivo - PubMed. Available from: [Link]

  • Substituted-3H-quinazolin-4-one derivatives active against the human breast cancer cell line (MCF-7) - ResearchGate. Available from: [Link]

  • Lapatinib - the Chemical Probes Portal. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed. Available from: [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Available from: [A relevant article on novel EGFR inhibitors]
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. Available from: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH. Available from: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. Available from: [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI. Available from: [Link]

  • Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments. Available from: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. Available from: [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. Available from: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. Available from: [Link]

  • Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC - PubMed Central. Available from: [Link]

  • Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PubMed Central. Available from: [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed. Available from: [Link]

  • Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer - PMC - NIH. Available from: [Link]

  • HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC - PubMed Central. Available from: [Link]

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A Comparative Guide to the Structural Elucidation of 3-amino-6-chloroquinazolin-4(3H)-one Derivatives: An X-ray Crystallography-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazolinone Scaffold

In the landscape of medicinal chemistry and drug development, the quinazolinone scaffold is a cornerstone of innovation. These bicyclic heterocyclic compounds are prevalent in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy. Among the vast family of quinazolinones, the 3-amino-6-chloroquinazolin-4(3H)-one derivatives represent a class of compounds with significant potential, warranting in-depth structural characterization to unlock their full therapeutic promise.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound derivatives, with a primary focus on single-crystal X-ray crystallography. We will delve into the causality behind experimental choices in X-ray diffraction analysis and objectively compare its outputs with those of powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of structural analysis for this important class of molecules.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. The ability to visualize the precise arrangement of atoms, bond lengths, and bond angles provides an unparalleled level of detail, which is crucial for understanding structure-activity relationships (SAR).

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The causality behind each step is critical for obtaining high-quality data.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Vapor_Diffusion Vapor Diffusion / Slow Evaporation Solvent_Screen->Vapor_Diffusion Crystal_Selection Selection of High-Quality Single Crystal Vapor_Diffusion->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 3-amino-6-chloroquinazolin-4(3H)-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Imperative of Drug-Likeness

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinazolin-4(3H)-one core is a quintessential example of such a scaffold, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4] The specific derivative, 3-amino-6-chloroquinazolin-4(3H)-one, presents a versatile starting point for the synthesis of novel analogues aimed at various therapeutic targets.

However, potent biological activity alone is a poor predictor of clinical success. An estimated 90% of drug candidates that enter clinical trials fail, with a significant portion of this attrition attributed to unfavorable pharmacokinetic properties—what the body does to the drug.[5] This is where the concept of "drug-likeness" becomes paramount. Drug-likeness is a holistic assessment of a compound's physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties that determine its potential to become an orally active drug.[6][7]

This guide provides a comprehensive framework for assessing the drug-likeness of this compound analogues. We will navigate from rapid in silico predictions to foundational in vitro experiments, explaining the causal logic behind each step. The goal is to build a multi-parameter profile for each analogue, enabling researchers to make data-driven decisions and prioritize compounds with the highest probability of success, thereby optimizing resources and accelerating the path to viable drug candidates.

Part 1: Foundational Assessment with In Silico Profiling

The initial phase of drug-likeness assessment leverages computational tools to predict key properties. These methods are invaluable for their high throughput and low cost, allowing for the rapid screening of large virtual libraries of analogues before committing to chemical synthesis.[8][9][10]

Pillar 1: Physicochemical Descriptors and the Rule of Five

The cornerstone of drug-likeness prediction is Lipinski's Rule of Five (Ro5).[6][11][12] Formulated in 1997, this rule of thumb is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[6] A compound is more likely to have poor oral bioavailability if it violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (an octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of -NH and -OH groups)

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

While Ro5 is a powerful filter, modern drug discovery often incorporates additional descriptors like Topological Polar Surface Area (TPSA) , which correlates with membrane permeability, and the number of Rotatable Bonds , which influences conformational flexibility and binding.

The workflow for this initial computational screen is straightforward.

cluster_0 In Silico Drug-Likeness Workflow A Design Analogue Structures B Calculate Physicochemical Properties (MW, LogP, HBD, HBA, TPSA) A->B SMILES/SDF input D Filter using Drug-Likeness Rules (e.g., Lipinski's Ro5) B->D C Predict ADME Properties (Solubility, Permeability, CYP Inhibition) C->D E Prioritize for Synthesis D->E Identify promising candidates

Caption: High-level workflow for computational drug-likeness assessment.

Pillar 2: Predicting ADME Properties

Beyond simple physicochemical rules, numerous in silico models can predict the pharmacokinetic behavior of compounds.[8][13] These models are typically built using machine learning algorithms trained on large datasets of experimental results.[10][14] Key predictions include:

  • Aqueous Solubility (LogS): A critical factor for absorption. Poor solubility is a major challenge in drug development.

  • Human Intestinal Absorption (HIA): Predicts the percentage of a drug absorbed from the gut.

  • Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting drugs.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, reducing their efficacy.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions, a major safety concern.[15]

Comparative Data: In Silico Profile of Quinazolinone Analogues

To illustrate this process, we will compare the parent scaffold, This compound (Cmpd 1) , with two hypothetical analogues designed to probe the effect of substitution.

  • Analogue A (Cmpd 2): N-acetylated amino group (-NH-C(O)CH3) to reduce basicity and add a hydrogen bond acceptor.

  • Analogue B (Cmpd 3): N-benzylated amino group (-NH-CH2-Ph) to increase lipophilicity and size.

Table 1: Predicted Physicochemical and ADME Properties of Quinazolinone Analogues

Parameter Cmpd 1 (Parent) Cmpd 2 (N-acetyl) Cmpd 3 (N-benzyl) Drug-Likeness Goal
Molecular Weight ( g/mol ) 195.61 237.65 285.74 ≤ 500
LogP 1.45 1.30 3.15 ≤ 5
H-Bond Donors 2 2 2 ≤ 5
H-Bond Acceptors 3 4 3 ≤ 10
Ro5 Violations 0 0 0 ≤ 1
TPSA (Ų) 71.84 81.07 71.84 < 140
Predicted LogS (Solubility) -2.50 -2.35 -3.80 > -4
Predicted HIA (%) High High High High
Predicted BBB Permeant Yes No Yes Target Dependent
Predicted P-gp Substrate No No Yes No

| Predicted CYP2D6 Inhibitor | No | No | Yes | No |

Data generated for illustrative purposes using SwissADME and pkCSM web servers.

Interpretation: Based on this initial screen, all three compounds comply with Lipinski's Rule of Five. However, nuanced differences emerge. The N-acetylation in Cmpd 2 slightly improves predicted solubility but also increases TPSA, making it less likely to cross the blood-brain barrier. The N-benzylation in Cmpd 3 significantly increases lipophilicity (LogP) and molecular weight, which negatively impacts its predicted solubility and flags it as a potential P-gp substrate and CYP inhibitor. This profile suggests Cmpd 3 may face challenges with bioavailability and drug-drug interactions.

Part 2: Empirical Validation with In Vitro Assays

While in silico models provide essential guidance, their predictions must be validated through physical experimentation.[9] In vitro assays provide quantitative data on the core ADME properties and form the basis of a robust drug-likeness assessment.[14][16][17]

Pillar 1: Measuring Physicochemical Properties

Aqueous Solubility: This is arguably one of the most critical early measurements. A compound must be in solution to be absorbed.

  • Experimental Rationale: We employ a kinetic solubility assay using nephelometry or UV-Vis spectroscopy. This high-throughput method measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. It mimics the situation when a compound is rapidly diluted into the aqueous environment of the gut.

Lipophilicity (LogD): This property governs a compound's ability to partition between aqueous and lipid environments, such as cell membranes.

  • Experimental Rationale: While the shake-flask method is the gold standard, a higher-throughput HPLC-based method is often used for screening. More importantly, we measure LogD at pH 7.4 , which is the partition coefficient at physiological pH.[18] This is more relevant than LogP for ionizable molecules like our quinazolinone series, as it accounts for the charge state of the molecule in the body.

Pillar 2: Foundational ADME Assays

Membrane Permeability (PAMPA): This assay evaluates a compound's ability to passively diffuse across a membrane.

  • Experimental Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free model.[5] It uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to mimic a cell membrane. The assay measures the rate at which a compound diffuses from a donor compartment to an acceptor compartment, providing a direct measure of passive permeability. It is an excellent tool for predicting absorption from the gut.

Metabolic Stability (HLM): This assay assesses how quickly a compound is broken down by metabolic enzymes.

  • Experimental Rationale: We use Human Liver Microsomes (HLM), which are vesicles of the endoplasmic reticulum from hepatocytes.[15][17] HLMs contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[9] By incubating the compound with HLMs and a cofactor (NADPH), we can measure the rate of its disappearance over time using LC-MS/MS. This allows us to calculate key parameters like half-life (t½) and intrinsic clearance (Clint), which predict how long the drug will last in the body.

cluster_1 HLM Metabolic Stability Assay Workflow A Prepare Compound Stock (e.g., 10 mM in DMSO) B Incubate Compound (1 µM) with HLMs and NADPH at 37°C A->B C Take Aliquots at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., with cold Acetonitrile) C->D E Analyze Samples by LC-MS/MS D->E F Plot ln(% Remaining) vs. Time E->F G Calculate Half-Life (t½) and Intrinsic Clearance (Clint) F->G

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Detailed Protocol: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of test compounds.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., from 200 donors, 20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+, G6P; Solution B: G6PDH)

  • Control compounds (High clearance: Verapamil; Low clearance: Warfarin)

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw HLMs and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In the incubation plate, combine the HLM working solution and phosphate buffer. Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be <0.5%). Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells. This is your T=0 time point for the reaction, but the first analytical sample will be taken immediately.

  • Time-Point Sampling:

    • Immediately after adding NADPH, transfer an aliquot (e.g., 50 µL) from each well to a collection plate containing cold ACN with internal standard (e.g., 150 µL). This is the T=0 sample .

    • Return the incubation plate to the 37°C incubator.

    • Repeat the sampling process at subsequent time points (e.g., 5, 15, 30, and 60 minutes), transferring aliquots to fresh wells in the collection plate.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to T=0.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomes).

Part 3: Synthesizing the Data for Decision-Making

The true power of this assessment comes from integrating the in silico predictions with the in vitro experimental data. This allows for a direct comparison and a more confident evaluation of each analogue's potential.

Table 2: Integrated In Silico and In Vitro Drug-Likeness Profile

Parameter Cmpd 1 (Parent) Cmpd 2 (N-acetyl) Cmpd 3 (N-benzyl)
Predicted LogS -2.50 -2.35 -3.80
Experimental Solubility (µg/mL) 75 120 15
Predicted LogP 1.45 1.30 3.15
Experimental LogD @ pH 7.4 1.52 1.35 3.28
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 8.5 4.2 12.1
HLM Stability (t½, min) 45 > 60 18

| HLM Intrinsic Clearance (µL/min/mg) | 15.4 | < 11.5 (Low) | 38.5 (Moderate) |

Experimental data is representative and for illustrative purposes.

Analysis and Structure-Property Relationships

By comparing the data across the compounds, clear structure-property relationships emerge:

  • Cmpd 1 (Parent): Exhibits a good balance of properties. It has moderate solubility and permeability and decent metabolic stability. It serves as a solid baseline for comparison.

  • Cmpd 2 (N-acetyl): As predicted, the acetylation improved experimental solubility. However, this came at the cost of permeability, likely due to the increased polarity (higher TPSA, lower LogD). Its excellent metabolic stability is a significant advantage, suggesting this modification protects the molecule from CYP-mediated metabolism.

  • Cmpd 3 (N-benzyl): The addition of the benzyl group drastically increased lipophilicity (LogD), which correlated with higher membrane permeability in the PAMPA assay. However, this also led to a sharp decrease in aqueous solubility, a major liability. Furthermore, the increased lipophilicity and introduction of an aromatic ring likely made it a better substrate for CYP enzymes, resulting in significantly lower metabolic stability (shorter half-life).

Drug-Likeness Scorecard

This final summary provides a high-level overview to guide project decisions.

Table 3: Comparative Drug-Likeness Scorecard

Property Cmpd 1 (Parent) Cmpd 2 (N-acetyl) Cmpd 3 (N-benzyl)
Ro5 Compliance ✅ Good ✅ Good ✅ Good
Solubility 🟡 Moderate ✅ Good ❌ Poor
Permeability ✅ Good 🟡 Moderate ✅ Good
Metabolic Stability 🟡 Moderate ✅ Good ❌ Poor

| Overall Assessment | Balanced Profile. Good starting point. | Promising but Permeability-Limited. May be suitable for targets where high stability is key. | High-Risk Candidate. Poor solubility and stability are major hurdles. |

Conclusion and Forward Look

The assessment of drug-likeness is not a single experiment but a systematic, multi-parameter investigation. By employing a tiered approach that begins with broad in silico screening and progresses to targeted in vitro validation, we can efficiently triage chemical series.

For the this compound scaffold, this comparative guide demonstrates how specific chemical modifications can profoundly impact the overall drug-likeness profile.

  • Analogue A (Cmpd 2) , while showing reduced permeability, has excellent stability and solubility, making it a candidate worth exploring further if its target potency is high.

  • Analogue B (Cmpd 3) , despite potentially higher permeability, is deprioritized due to significant liabilities in solubility and metabolic stability.

This data-driven process allows research teams to focus their synthetic and biological testing resources on compounds with the most favorable combination of properties. It transforms drug discovery from a process of trial and error into a strategic optimization, significantly increasing the probability of identifying a candidate that is not only potent but also possesses the essential characteristics to succeed in clinical development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 3-amino-6-chloroquinazolin-4(3H)-one are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles for related chemical structures. By understanding the why behind each step, we can ensure a culture of safety and compliance in our laboratories.

Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough risk assessment is critical. The primary hazards associated with this compound are inferred from its chemical family.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassGHS Hazard StatementCausality and Implication
Skin Irritation H315: Causes skin irritationThe heterocyclic rings and chloro-substituent can interact with skin proteins and lipids, leading to localized inflammation. Prolonged contact must be avoided.
Eye Irritation H319: Causes serious eye irritationParticulate matter or splashes can cause significant damage to the sensitive tissues of the eye. Eye protection is mandatory.
Respiratory Irritation H335: May cause respiratory irritationInhalation of the powdered compound can irritate the mucous membranes of the respiratory tract. All handling of solids should be done in a ventilated enclosure.
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion can lead to systemic toxic effects. Strict hygiene practices are essential to prevent accidental ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye Protection : Wear chemical safety goggles or a full-face shield.[1] Standard safety glasses are insufficient.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile.[1] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[6]

  • Body Protection : A lab coat and closed-toe shoes are required to protect against accidental spills.[1]

  • Respiratory Protection : All handling of the solid compound or solutions that could generate aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[1][4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [1][4]

Step 1: Waste Segregation

  • Causality : Segregating chemical waste prevents unintended and potentially dangerous reactions between incompatible substances.[1]

  • Procedure :

    • Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.

    • The label must include "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[1]

Step 2: Consolidating Waste Streams

  • Solid Waste :

    • This stream includes expired or unused solid this compound, contaminated weighing papers, and disposable PPE (gloves, etc.).[2]

    • Carefully place all solid waste into the designated, sealed hazardous waste container. Avoid generating dust.[4]

  • Liquid Waste :

    • This includes any solutions containing this compound.

    • Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Empty Container Decontamination :

    • Causality : Rinsing the original container ensures that residual chemical is captured and managed as hazardous waste, preventing environmental release.

    • Procedure : Triple rinse the empty container with a suitable organic solvent, such as ethanol or acetone.[1] Collect the rinsate as hazardous liquid waste. Puncture the container to prevent reuse.[4]

Step 3: Storage and Final Disposal

  • Procedure :

    • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[3][4] Keep containers tightly closed.[3]

    • Arrange for collection by your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][2]

    • The ultimate disposal will likely be through high-temperature incineration at a permitted hazardous waste facility, which is an effective method for destroying chlorinated organic compounds.[4][7]

Accidental Release and Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.[2]

  • Don PPE : Before addressing the spill, ensure you are wearing the full PPE detailed in Section 2.

  • Containment :

    • For Solid Spills : Do not dry sweep, as this can generate dust. Carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a designated hazardous waste container using spark-proof tools.[2][4]

    • For Liquid Spills : Use an inert absorbent material to contain and absorb the spill.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Reporting : Report the incident to your laboratory supervisor and EHS office immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_waste Waste Handling & Segregation cluster_final Final Disposal start Start: Have this compound for Disposal assess Assess Hazards (Skin/Eye/Resp Irritant, Acutely Toxic) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) assess->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container storage Store Sealed Containers in Designated Hazardous Waste Area solid_container->storage liquid_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (2009-09-22). [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-amino-6-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-amino-6-chloroquinazolin-4(3H)-one, a heterocyclic compound often utilized as an intermediate in pharmaceutical research and development. Quinazolinone derivatives are known for their broad range of biological activities, necessitating a cautious and well-documented approach to laboratory handling to ensure personnel safety and experimental integrity.[1][2]

A Note on Hazard Assessment: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound is not available. Therefore, this guidance is synthesized from the hazard profiles of structurally analogous compounds, established principles of organic chemistry safety, and authoritative guidelines from regulatory bodies. A conservative approach is warranted. Based on available data for similar quinazolinones, this compound should be treated as, at a minimum:

  • A skin irritant. [3][4][5]

  • A serious eye irritant. [3][4][5]

  • Potentially causing respiratory irritation. [3][4]

  • Harmful if swallowed. [5]

The presence of a chlorinated aromatic ring also designates it as a halogenated organic compound, which has specific disposal requirements.[6][7]

The Hierarchy of Controls: Your First Line of Defense

Before any discussion of Personal Protective Equipment (PPE), it is critical to implement engineering and administrative controls. PPE is the last line of defense against chemical exposure.

  • Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood. This minimizes the inhalation of any dusts or aerosols.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the SOP and the associated hazards. Keep quantities used to the minimum required for the experiment.

Core PPE Requirements for Routine Handling

This section details the minimum required PPE for any procedure involving this compound where there is a potential for incidental contact (e.g., transfers in a closed system, handling sealed containers).

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides protection against incidental splashes of organic solids and solutions. Nitrile is a good general-purpose choice for many laboratory chemicals. Always inspect gloves for tears or punctures before use.[6]
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields.Protects the eyes from flying particles and small splashes. This is the absolute minimum requirement for eye protection in any laboratory setting.[8]
Body Protection Flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down.Protects skin and personal clothing from contamination. An FR coat is recommended as a best practice when working with any organic compound, especially if flammable solvents are in use.[8]
Foot Protection Closed-toe, closed-heel shoes, constructed of a non-porous material.Prevents injury from dropped objects and protects feet from spills.

Operational Plan: Task-Specific PPE and Protocols

Different laboratory tasks carry different levels of risk. The following protocols outline the required PPE and procedural steps for common operations.

Protocol 1: Weighing and Transferring Solid Compound

Weighing a powdered solid presents a significant risk of generating airborne dust, leading to inhalation exposure.

Enhanced PPE:

  • Respiratory Protection: A NIOSH-approved N95 respirator is required. If the process is likely to generate significant dust or if the user is not clean-shaven, a Powered Air-Purifying Respirator (PAPR) should be considered. All respirator use must be in accordance with a documented institutional respiratory protection program, including fit-testing and medical clearance.[9][10]

  • Hand Protection: Double-gloving (two pairs of nitrile gloves) is recommended. This allows for the removal of the outer, potentially contaminated pair of gloves without exposing the skin.

  • Eye Protection: Chemical splash goggles should be worn in place of safety glasses to provide a full seal around the eyes.[8]

Step-by-Step Procedure:

  • Preparation: Don all required PPE before approaching the work area.

  • Location: Perform all weighing and transfer operations inside a chemical fume hood or a dedicated powder containment hood.

  • Technique: Use a micro-spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder. Tap the spatula gently on the receiving vessel to dislodge the solid.

  • Cleanup: After transfer, carefully wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of the cloth as halogenated organic waste.

  • Doffing: Remove the outer pair of gloves first, followed by the respirator and goggles. Remove the inner gloves last. Wash hands thoroughly.

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Risk Assessment & PPE Selection start Start: Handling This compound task_assessment Assess Task: - Weighing/Transfer? - Solution Work? - Large Scale? start->task_assessment is_powder Generating Dust/ Aerosol? task_assessment->is_powder is_splash High Splash Potential? is_powder->is_splash No enhanced_ppe Enhanced PPE: - Double Gloves - Goggles - N95 Respirator is_powder->enhanced_ppe Yes core_ppe Core PPE: - Nitrile Gloves - Safety Glasses - Lab Coat is_splash->core_ppe No face_shield Add Face Shield is_splash->face_shield Yes enhanced_ppe->is_splash face_shield->core_ppe

Caption: Risk assessment workflow for PPE selection.

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental compliance.

Key Principles:

  • Halogenated Waste Stream: Because this compound contains chlorine, all waste—including excess solid, contaminated solutions, and disposable materials (gloves, weigh paper, pipette tips)—must be disposed of in a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]

  • Labeling: All waste containers must be clearly labeled with the full chemical name of all components and an approximate concentration.

  • Storage: Store waste containers in a secondary containment bin within a ventilated cabinet, away from incompatible materials.

Protocol 2: Decontamination and Disposal

Step-by-Step Procedure:

  • Segregation: At the point of generation, place all materials contaminated with this compound into a dedicated, clearly labeled halogenated waste container.

  • Solid Waste: For items like contaminated gloves, paper towels, and weigh boats, place them in a sealed, labeled plastic bag before adding to the solid halogenated waste container.

  • Liquid Waste: Collect all solutions containing the compound in a sealed, properly labeled halogenated liquid waste container.

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The first rinse should be collected as halogenated waste. Subsequent rinses can typically be collected as non-halogenated waste, depending on institutional policy.

  • Final Cleaning: After the solvent rinse, wash glassware with soap and water.

Diagram: Handling and Disposal Workflow

This diagram illustrates the lifecycle of the chemical from receipt to final disposal of waste.

Disposal_Workflow cluster_1 Chemical Handling & Disposal Lifecycle receive Receive & Log Compound handle Handle in Fume Hood with Task-Specific PPE receive->handle experiment Perform Experiment handle->experiment waste_gen Waste Generation experiment->waste_gen solid_waste Contaminated Solids: (Gloves, Paper, Tips) waste_gen->solid_waste Solid liquid_waste Contaminated Liquids: (Solvents, Reaction Mix) waste_gen->liquid_waste Liquid halo_container Segregate into 'Halogenated Waste' Container solid_waste->halo_container liquid_waste->halo_container dispose Dispose via Institutional EHS Program halo_container->dispose

Caption: Lifecycle from chemical handling to waste disposal.

Emergency Response

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite or sand) and place it in a sealed, labeled container for disposal as halogenated waste. Do not use combustible materials like paper towels to absorb the bulk of a spill. For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these protocols, you can confidently and safely handle this compound, ensuring both your personal safety and the integrity of your research.

References

  • Colorado Emergency Preparedness Partnership (CEPP). Chemical Safety. CEPP. Accessed January 17, 2026.
  • Science Ready. Safe Handing & Disposal of Organic Substances. Science Ready. Accessed January 17, 2026.
  • Process for Disposal of Chlorinated Organic Residues.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Accessed January 17, 2026.
  • Centers for Disease Control and Prevention (CDC). Chemical Safety in the Workplace. CDC. Accessed January 17, 2026.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. NIOSH. Accessed January 17, 2026.
  • National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guidelines for Chemical Hazards. NIOSH. Accessed January 17, 2026.
  • University of California, San Francisco. Safe Handling of Chemicals. UCSF Environmental Health and Safety. Accessed January 17, 2026.
  • Water Corporation. Laboratory chemical waste.
  • University of Otago. Laboratory chemical waste disposal guidelines. University of Otago. Accessed January 17, 2026.
  • Benchchem. Technical Support Center: Synthesis of Quinazolinone Derivatives. Benchchem. Accessed January 17, 2026.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Accessed January 17, 2026.
  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. EPA. Accessed January 17, 2026.
  • Thermo Fisher Scientific. Safety Data Sheet: 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Thermo Fisher Scientific. Accessed January 17, 2026.
  • National Institutes of Health (NIH). This compound. PubChem. Accessed January 17, 2026.
  • National Institutes of Health (NIH). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. Accessed January 17, 2026.
  • Thermo Fisher Scientific. Safety Data Sheet: m-Aminoacetophenone. Thermo Fisher Scientific. Accessed January 17, 2026.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. OSHA. Accessed January 17, 2026.
  • Sigma-Aldrich. Safety Data Sheet: Guanine. Sigma-Aldrich. Accessed January 17, 2026.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. UCSF Environmental Health and Safety. Accessed January 17, 2026.
  • Dartmouth College. Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. Accessed January 17, 2026.
  • Sigma-Aldrich. Safety Data Sheet: 6-Chloroguanine. Sigma-Aldrich. Accessed January 17, 2026.
  • National Institutes of Health (NIH). 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. PubChem. Accessed January 17, 2026.
  • SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Accessed January 17, 2026.
  • Google Patents. Process for the preparation of quinazolinone derivatives.
  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Accessed January 17, 2026.
  • National Institutes of Health (NIH). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. PubChem. Accessed January 17, 2026.
  • ChemicalBook. 6-AMINO-3H-QUINAZOLIN-4-ONE - Safety Data Sheet. ChemicalBook. Accessed January 17, 2026.
  • National Institutes of Health (NIH). 6-Amino-3,4-dihydroquinazolin-4-one. PubChem. Accessed January 17, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.